2-Bromo-5-nitropyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWTNYHOYDRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555635 | |
| Record name | 2-Bromo-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117103-53-4 | |
| Record name | 2-Bromo-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-nitropyrazine: Structure, Properties, and Synthetic Potential
This guide provides a comprehensive technical overview of 2-Bromo-5-nitropyrazine, a heterocyclic building block with significant potential in synthetic chemistry. Acknowledging the limited specific literature for this compound, this document establishes a foundational understanding by integrating known data with expert analysis of its structural and electronic properties. To provide a richer context for its synthetic utility, we will draw reasoned comparisons with its extensively studied structural analog, 2-bromo-5-nitropyridine, offering researchers and drug development professionals a predictive framework for its application.
Introduction and Structural Elucidation
This compound is a disubstituted pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The molecule is characterized by a bromine atom at the 2-position and a strongly electron-withdrawing nitro group at the 5-position. This specific arrangement of substituents dictates its chemical reactivity and potential as a versatile synthetic intermediate.
The presence of two nitrogen atoms in the pyrazine ring, combined with the nitro group, renders the aromatic system highly electron-deficient. This electronic nature is the primary driver of the compound's reactivity, particularly its susceptibility to nucleophilic attack and its utility in modern cross-coupling reactions.
Core Structural Details:
-
IUPAC Name: this compound[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Structure of this compound.
Physicochemical and Spectroscopic Properties
While experimentally determined physicochemical data for this compound are not widely published, computational predictions and data from suppliers provide initial guidance. For a practical reference, these are presented alongside the well-documented properties of its pyridine analog.
| Property | This compound | 2-Bromo-5-nitropyridine (for comparison) |
| Molecular Weight | 203.98 g/mol [1][2] | 202.99 g/mol [3][4] |
| Melting Point | Not available | 139-141 °C[3][5] |
| Boiling Point | Not available | 145-147 °C at 10 mmHg[5] |
| Appearance | Not specified | Off-white to light yellow crystalline powder[5] |
| Solubility | Not specified | Insoluble in water; soluble in chloroform, hot methanol[5] |
| Topological Polar Surface Area (TPSA) | 68.92 Ų[2] | 58.7 Ų[4][6] |
| logP | 1.1473[2] | 1.20[7] |
Synthesis and Handling
Synthetic Approaches
Specific, high-yield synthetic protocols for this compound are not detailed in readily accessible literature. However, established methods for the synthesis of related halonitropyrazines and halonitropyridines suggest plausible routes. The synthesis would likely start from a more common pyrazine derivative, followed by sequential nitration and bromination, or vice versa.
A probable synthetic pathway could involve the nitration of 2-aminopyrazine, followed by a Sandmeyer-type reaction to replace the amino group with bromine. The electron-deficient nature of the pyrazine ring requires careful control of reaction conditions to achieve regioselectivity and avoid decomposition.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structural similarity to 2-bromo-5-nitropyridine suggests that similar precautions should be taken. The pyridine analogue is classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][8]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Recommended storage temperature from one supplier is 4°C.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Reactivity and Synthetic Utility
The synthetic utility of this compound is predicated on the reactivity of its two key functional groups: the bromine atom and the nitro group, all influenced by the electron-deficient pyrazine core.
Caption: Key reactivity sites of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery and materials science. The high reactivity of halopyrazines in these reactions is well-documented.[7]
The Suzuki-Miyaura coupling is used to form new carbon-carbon bonds. This compound is expected to react with various aryl- or heteroarylboronic acids (or their esters) to yield 2-aryl-5-nitropyrazines. The electron-deficient nature of the pyrazine ring facilitates the rate-determining oxidative addition step.[7]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired boronic acid (1.1–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq.).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution of the base.[3]
-
Reaction: Heat the mixture, typically between 80-100 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic phase, and purify by column chromatography.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of 2-amino-5-nitropyrazine derivatives by coupling this compound with a wide range of primary or secondary amines.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1–1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5–2.0 eq.).[7]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture, typically between 100-120 °C, until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction is typically filtered through celite to remove palladium residues, followed by standard extraction and purification procedures.
Nucleophilic Aromatic Substitution (SₙAr)
The pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr), a reactivity pattern that is further enhanced by the presence of the electron-withdrawing nitro group. The bromine atom serves as a good leaving group in this context. This allows for the direct displacement of bromide by a variety of nucleophiles.
Causality: The SₙAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of the pyrazine nitrogens and the strong resonance effect of the nitro group effectively stabilize this intermediate, lowering the activation energy for the reaction. The subsequent loss of the bromide ion restores aromaticity.
This reaction is particularly useful for introducing oxygen, sulfur, and nitrogen nucleophiles. For example, reaction with amines, alkoxides, or thiolates can produce a diverse array of substituted nitropyrazines.[8][9]
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing metals (e.g., Fe, SnCl₂ in acid).[8] This transformation is synthetically valuable as it converts the strongly electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The resulting 5-amino-2-bromopyrazine is a versatile bifunctional intermediate, allowing for further derivatization at both the bromine and the newly formed amino group.
Applications in Drug Discovery and Materials Science
While specific applications of this compound are not yet widely reported, the pyrazine scaffold is a privileged structure in medicinal chemistry. Pyrazine derivatives are found in numerous FDA-approved drugs and exhibit a wide range of biological activities. Substituted nitropyrazines have also been investigated as potential radiosensitizers for cancer therapy.[10]
The synthetic transformations described above allow this compound to serve as a key starting material for libraries of novel compounds. For instance, Suzuki and Buchwald-Hartwig reactions can introduce molecular diversity, while the subsequent reduction of the nitro group provides a handle for constructing more complex heterocyclic systems, making it a molecule of high interest for lead optimization campaigns in drug discovery.
Conclusion
This compound is a promising but currently under-explored building block in organic synthesis. Its highly electron-deficient aromatic core, combined with two distinct and synthetically versatile functional groups, positions it as a valuable intermediate for the construction of complex molecular architectures. While a lack of extensive published data necessitates careful reaction optimization, the principles of modern synthetic chemistry and comparisons with its well-known pyridine analog provide a robust framework for its successful application. This guide serves as a foundational resource to empower researchers in leveraging the synthetic potential of this compound in pharmaceutical, agrochemical, and materials science research.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-nitropyridine CAS#: 4487-59-6 [amp.chemicalbook.com]
- 6. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-5-nitropyridine CAS#: 4487-59-6 [m.chemicalbook.com]
- 9. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Bromo-5-nitropyridine: A Cornerstone for Advanced Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of novel molecular entities with tailored properties. Among the vast array of building blocks available to the discerning researcher, 2-Bromo-5-nitropyridine has emerged as a particularly versatile and powerful intermediate. This guide provides a comprehensive technical overview of 2-Bromo-5-nitropyridine, including its fundamental chemical identifiers, physicochemical properties, synthesis, and its pivotal role in the development of next-generation pharmaceuticals and functional materials.
It is important to note that searches for "2-Bromo-5-nitropyrazine" consistently resolve to "2-Bromo-5-nitropyridine," suggesting a common point of confusion or the rarity of the former. This guide will focus on the well-documented and widely utilized 2-Bromo-5-nitropyridine.
Core Chemical Identity
2-Bromo-5-nitropyridine is a substituted pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom. The strategic placement of a bromine atom at the 2-position and a nitro group at the 5-position imparts a unique electronic profile, rendering it an exceptionally useful synthon for a variety of chemical transformations.
| Identifier | Value |
| CAS Number | 4487-59-6[1][2][3][4][5] |
| Molecular Formula | C₅H₃BrN₂O₂[1][3][5] |
| Molecular Weight | 202.99 g/mol [1][3][5] |
| IUPAC Name | 2-bromo-5-nitropyridine[1] |
| Synonyms | 5-Nitro-2-bromopyridine[3] |
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 2-Bromo-5-nitropyridine are critical for its handling, storage, and application in synthesis. It typically appears as a yellow to light brown crystalline powder.[6]
| Property | Value | Source |
| Melting Point | 139-141 °C | [2][3] |
| Boiling Point | 145-147 °C at 10 mmHg | |
| Solubility | Insoluble in water; Soluble in chloroform and hot methanol. | [6] |
| Density | ~1.8 g/cm³ | [2] |
Synthesis and Purification
The preparation of 2-Bromo-5-nitropyridine can be achieved through several synthetic routes, with the choice of method often depending on the desired scale and available starting materials. A common and effective method involves the diazotization of 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction with a bromide source.
Illustrative Synthetic Workflow
Caption: Synthetic pathway for 2-Bromo-5-nitropyridine.
Step-by-Step Laboratory Protocol
Step 1: Nitration of 2-Aminopyridine
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-aminopyridine to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.
Step 2: Diazotization and Sandmeyer Reaction
-
Suspend 2-amino-5-nitropyridine in an aqueous solution of hydrobromic acid.
-
Cool the suspension in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours. A solid precipitate of 2-Bromo-5-nitropyridine will form.
Step 3: Purification
-
Filter the crude product and wash with water.
-
The crude 2-Bromo-5-nitropyridine can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid of high purity.
Chemical Reactivity and Applications in Drug Discovery
The utility of 2-Bromo-5-nitropyridine as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, primarily at the 2- and 6-positions. The bromine atom at the 2-position is a versatile handle for a wide range of cross-coupling reactions.
Key Reaction Pathways
References
- 1. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-nitropyridine | CAS#:4487-59-6 | Chemsrc [chemsrc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Bromo-5-nitropyridine | 4487-59-6 | TCI Deutschland GmbH [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. 2-Bromo-5-nitropyridine CAS#: 4487-59-6 [amp.chemicalbook.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-5-nitropyrazine
Introduction
2-Bromo-5-nitropyrazine (CAS No. 90357-52-1) is a halogenated nitro-heterocyclic compound with the molecular formula C₄H₂BrN₃O₂. As a substituted pyrazine, it serves as a critical and versatile building block in synthetic organic chemistry. Its distinct electronic properties, stemming from the electron-withdrawing nitro group and the reactive bromo-substituent, make it a valuable precursor for the development of novel compounds in medicinal chemistry and materials science. The precise physical characteristics of this reagent are fundamental to its effective application, influencing everything from reaction kinetics and solvent selection to purification strategies and final product purity.
This guide provides a comprehensive analysis of the key physical properties of this compound—specifically its melting point and solubility profile. We will present validated data, detail the rigorous experimental methodologies for their determination, and discuss the practical implications of these properties for researchers, chemists, and drug development professionals.
Physicochemical Properties
The physical properties of a compound are direct reflections of its molecular structure. For this compound, the polar nitro group, the pyrazine core, and the bromo-substituent create a molecule with specific intermolecular forces that dictate its solid-state behavior and interaction with various solvents.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp, narrow melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.
The experimentally determined melting point for this compound is presented in Table 1.
Table 1: Melting Point of this compound
| Parameter | Value | Source |
| CAS Number | 90357-52-1 | [1] |
| Melting Range | 107-108 °C | [1] |
This narrow one-degree range suggests a high level of purity for the characterized sample. In a laboratory setting, deviation from this range is a primary signal to chemists that further purification of the material is required before its use in sensitive synthetic applications.
Solubility Profile
The solubility of this compound is governed by the "like dissolves like" principle. The presence of the polar nitro group and nitrogen atoms in the pyrazine ring imparts some polarity to the molecule. However, the overall structure is largely non-polar.
While precise quantitative solubility data for this compound is not extensively published, a qualitative profile can be inferred from its structure and from data available for the closely related analog, 2-Bromo-5-nitropyridine (CAS 4487-59-6). This analog shares the key functional groups and differs only by a single nitrogen atom in the aromatic ring. The expected solubility is summarized in Table 2.
Table 2: Qualitative Solubility Profile (Note: Data is based on the structurally similar compound 2-Bromo-5-nitropyridine and should be confirmed experimentally for this compound)
| Solvent | Polarity | Expected Solubility | Rationale & Source |
| Water | High | Insoluble | The molecule's overall low polarity and lack of significant hydrogen bonding capability prevent dissolution in highly polar water.[2][3] |
| Methanol (Hot) | High | Soluble | While sparingly soluble in cold methanol, the increased kinetic energy in hot methanol can overcome the crystal lattice energy, allowing for dissolution.[2] |
| Chloroform | Medium | Soluble | The moderate polarity of chloroform is well-suited to solvate the this compound molecule.[2] |
| Ethanol | High | Readily Soluble | Similar to methanol, ethanol can effectively solvate the compound, indicating good compatibility. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Readily Soluble | As a powerful, polar aprotic solvent, DMSO is expected to effectively dissolve the compound.[4] |
Expert Insight: The insolubility in water is advantageous for reaction workups, allowing for easy precipitation of the product by adding the reaction mixture to water. The solubility in solvents like chloroform and hot alcohols is critical for choosing appropriate systems for chemical reactions and subsequent purification by recrystallization. For any new application, experimental verification of solubility is paramount.
Experimental Methodologies
To ensure scientific integrity, the protocols for determining these physical properties must be robust and self-validating. The following sections describe standard, field-proven methods for accurately measuring melting point and solubility.
Protocol for Melting Point Determination (Capillary Method)
This method provides a precise determination of the melting range, a key quality control metric. The causality behind this protocol is to ensure slow, uniform heating that allows the system to remain in thermal equilibrium, providing a true measurement of the phase transition temperature.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding the crystals prevents air pockets and ensures efficient heat transfer.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15 °C/min) to find a rough estimate. Allow the apparatus to cool significantly before the precise measurement.
-
Precise Determination: Heat the block to approximately 15-20 °C below the expected melting point (107 °C).
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow ramp rate is critical for accuracy.
-
Observation & Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
-
Reporting: The melting point is reported as the T₁-T₂ range. For a pure sample, this should be a sharp range (e.g., 107-108 °C).
Caption: Workflow for Precise Melting Point Determination.
Protocol for Quantitative Solubility Determination (Equilibrium Gravimetric Method)
This protocol provides a definitive, quantitative measure of solubility (e.g., in mg/mL or g/100 mL) in a specific solvent at a controlled temperature. The core principle is to create a saturated solution, where the dissolved solute is in equilibrium with excess solid solute, ensuring the maximum amount of substance has dissolved. This method is adapted from a standard protocol for similar small molecules[4].
Step-by-Step Methodology:
-
Sample Preparation: To several glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution was saturated.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 5.00 mL) of the desired solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.
-
Sample Extraction: Carefully withdraw a known volume of the clear, supernatant liquid using a volumetric pipette fitted with a filter tip (e.g., a syringe with a PTFE filter). This step is critical to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Carefully evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent sublimation or decomposition of the solute.
-
Mass Determination: Once completely dry, weigh the vial containing the solid residue.
-
Calculation:
-
Mass of Solute = (Final mass of vial + residue) - (Initial mass of empty vial)
-
Solubility = (Mass of Solute) / (Volume of aliquot taken)
-
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
The physical characteristics of this compound, namely its melting point of 107-108 °C and its characteristic solubility in common organic solvents, are foundational data points for its use in research and development. The melting point serves as a reliable and straightforward metric for assessing purity and identity. The solubility profile directly informs the design of synthetic routes, dictating the choice of reaction media, and is essential for developing effective purification protocols, most commonly recrystallization. The methodologies detailed herein provide the framework for researchers to validate their materials and confidently employ this versatile building block in the synthesis of next-generation pharmaceuticals and advanced materials.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-5-nitropyrazine
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-nitropyrazine. In the absence of readily available experimental spectra for this specific compound, this guide leverages fundamental principles of NMR spectroscopy, including substituent effects and analysis of analogous compounds, to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing pyrazine derivatives and require a thorough understanding of their structural characterization by NMR. A detailed, field-proven experimental protocol for the acquisition of high-quality NMR data for this compound is also presented.
Introduction: The Structural Elucidation of Substituted Pyrazines
Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are integral to a wide array of applications, from flavor and fragrance chemistry to the development of novel pharmaceuticals. The biological activity and chemical reactivity of these compounds are highly dependent on the nature and position of substituents on the pyrazine ring. Consequently, unambiguous structural characterization is a critical step in their synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution.[1] By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are indispensable tools for confirming the identity and purity of compounds like this compound.
This guide will delve into the theoretical underpinnings of the expected NMR spectra of this compound, offering a predictive analysis of chemical shifts and coupling constants. Furthermore, a robust experimental protocol is provided to enable researchers to acquire their own high-resolution NMR data for this compound.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the bromo and nitro substituents.
Influence of Substituents on Proton Chemical Shifts
Both the bromine atom and the nitro group are electron-withdrawing groups. The nitro group, in particular, is a strong de-shielding group, meaning it will cause the protons on the ring to resonate at a higher chemical shift (further downfield). The bromine atom also contributes to de-shielding, albeit to a lesser extent than the nitro group.
The positions of the protons relative to the substituents are crucial. In this compound, the protons are at the C-3 and C-6 positions.
-
H-3: This proton is ortho to the bromine atom and meta to the nitro group.
-
H-6: This proton is ortho to the nitro group and meta to the bromine atom.
Given the stronger de-shielding effect of the nitro group, it is predicted that H-6 will appear at a higher chemical shift (further downfield) than H-3.
Predicted Chemical Shifts and Coupling
Based on the analysis of substituted pyrazines and related heterocyclic systems, the following chemical shifts are predicted for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃).[2][3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.8 - 9.0 | Doublet | ~1.5 - 2.5 |
| H-6 | 9.2 - 9.4 | Doublet | ~1.5 - 2.5 |
The two protons, H-3 and H-6, are expected to show a small meta coupling to each other, resulting in both signals appearing as doublets.
Visualization of the Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR spectrum showing two downfield doublets.
Predicted ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts of these carbons are also heavily influenced by the bromo and nitro substituents.
Influence of Substituents on Carbon Chemical Shifts
The electron-withdrawing nature of the bromine and nitro groups will cause the carbon atoms to be de-shielded, shifting their signals downfield. The carbon atoms directly attached to these substituents (C-2 and C-5) will experience the most significant de-shielding effects.
-
C-2: Attached to the bromine atom.
-
C-3: Adjacent to the bromine and one of the ring nitrogens.
-
C-5: Attached to the nitro group.
-
C-6: Adjacent to the nitro group and one of the ring nitrogens.
The carbon attached to the highly electronegative nitro group (C-5) is expected to be the most de-shielded, followed by the carbon attached to the bromine (C-2). The chemical shifts of C-3 and C-6 will also be downfield due to the overall electron-poor nature of the ring.
Predicted Chemical Shifts
Based on data for substituted pyrazines and related nitrogen heterocycles, the following ¹³C chemical shifts are predicted for this compound in a common deuterated solvent like DMSO-d₆.[4][5]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 145 - 150 |
| C-5 | 150 - 155 |
| C-6 | 148 - 152 |
Note: The exact chemical shifts can vary depending on the solvent used.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[6]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic heterocycles.[6][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of cotton wool placed in the pipette.[8][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of 0 to 12 ppm is generally adequate for most organic compounds.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard.
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring NMR data.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and substituent effects. The provided experimental protocol offers a robust methodology for researchers to obtain high-quality spectral data for this and related compounds. The structural insights gained from such NMR analysis are paramount for advancing research and development in fields where pyrazine derivatives play a crucial role.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Comprehensive Technical Guide to 2-Bromo-5-nitropyrazine: Synthesis, Characterization, and Application
Introduction: The Strategic Importance of 2-Bromo-5-nitropyrazine
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, pyrazine derivatives are of particular interest due to their prevalence in biologically active compounds and their unique electronic properties. This compound is a key heterocyclic aromatic intermediate whose value lies in its specific substitution pattern. The presence of a bromine atom at the 2-position and a strongly electron-withdrawing nitro group at the 5-position creates a highly reactive and versatile building block.
This guide provides an in-depth exploration of this compound, moving beyond basic data to explain the causality behind its synthesis, the logic of its reactivity, and its strategic application in the development of novel chemical entities. Every protocol and piece of data is presented to serve as a self-validating system for the discerning researcher.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is the bedrock of all subsequent experimental work.
-
IUPAC Name: this compound[1]
-
SMILES String: C1=C(N=CC(=N1)Br)--INVALID-LINK--[O-][1]
-
CAS Number: 117103-53-4[1]
The structural arrangement—a pyrazine ring functionalized with a leaving group (bromo) and an activating group (nitro)—is the primary determinant of its chemical behavior, which will be explored in Section 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂BrN₃O₂ | PubChem[1] |
| Molecular Weight | 203.98 g/mol | PubChem[1] |
| Exact Mass | 202.93304 Da | PubChem[1] |
| Appearance | Yellow to brown crystalline powder (Expected) | Chem-Impex[2] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile) (Expected) | Various[3] |
| Topological Polar Surface Area | 71.6 Ų | PubChem[1] |
Synthesis Protocol: A Diazotization-Sandmeyer Approach
While multiple synthetic routes can be envisioned, a common and reliable method for introducing a bromine atom onto an aromatic amine precursor is via a Sandmeyer-type reaction. This involves the diazotization of an amino group followed by displacement with a bromide salt, typically catalyzed by copper(I) bromide. The following protocol is adapted from established procedures for analogous heterocyclic systems, such as the synthesis of 2-bromo-4-methyl-5-nitropyridine[4].
The precursor for this synthesis is 2-amino-5-nitropyrazine. The causality behind this choice is the relative ease of synthesizing the amino-nitro-pyrazine scaffold, which then allows for the strategic conversion of the amino group to the desired bromo functionality.
Experimental Protocol: Synthesis of this compound
Objective: To convert 2-amino-5-nitropyrazine to this compound.
Reagents:
-
2-amino-5-nitropyrazine
-
Copper(I) Bromide (CuBr)
-
tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂) with HBr
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Copper(I) Bromide (1.2 equivalents) and anhydrous acetonitrile.
-
Initiation: Begin stirring the suspension and heat the mixture to 60-65°C under a nitrogen atmosphere. The use of an inert atmosphere is critical to prevent unwanted side reactions and oxidation.
-
Precursor Addition: In a separate flask, dissolve 2-amino-5-nitropyrazine (1.0 equivalent) and tert-butyl nitrite (1.2 equivalents) in anhydrous acetonitrile.
-
Reaction Execution: Add the solution from Step 3 dropwise to the heated CuBr suspension over 30 minutes. The tert-butyl nitrite serves as the diazotizing agent, converting the primary amine into a diazonium salt in situ. The CuBr catalyzes the displacement of the diazonium group with bromide.
-
Monitoring and Completion: After the addition is complete, maintain the reaction temperature at 70°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirming the structure and purity of the final compound is non-negotiable. While specific spectra for this compound are not widely published, its ¹H NMR and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds[5].
-
¹H NMR: The pyrazine ring contains two protons. Due to the asymmetry introduced by the substituents, they are chemically non-equivalent and are expected to appear as two distinct signals (doublets) in the aromatic region (typically δ 8.0-9.5 ppm). The proton adjacent to the bromine will be influenced differently than the proton adjacent to the nitro group.
-
¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbon atoms directly attached to the electronegative bromine, nitrogen, and nitro groups will be significantly deshielded and appear at lower fields.
-
FTIR Spectroscopy: Characteristic peaks would include strong absorptions for the N-O stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-Br stretching vibrations in the fingerprint region.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. The electron-deficient nature of the pyrazine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), while the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions[6].
Key Reaction Pathways:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. This is a cornerstone reaction for building bi-aryl scaffolds common in kinase inhibitors and other pharmaceuticals[7].
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynylpyrazines, which are valuable intermediates[7].
-
Buchwald-Hartwig Amination: Reaction with amines to form amino-pyrazines, a critical step in the synthesis of many bioactive molecules.
-
-
Nucleophilic Aromatic Substitution (SNAᵣ): The powerful electron-withdrawing effect of the nitro group activates the ring, allowing the displacement of the bromide by various nucleophiles (e.g., amines, thiols, alkoxides)[3]. This provides a direct route to a wide range of 2-substituted-5-nitropyrazines.
Application in Drug Development
This molecule is a quintessential building block for generating libraries of compounds for high-throughput screening. Its derivatives are investigated for a range of therapeutic targets. For instance, related bromo-nitro-heterocycles are used in the synthesis of anticancer agents, anticonvulsants, and anxiolytics[3][6]. The pyrazine core itself is a known bioisostere for other aromatic systems and is present in numerous approved drugs.
Reaction Mechanism Diagram: Suzuki-Miyaura Coupling
Caption: Generalized mechanism for a Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Disposal
Hazard Identification (Anticipated):
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood[8][10].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield[8][9].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after[8].
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Hygiene: Do not eat, drink, or smoke when using this product[9]. Wash hands and any exposed skin thoroughly after handling[8][9].
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting[8].
-
If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing[9].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration[9].
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9]. Do not let the product enter drains.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity allows for the controlled and predictable synthesis of complex molecular architectures. By understanding the principles behind its synthesis, characterization, and reaction pathways, researchers in drug discovery and materials science can leverage this versatile building block to accelerate innovation and develop next-generation functional molecules.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromo-5-nitropyridine | 4487-59-6 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Fundamental reactivity of the pyrazine ring in 2-Bromo-5-nitropyrazine
An In-depth Technical Guide on the Fundamental Reactivity of the Pyrazine Ring in 2-Bromo-5-nitropyrazine
Introduction: The Strategic Importance of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. This compound stands out as a heterocyclic scaffold of significant value. Its utility is not merely incidental; it is a direct consequence of the finely tuned electronic properties of its pyrazine core, which are further modulated by the strategic placement of a bromine atom and a nitro group. This guide offers a deep dive into the fundamental reactivity of this molecule, moving beyond a simple catalog of reactions to explain the underlying principles that govern its transformations. For the researcher, scientist, or drug development professional, a thorough understanding of this molecule's reactivity is essential for designing efficient synthetic routes to complex, high-value target compounds.
Chapter 1: Electronic Architecture and Principles of Reactivity
The reactivity of this compound is a direct manifestation of its electronic structure. The parent pyrazine ring, a six-membered heteroaromatic compound with two nitrogen atoms in a 1,4-arrangement, is inherently electron-deficient.[1][2] This electron deficiency, a result of the electronegative nitrogen atoms withdrawing electron density from the ring, makes the pyrazine core less susceptible to electrophilic aromatic substitution compared to benzene but significantly more prone to nucleophilic attack.[1][2]
The introduction of two powerful substituents dramatically amplifies and directs this inherent reactivity:
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive and resonance effects, the nitro group at the C5 position profoundly influences the ring's electronic landscape. It drastically reduces the electron density of the entire pyrazine system, further "activating" the ring for nucleophilic aromatic substitution (SₙAr). Its presence is critical for stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during SₙAr, thereby lowering the activation energy for this pathway.
-
The Bromo Group (-Br): Located at the C2 position, the bromine atom serves a dual purpose. While it is an inductively electron-withdrawing atom, its primary role in the context of this molecule is twofold: it acts as an excellent leaving group in SₙAr reactions and serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[3][4]
The synergistic effect of these two substituents makes this compound a highly regioselective and reactive substrate. The nitro group at C5 strongly activates the ortho (C6) and para (C2) positions towards nucleophilic attack. With a good leaving group (bromine) already situated at the C2 position, the molecule is perfectly primed for facile SₙAr reactions at this site.
Chapter 2: Nucleophilic Aromatic Substitution (SₙAr) - The Primary Reaction Pathway
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution. This is not a concerted Sₙ2-type displacement but rather a two-step addition-elimination mechanism.[5][6][7]
Mechanism:
-
Addition: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which is activated by the nitro group. This attack breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group, yielding the substituted product.
Caption: SₙAr Mechanism on this compound.
This pathway's efficiency is the cornerstone of the molecule's utility, allowing for the straightforward introduction of a wide variety of functional groups.
Experimental Protocol: SₙAr with Morpholine
This protocol details a representative SₙAr reaction to synthesize 2-(morpholin-4-yl)-5-nitropyrazine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add DMF to dissolve the solids, and begin stirring.
-
Add morpholine to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Scope of Nucleophiles in SₙAr Reactions
| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Nucleophile | Piperidine | K₂CO₃ | DMF | 80-100 | >90 |
| N-Nucleophile | Aniline | NaH | THF | 65 | 85-95 |
| O-Nucleophile | Sodium Methoxide | NaOMe | Methanol | 25-50 | >95 |
| O-Nucleophile | Phenol | K₂CO₃ | Acetonitrile | 80 | 75-85 |
| S-Nucleophile | Sodium thiophenoxide | NaSPh | DMF | 25 | >90 |
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
While SₙAr is highly effective, the C-Br bond also provides a powerful entry point for transition metal-catalyzed reactions, significantly broadening the synthetic possibilities.[3] These methods are indispensable for forming carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct.
Caption: General Workflow for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[8][9]
Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq, as a 2M aqueous solution)
-
1,4-Dioxane
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In a Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add 1,4-dioxane/toluene as the solvent, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC. After completion, cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to obtain 2-(4-methoxyphenyl)-5-nitropyrazine.
Buchwald-Hartwig Amination
As a powerful alternative to SₙAr, the Buchwald-Hartwig amination allows for the palladium-catalyzed formation of C-N bonds, often under milder conditions and with a broader substrate scope, especially for less nucleophilic amines.[11][12][13]
Reaction Principle: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[12][14] The choice of phosphine ligand is critical for high efficiency.
Experimental Protocol: Buchwald-Hartwig Amination with N-Methylaniline
Materials:
-
This compound (1.0 eq)
-
N-Methylaniline (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (3x).
-
Add anhydrous toluene, followed by N-methylaniline via syringe.
-
Heat the reaction to 110 °C with vigorous stirring for 8-12 hours.
-
Monitor progress by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Chapter 4: Reduction of the Nitro Group
A pivotal transformation in the synthetic manipulation of this compound is the reduction of the nitro group to a primary amine. This reaction unlocks a new dimension of reactivity, converting the strongly deactivating nitro group into a versatile and activating amino group. The resulting 2-bromo-5-aminopyrazine is a key intermediate for further diversification.
Experimental Protocol: Reduction with Tin(II) Chloride
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise at room temperature. The reaction is often exothermic. An ice bath can be used to control the temperature.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by slowly pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Filter the resulting slurry through a pad of Celite, washing the pad thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with more ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-bromo-5-aminopyrazine, which can be used directly or purified further.
Data Summary: Comparison of Nitro Reduction Methods
| Method | Reagents | Solvent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (balloon or Parr), 10% Pd/C | Methanol/Ethanol | Room Temp, 1 atm | Clean, high yield | May cause debromination |
| Metal/Acid | Fe, NH₄Cl or Zn, AcOH | Ethanol/Water | Reflux | Inexpensive, robust | Harsh, acidic workup |
| Stannous Chloride | SnCl₂·2H₂O | Ethyl Acetate | Room Temp | Mild, good functional group tolerance | Stoichiometric tin waste |
| Sodium Dithionite | Na₂S₂O₄ | THF/Water | Room Temp | Mild conditions | Requires aqueous biphasic system |
Conclusion
This compound is far more than a simple heterocyclic halide. It is a precisely engineered synthetic tool whose reactivity is governed by a predictable interplay of electronic effects. Its electron-deficient pyrazine core, powerfully activated by a C5-nitro group, renders the C2 position exceptionally susceptible to nucleophilic aromatic substitution , providing a direct and efficient route for introducing a vast array of heteroatom nucleophiles. Simultaneously, the C2-bromo substituent serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions , including the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds. Finally, the selective reduction of the nitro group to an amine unlocks a third vector of functionalization, fundamentally altering the electronic character of the ring and providing a new site for chemical elaboration. Mastering these three core reactivities allows researchers to leverage this compound as a versatile, trifunctional scaffold for the rapid assembly of compound libraries and the efficient synthesis of complex molecular targets in drug discovery and beyond.
References
- 1. irjmets.com [irjmets.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solved Show the arrow pushing mechanism for the reaction | Chegg.com [chegg.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-nitropyrazine
Abstract
2-Bromo-5-nitropyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile scaffold, which allows for the synthesis of a wide array of biologically active molecules. As with any compound intended for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is designed to serve as a robust reference for researchers, scientists, and drug development professionals, moving beyond mere data presentation to explain the causal logic behind spectral interpretation and experimental design.
Introduction and Molecular Structure Overview
This compound (CAS No. 90433-63-1) possesses a pyrazine ring substituted with a bromine atom and a nitro group. The pyrazine core is a common motif in pharmacologically active compounds, and the electron-withdrawing nature of both the ring nitrogens and the nitro group, combined with the reactive handle of the bromine atom, makes it a valuable synthetic intermediate.
The molecular structure dictates the expected spectroscopic output. The molecule is asymmetric, containing two distinct aromatic protons. The key functional groups for spectroscopic identification are the pyrazine ring itself, the nitro group (NO₂), and the carbon-bromine (C-Br) bond. A thorough analysis requires an integrated approach, where data from multiple spectroscopic techniques are synthesized to build a self-validating structural profile.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for full characterization.
Expertise in Action: Predicting the NMR Spectrum
Before any experiment, a seasoned scientist will predict the spectrum. The pyrazine ring has two protons. Due to the strong electron-withdrawing effects of the two ring nitrogens and the nitro group, these protons are expected to be significantly deshielded, appearing far downfield in the ¹H NMR spectrum. The molecule's asymmetry means we expect two distinct signals. Similarly, we anticipate four unique carbon signals in the ¹³C NMR spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-15 mg of high-purity this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned, locked on the solvent's deuterium signal, and shimmed to achieve optimal magnetic field homogeneity.[2]
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse ('zg30').
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64 scans.
-
Reference : Calibrate the spectrum using the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.[3]
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse ('zgpg30').
-
Spectral Width : 0-180 ppm.
-
Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of ¹³C.[2]
-
Relaxation Delay : A delay of 2-5 seconds is crucial for accurate integration of quaternary carbons.
-
Data Interpretation and Spectral Assignment
¹H NMR (400 MHz, CDCl₃) The pyrazine ring contains two protons. They are ortho to each other and will appear as singlets or very finely split doublets depending on the coupling constant. The proton adjacent to the nitro group (H-6) is expected to be more deshielded than the proton adjacent to the bromine (H-3).
¹³C NMR (100 MHz, CDCl₃) Four distinct signals are predicted for the four carbon atoms of the pyrazine ring. The carbons directly attached to the electronegative bromine (C-2) and nitro group (C-5) will be significantly affected. The C-Br bond will cause a downfield shift, while the C-NO₂ bond will cause an even more pronounced downfield shift.
| Predicted ¹H NMR Data | |||
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |
| H-3 | ~8.8 - 9.0 | Singlet (s) | Aromatic proton adjacent to Br and N. |
| H-6 | ~9.1 - 9.3 | Singlet (s) | Aromatic proton adjacent to NO₂ and N, most deshielded. |
| Predicted ¹³C NMR Data | |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~142 - 146 |
| C-5 | ~150 - 155 |
| C-6 | ~138 - 142 |
Note: These are predicted values based on substituent effects on similar heterocyclic systems. Actual experimental values provide the definitive fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy is indispensable for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[4]
Expertise in Action: Key Vibrational Modes
For this compound, the most diagnostic peaks will be from the nitro group and the aromatic ring. The NO₂ group has two characteristic, strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The aromatic C=C and C=N bonds will also show a series of absorptions. The C-Br stretch is typically found in the fingerprint region and can be harder to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is the preferred method for solid samples due to its simplicity and minimal sample preparation.[5][6]
-
Instrument Setup : Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application : Place a small amount of the solid this compound powder onto the crystal.
-
Pressure Application : Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[5]
-
Data Acquisition : Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
Data Interpretation
| Predicted IR Absorption Data | ||
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch[7] |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches[8] |
| ~1550 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| < 1000 | Medium-Weak | C-H Out-of-Plane Bending, C-Br Stretch[9] |
The presence of two very strong bands around 1550 cm⁻¹ and 1350 cm⁻¹ is a highly reliable indicator of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[10] For halogenated compounds, MS is particularly revealing.
Expertise in Action: The Bromine Isotope Pattern
The most critical insight for a brominated compound is its isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.69% and 49.31%, respectively).[11][12] This means that the molecular ion will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive fingerprint for the presence of a single bromine atom.[13][14]
Experimental Protocol: Electron Ionization (EI)-MS
EI is a "hard" ionization technique that provides clear fragmentation patterns useful for structural elucidation.[15]
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.[10][16]
-
Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection : Detect the ions to generate the mass spectrum.
Data Interpretation
-
Molecular Ion (M⁺) : The molecular formula is C₄H₂BrN₃O₂. The calculated monoisotopic mass for the ⁷⁹Br isotopologue is ~202.94 Da, and for the ⁸¹Br isotopologue is ~204.94 Da. Therefore, we expect to see a pair of peaks of nearly equal intensity at m/z ≈ 203 and 205.
-
Fragmentation : Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass = 46) and the loss of the bromine atom (mass = 79 or 81).
| Predicted Mass Spectrometry Data | ||
| m/z Value | Relative Intensity | Assignment |
| 203, 205 | ~1:1 | Molecular Ion Peak Cluster [M]⁺ and [M+2]⁺ |
| 157, 159 | Variable | Fragment from loss of NO₂ ([M-46]⁺) |
| 124 | Variable | Fragment from loss of Br ([M-Br]⁺) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.[17]
Experimental Protocol
-
Solvent Selection : Choose a UV-transparent solvent, such as ethanol or acetonitrile.
-
Sample Preparation : Prepare a dilute solution of this compound of a known concentration.
-
Data Acquisition : Place the solution in a quartz cuvette and measure the absorbance spectrum, typically from 200 to 400 nm.
Data Interpretation
The nitropyrazine system is a strong chromophore. We expect to see characteristic absorptions corresponding to π → π* and n → π* electronic transitions. Nitroaromatic compounds typically exhibit strong absorption bands in the 210-270 nm range.[17][18] The exact wavelength of maximum absorbance (λ_max) is a key characteristic of the compound under specific solvent conditions.
| Predicted UV-Vis Data | |
| λ_max (nm) | Transition Type |
| ~220 - 270 | π → π* |
Integrated Spectroscopic Workflow and Conclusion
No single technique provides the complete picture. The power of spectroscopic characterization lies in the synthesis of all data points. The workflow below illustrates a logical process for achieving unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aclanthology.org [aclanthology.org]
- 5. agilent.com [agilent.com]
- 6. mt.com [mt.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Bromo-5-nitropyrazine: Sourcing, Handling, and Synthetic Application
Executive Summary & Important Note on Analogue Data
This technical guide is designed for researchers, medicinal chemists, and drug development professionals seeking to procure and utilize 2-bromo-5-nitropyrazine. This heterocyclic building block is of growing interest due to the prevalence of the pyrazine core in pharmaceuticals. However, public domain data and commercial listings for this compound (CAS No. 90483-53-5) are sparse. In contrast, its structural isomer, 2-Bromo-5-nitropyridine (CAS No. 4487-59-6), is widely available and well-documented.
Given their structural similarities—both being electron-deficient heteroaromatic systems activated for nucleophilic substitution and cross-coupling reactions—the procurement strategies, safety protocols, and reaction principles are highly translatable. This guide will therefore focus on the readily available and well-characterized 2-Bromo-5-nitropyridine as a primary exemplar, providing field-proven insights that can be directly adapted for its pyrazine analogue.
Introduction to Electron-Deficient Bromo-Nitro Heterocycles
2-Bromo-5-nitropyridine is a key intermediate in organic synthesis, valued for its dual reactivity. The pyridine ring, rendered electron-deficient by the potent electron-withdrawing nitro group, makes the C-Br bond highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity profile allows for the strategic introduction of aryl, alkyl, and alkynyl groups, making it an essential building block for constructing complex molecular architectures found in many biologically active compounds. The nitro group itself can serve as a handle for further functionalization, such as reduction to an amine, opening up another vector for derivatization.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties is the foundation of safe and reproducible science. The data below pertains to 2-Bromo-5-nitropyridine, which should be considered representative for handling and storage considerations of its pyrazine analogue until specific data becomes available.
| Property | Value | Source(s) |
| CAS Number | 4487-59-6 | |
| Molecular Formula | C₅H₃BrN₂O₂ | |
| Molecular Weight | 202.99 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 139-141 °C | |
| Boiling Point | 145-147 °C at 10 mmHg | |
| GHS Hazard Codes | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage Class | 6.1C (Combustible, acute toxic category 3) |
Safety Insight: The primary hazards are acute oral toxicity and irritation. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory. All manipulations involving the solid powder should be performed in a certified chemical fume hood to prevent inhalation of dust.
Commercial Availability & Procurement Strategy
Procuring high-quality starting materials is a critical, often overlooked, aspect of successful research. Batch-to-batch inconsistency can lead to failed reactions and irreproducible results. A robust procurement strategy is therefore essential.
Selected Commercial Suppliers
The following table lists several well-established suppliers for 2-Bromo-5-nitropyridine. When sourcing this compound, these vendors would be the logical first point of inquiry for custom synthesis or catalogue availability.
| Supplier | Purity Grades Offered | Typical Scale |
| Sigma-Aldrich (Merck) | 99% | 1g - 25g |
| Thermo Scientific Chemicals | 98% | 1g - 25g |
| Alfa Chemistry | Custom/Varies | Lab to Bulk |
| MedchemExpress | >98% | 100mg - 10g |
| Apollo Scientific | >98% | 1g - 100g |
A Scientist's Procurement Workflow
Simply ordering a chemical is insufficient for rigorous research. A self-validating workflow ensures the material meets the requirements of the planned synthesis.
Expertise Insight: The internal Quality Control (QC) step (Node E) is non-negotiable for key building blocks. A simple ¹H NMR can confirm the structure and identify major organic impurities, while an LC-MS can provide a more sensitive purity assessment. Comparing this data against the supplier's Certificate of Analysis (CoA) validates the material's quality and ensures downstream reactions are built on a solid foundation.
Handling and Storage
Proper storage is crucial for maintaining the integrity of 2-Bromo-5-nitropyridine and similar compounds.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress.
-
Stability: The compound is generally stable under recommended storage conditions. However, like many nitroaromatics, it should be kept away from excessive heat or light.
Key Synthetic Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. 2-Bromo-5-nitropyridine is an excellent substrate for this reaction due to the activation of the C-Br bond by the electron-deficient ring system.
Catalytic Cycle
The generally accepted mechanism involves a Palladium(0)/Palladium(II) catalytic cycle. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-nitropyridine with a generic arylboronic acid. It is a robust starting point that can be optimized for specific substrates.
Objective: To synthesize 2-Aryl-5-nitropyridine.
Materials:
-
2-Bromo-5-nitropyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand.
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen. Causality Insight: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This degassing step is critical for catalyst longevity and reaction efficiency.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-Bromo-5-nitropyridine starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Trustworthiness Insight: This aqueous workup removes the inorganic base and boronic acid byproducts, which is the first step in purification.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
While this compound remains a specialized reagent, the principles for its acquisition and use can be confidently extrapolated from its well-documented analogue, 2-Bromo-5-nitropyridine. By implementing a rigorous procurement and QC workflow, adhering to strict safety and handling protocols, and applying robust synthetic methods like the Suzuki-Miyaura coupling, researchers can effectively integrate these valuable heterocyclic building blocks into their drug discovery and development programs.
Initial investigations into 2-Bromo-5-nitropyrazine reactions
An In-Depth Technical Guide to the Initial Investigations of 2-Bromo-5-nitropyrazine Reactions
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical reactivity of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings and strategic considerations that guide the effective use of this versatile reagent in key synthetic transformations.
Core Concepts: Understanding the Reactivity of this compound
This compound (CAS 117103-53-4) is a crystalline solid whose synthetic utility is dictated by the unique electronic interplay of its constituent parts.[1] The pyrazine core is inherently electron-deficient due to the presence of two nitrogen atoms at the 1 and 4 positions. This effect is powerfully amplified by the electron-withdrawing nitro group (-NO₂) at the 5-position. Consequently, the pyrazine ring is highly activated towards nucleophilic attack. The bromine atom at the 2-position serves as an excellent leaving group, making this position the primary site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2]
dot graph "2_Bromo_5_nitropyrazine_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Chemical structure of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂BrN₃O₂ | [1] |
| Molecular Weight | 203.98 g/mol | [1] |
| CAS Number | 117103-53-4 | [1] |
| Appearance | Yellow Powder | [3] |
| Melting Point | 139-141 °C | [4] |
Key Transformations and Methodologies
The electron-deficient nature of the pyrazine ring makes it a versatile substrate for several powerful synthetic transformations. We will focus on two cornerstone methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process particularly effective for electron-poor aromatic systems.[5] The reaction proceeds via the initial attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex.[6] The strong electron-withdrawing capacity of the nitro group and the pyrazine nitrogens stabilizes this anionic intermediate, lowering the activation energy for its formation. Aromaticity is then restored upon the expulsion of the bromide ion.[7]
dot graph SNAr_Mechanism { graph [rankdir=LR, splines=ortho, nodesep=0.6, label="General SNAr Workflow", labelloc=t, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
}
Caption: General experimental workflow for SNAr reactions.
Exemplary Protocol: Synthesis of 2-Amino-5-nitropyrazine
This protocol describes the substitution of the bromide with an amine, a common transformation in drug discovery.
-
Rationale: Ammonia or an amine source serves as the nucleophile. A non-nucleophilic base is often included to scavenge the HBr byproduct. A polar aprotic solvent like DMSO or DMF is chosen for its ability to dissolve the reagents and stabilize the charged intermediate.
-
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Add a polar aprotic solvent, such as DMSO, to the vessel.
-
Add the amine nucleophile (e.g., a 7N solution of ammonia in methanol, 3.0 eq.).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-amino-5-nitropyrazine.
-
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between the pyrazine ring and a wide variety of organoboron reagents.[8] This reaction is valued for the mild conditions and the commercial availability and stability of boronic acids.[9]
-
Causality Behind Component Selection:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) source like Pd(OAc)₂ can be used, which is reduced in situ.
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]
-
Solvent: Anhydrous, degassed solvents like 1,4-dioxane or toluene are typically used to prevent catalyst deactivation.
-
dot graph Suzuki_Cycle { graph [overlap=false, splines=true, fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial", color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Step-by-Step Methodology:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as powdered K₂CO₃ (2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, providing a powerful alternative to classical methods like SNAr or reductive amination.[10][11]
-
Causality Behind Component Selection:
-
Catalyst & Ligand: This reaction often requires more specialized, bulky, and electron-rich phosphine ligands (e.g., Xantphos, BINAP) to promote the challenging reductive elimination step that forms the C-N bond.[10] A common catalyst precursor is Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used to deprotonate the amine without competing as a nucleophile.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are mandatory.
-
dot graph Buchwald_Hartwig_Cycle { graph [overlap=false, splines=true, fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial", color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Step-by-Step Methodology:
-
To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.05 eq.), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add this compound (1.0 eq.) and the primary or secondary amine (1.2 eq.).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Perform an aqueous work-up, then dry, concentrate, and purify the product by column chromatography.
-
Safety and Handling
As a nitroaromatic halide, this compound requires careful handling.
-
Hazards: While specific data for the pyrazine analog is limited, related compounds like 2-Bromo-5-nitropyridine are known to be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[14]
Conclusion
This compound is a highly valuable and reactive building block. Its electron-deficient core, activated by a nitro group, makes it an excellent substrate for nucleophilic aromatic substitution. Furthermore, the presence of the bromo substituent provides a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex C-C and C-N bonds. A thorough understanding of the principles outlined in this guide empowers researchers to strategically and safely employ this reagent in the synthesis of novel molecules for a wide range of applications.
References
- 1. This compound | C4H2BrN3O2 | CID 14086959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. 2-溴-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved Show the arrow pushing mechanism for the reaction | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-5-nitropyrazine
The Compound Profile: Understanding Inherent Risks
2-Bromo-5-nitropyrazine belongs to the class of halogenated nitroaromatic heterocyclic compounds. This classification is critical as it informs our entire safety paradigm. The molecule's functionality—a pyrazine ring activated by an electron-withdrawing nitro group and substituted with a bromine atom—dictates its reactivity and toxicological profile. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and contributes to the compound's potential toxicity and thermal instability.
Core Rationale: Organic nitrocompounds can be thermally sensitive, and their decomposition can be highly exothermic. The presence of a halogen adds another layer of toxicological concern, particularly regarding inhalation and skin contact. Therefore, all handling procedures are designed to mitigate exposure and prevent conditions that could lead to thermal decomposition.
Hazard Identification & GHS Classification (Based on Analogue: 2-Bromo-5-nitropyridine)
A thorough risk assessment begins with understanding the Globally Harmonized System (GHS) classifications. The following data, derived from 2-Bromo-5-nitropyridine, should be considered the minimum applicable hazard profile for this compound.[2][3][4]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Integrated Risk Assessment & Control Workflow
The following workflow illustrates the mandatory decision-making process before any experimental work involving this compound commences. This system is self-validating; if any step cannot be fully implemented, the experiment should not proceed until corrective measures are in place.
Caption: Risk assessment and control workflow for handling this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
Engineering controls are primary, but a robust PPE strategy is non-negotiable.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the solid or its solutions, which cause serious eye irritation. A face shield protects the entire face from contact.[5] |
| Skin | Nitrile or neoprene gloves (double-gloving recommended). A chemically resistant lab coat. | Prevents skin contact which leads to irritation. Glove material must be chosen based on the solvents used in the procedure.[5] |
| Respiratory | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[5] A NIOSH-approved respirator with appropriate cartridges for organic vapors should be available if engineering controls could fail. |
| Body | Closed-toe shoes and full-length pants. | Standard laboratory practice to protect against spills and physical hazards. |
Core Experimental Protocols: A Step-by-Step Guide to Safe Handling
Weighing and Transferring the Solid Compound
Causality: This protocol is designed to prevent the generation and inhalation of airborne dust particles and to avoid cross-contamination of the laboratory environment.
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a spill tray or weighing paper on the balance.
-
Tare Container: Place a clean, labeled, and sealable receiving container on the balance and tare its weight.
-
Aliquot Transfer: Using a dedicated spatula, carefully transfer the this compound from the stock bottle to the tared container. Perform this action slowly and close to the surface to minimize dust generation.
-
Seal & Clean: Securely close both the stock bottle and the receiving container immediately after the transfer.
-
Decontamination: Wipe the spatula, balance, and surrounding area with a solvent-moistened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
Storage and Segregation
Causality: Improper storage can lead to degradation of the compound and create unforeseen hazards. Segregation prevents dangerous interactions with incompatible materials.
-
Conditions: Store in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[5] The container must be kept tightly closed to prevent moisture ingress.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (117103-53-4), and appropriate GHS hazard pictograms.
Emergency Protocols: Preparedness and Response
Spill Response
Causality: A rapid, controlled response minimizes exposure and prevents the spread of contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or dust is airborne.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don PPE: Wear the full complement of PPE, including respiratory protection if necessary.
-
Contain & Absorb: For a solid spill, gently cover with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse. Collect all cleaning materials as hazardous waste.
Exposure First Aid (Based on Analogue: 2-Bromo-5-nitropyridine)
Causality: Immediate and correct first aid can significantly reduce the severity of an injury.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or physician.[5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek medical attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician immediately.[5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Waste Management: A Cradle-to-Grave Responsibility
Causality: Halogenated and nitroaromatic compounds require specific disposal pathways to prevent environmental contamination and ensure regulatory compliance.
-
Segregation is Key: All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction rinsates, must be collected in a dedicated, clearly labeled "Halogenated Nitroaromatic Hazardous Waste" container.
-
Avoid Mixing: Do not mix this waste stream with non-halogenated or other types of chemical waste.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound | C4H2BrN3O2 | CID 14086959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-ブロモ-5-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-5-nitropyridine CAS#: 4487-59-6 [amp.chemicalbook.com]
- 5. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solid State: A Technical Guide to the Hypothetical Crystal Structure Analysis of 2-Bromo-5-nitropyrazine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Uncharted Territory of 2-Bromo-5-nitropyrazine's Crystal Architecture
In the landscape of pharmaceutical and materials science, the precise arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physical and chemical properties. This guide delves into the multifaceted process of crystal structure analysis, focusing on the heterocyclic compound this compound. It is imperative to state at the outset that, despite extensive searches of crystallographic databases and the scientific literature, the specific single-crystal X-ray diffraction data for this compound is not publicly available at the time of this writing.
Therefore, this document serves as a comprehensive, in-depth technical guide structured as a hypothetical case study . By leveraging established crystallographic principles and drawing parallels with structurally related molecules, we will navigate the complete workflow of a crystal structure determination. This guide is designed to be a robust instructional tool, providing not just the "how" but the "why" behind the experimental and analytical choices a researcher would make in elucidating the crystal structure of a novel compound like this compound. Our goal is to equip the reader with a profound understanding of the journey from a synthesized powder to a refined three-dimensional molecular structure, and the valuable insights that such a journey can yield.
The Strategic Imperative of Crystal Structure Analysis in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact solubility, bioavailability, stability, and manufacturability. A thorough understanding of the crystal structure is therefore not an academic exercise but a cornerstone of rational drug design and development. For a molecule like this compound, which contains functional groups amenable to various intermolecular interactions, a detailed structural analysis would be pivotal in anticipating its solid-state behavior and its potential as a scaffold in medicinal chemistry. Pyrazine and its derivatives are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Experimental Workflow: From Synthesis to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.
Synthesis of this compound
While several synthetic routes to functionalized pyrazines exist, a plausible method for the synthesis of this compound would involve the nitration of a brominated pyrazine precursor. The precise conditions, including the choice of nitrating agent, solvent, and reaction temperature, would be optimized to achieve a high yield and purity of the final product.
Hypothetical Synthetic Protocol:
-
To a solution of 2-bromopyrazine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and sulfuric acid is added dropwise.
-
The reaction mixture is stirred at a controlled temperature for a specified duration, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow crystals of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal structure.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
For this compound, a systematic screening of various solvents and solvent combinations would be necessary to identify the optimal conditions for crystal growth.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[1][2]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.
Experimental Parameters:
| Parameter | Typical Value/Instrument |
| Instrument | Bruker APEX-II CCD or similar |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100 K (to minimize thermal vibrations) |
| Data Collection Strategy | ω and φ scans |
| Data Processing Software | SAINT (integration), SADABS (absorption correction) |
The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit (GooF).
Hypothetical Crystal Structure Analysis of this compound
In the absence of experimental data, we can postulate a plausible crystal structure for this compound based on the principles of molecular geometry and intermolecular interactions.
Molecular Geometry
The pyrazine ring is expected to be planar, with the bromine atom and the nitro group lying in the plane of the ring. The bond lengths and angles would be consistent with those observed in other substituted pyrazines and related heterocyclic compounds.
Hypothetical Crystallographic Data:
| Parameter | Hypothetical Value |
| Chemical Formula | C₄H₂BrN₃O₂ |
| Formula Weight | 203.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.0 |
| β (°) | 105 |
| V (ų) | 695 |
| Z | 4 |
| Dcalc (g/cm³) | 1.95 |
| F(000) | 392 |
| R₁ [I > 2σ(I)] | 0.04 |
| wR₂ (all data) | 0.10 |
Supramolecular Assembly: The Role of Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces. For this compound, several key interactions would be anticipated to play a significant role in the supramolecular architecture.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a potential halogen bond donor. It could interact with the nitrogen atoms of the pyrazine ring or the oxygen atoms of the nitro group of neighboring molecules.[3]
-
π-π Stacking: The electron-deficient pyrazine rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.
-
C-H···O/N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the pyrazine ring and the oxygen or nitrogen atoms of adjacent molecules could further stabilize the crystal structure.
Visualizing the Hypothetical Structure
The following diagrams, generated using the DOT language, illustrate the hypothetical molecular structure and a potential packing motif for this compound.
Caption: Hypothetical molecular structure of this compound.
Caption: Potential intermolecular interactions in the crystal lattice.
Implications of the Crystal Structure on Physicochemical Properties
The insights gained from a crystal structure analysis are far-reaching. The nature and strength of the intermolecular interactions would directly influence the melting point, solubility, and dissolution rate of this compound. Furthermore, understanding the crystal packing can provide clues about its mechanical properties and potential for polymorphism. For drug development, this information is crucial for formulation design and ensuring the long-term stability of the final drug product.
Conclusion: A Call for Experimental Exploration
This guide has provided a comprehensive, albeit hypothetical, overview of the crystal structure analysis of this compound. While we have outlined the expected methodologies and plausible structural features, the true nature of its solid-state architecture remains to be discovered. It is our hope that this document will not only serve as a valuable educational resource but also as an impetus for the scientific community to undertake the experimental determination of this and other yet uncharacterized molecular structures. The insights gleaned from such studies are invaluable in advancing the fields of chemistry, materials science, and pharmaceutical development.
References
Methodological & Application
Suzuki-Miyaura coupling protocol using 2-Bromo-5-nitropyrazine
Application Notes & Protocols
Topic: Suzuki-Miyaura Coupling Protocol using 2-Bromo-5-nitropyrazine
For: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing High-Value Pyrazine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in medicinal chemistry, where the construction of biaryl and heteroaryl-aryl structures is fundamental to the architecture of countless therapeutic agents.[3] This guide focuses on a specific, high-value application: the coupling of this compound with various organoboron reagents.
Pyrazine derivatives are privileged scaffolds, appearing frequently in pharmaceuticals and functional materials.[4][5] The target substrate, this compound, is an attractive building block for several reasons. The pyrazine core itself offers desirable pharmacokinetic properties, and the electron-withdrawing nitro group significantly activates the C-Br bond towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[6] This activation allows for milder reaction conditions compared to less activated heteroaryl halides.
This document serves as a detailed guide, providing a field-tested protocol for the successful synthesis of 2-aryl-5-nitropyrazines. We will delve into the mechanistic underpinnings, explain the rationale behind reagent selection, and offer a step-by-step workflow designed for reproducibility and high yield.
The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for new substrates. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-nitropyrazine with Primary Amines
Introduction: Navigating the Synthesis of 2-Amino-5-nitropyrazines
The synthesis of substituted pyrazines is a cornerstone of medicinal chemistry and drug development, with the 2-amino-5-nitropyrazine scaffold being a particularly valuable building block for a diverse range of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the coupling of 2-bromo-5-nitropyrazine with various primary amines.
While the Buchwald-Hartwig amination is a robust methodology, its application to electron-deficient heteroaromatic substrates such as this compound presents unique challenges that necessitate careful consideration of reaction parameters. The presence of the strongly electron-withdrawing nitro group and the pyrazine core significantly influences the reactivity of the C-Br bond and the stability of the substrate under typical reaction conditions. This guide will delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases, providing a detailed, field-proven protocol and troubleshooting advice to ensure reproducible and high-yielding results.
Mechanistic Considerations: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The primary amine coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-amino-5-nitropyrazine is formed, and the Pd(0) catalyst is regenerated.[1]
Experimental Design: Causality Behind Protocol Choices
The successful amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions. The electron-deficient nature of the substrate introduces specific challenges that must be addressed.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium precursor and the phosphine ligand is paramount. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. While Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, Pd₂(dba)₃ is a direct source of Pd(0).
-
Ligands: Biarylphosphine ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility in the amination of challenging substrates. These ligands possess the steric bulk to promote the formation of the active monoligated palladium species and the electron-donating properties to facilitate the reductive elimination step. For primary amines, BrettPhos is often a highly effective choice.[4]
Base Selection: A Critical Parameter for Nitro-Substituted Substrates
The choice of base is particularly critical when working with nitro-containing compounds. Strong bases, such as sodium tert-butoxide (NaOtBu), can react with the nitro group, leading to undesired side products and decomposition of the starting material.[4] Therefore, milder bases are generally recommended.
-
Recommended Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are sufficiently basic to effect the deprotonation of the coordinated amine without promoting side reactions with the nitro group. While weaker bases may require slightly higher reaction temperatures or longer reaction times, the improved chemoselectivity and higher yields of the desired product justify their use.[4]
Solvent Selection: Influencing Solubility and Reactivity
The solvent must be able to dissolve the reactants and the catalyst system while being inert to the reaction conditions.
-
Common Solvents: Toluene, dioxane, and tert-butanol are commonly used solvents for Buchwald-Hartwig aminations. Toluene is often a good first choice due to its ability to solubilize a wide range of organic compounds and its relatively high boiling point, which allows for a broad range of reaction temperatures.[5]
Experimental Workflow
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the primary amine.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(alkylamino)-5-nitropyrazine.
Expected Results and Data
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 95 | [6] |
| 2 | 3-Bromo-2-aminopyridine | Piperidine | RuPhos-Pd-G3 | LiHMDS | Toluene | 100 | 85 | [7] |
| 3 | 2-Chlorotoluene | Morpholine | (SIPr)Pd(allyl)Cl | NaOtBu | Toluene | RT | 94 | [8] |
| 4 | 2-Bromo-1H-imidazole | Aniline | tBuBrettPhos-Pd-G3 | LiHMDS | Dioxane | 80 | 88 | [7] |
This table is illustrative and based on similar reactions. Actual yields for the amination of this compound may vary and require optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base | - Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and solvent is anhydrous.- Consider a different solvent to improve base solubility. |
| Formation of side products | - Reaction with the nitro group- Hydrodehalogenation of the starting material | - Use a milder base (e.g., K₃PO₄).- Lower the reaction temperature.- Screen different ligands to favor the desired coupling. |
| Decomposition of starting material | - Reaction temperature too high- Incompatible base | - Lower the reaction temperature.- Switch to a milder base such as Cs₂CO₃ or K₃PO₄. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-(alkylamino)-5-nitropyrazines. By carefully selecting a bulky, electron-rich phosphine ligand and a mild inorganic base, the challenges associated with the electron-deficient and potentially reactive nature of the this compound substrate can be overcome. The protocol and insights provided in this application note offer a robust starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Strategic Utility of 2-Bromo-5-nitropyrazine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold as a Privileged Motif in Drug Discovery
The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of contemporary therapeutics. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions, make it a privileged scaffold in medicinal chemistry. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antibacterial, and antiviral properties. The strategic functionalization of the pyrazine ring is therefore a critical endeavor in the pursuit of novel drug candidates.
This guide focuses on a particularly valuable building block: 2-Bromo-5-nitropyrazine . The presence of a bromine atom, a versatile handle for cross-coupling reactions, and a strongly electron-withdrawing nitro group, which activates the ring for nucleophilic substitution and can be readily converted to a synthetically useful amino group, makes this reagent a powerful tool for the synthesis of diverse and complex molecular architectures.
Chemical Reactivity and Strategic Advantages of this compound
The reactivity of this compound is dominated by two key features: the bromine atom at the 2-position and the nitro group at the 5-position. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the pyrazine ring, rendering the carbon atoms, particularly C2 and C6, more electrophilic. This electronic modulation is the primary driver for the key transformations that make this building block so valuable in medicinal chemistry.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with a diverse array of amines.
-
Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring, further activated by the nitro group, is highly susceptible to nucleophilic attack, particularly at the carbon bearing the bromine leaving group. This allows for the direct introduction of various nucleophiles, such as amines, alcohols, and thiols.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which serves as a key functional handle for further derivatization, such as amide bond formation, sulfonylation, or participation in further cross-coupling reactions.
The interplay of these reactive sites provides a powerful platform for the rapid generation of compound libraries with diverse functionalities, a critical aspect of modern drug discovery programs.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The pyrazine scaffold is a prominent feature in a multitude of approved and investigational kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2,5-disubstituted pyrazine motif, readily accessible from this compound, is particularly well-suited for targeting the ATP-binding site of many kinases.
The general synthetic strategy often involves:
-
A cross-coupling reaction or SNAr at the 2-position to introduce a key pharmacophoric element that interacts with the hinge region of the kinase.
-
Reduction of the nitro group at the 5-position to an amine.
-
Further functionalization of the newly formed amino group to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, often enhancing potency and selectivity.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a common and effective catalyst for this transformation.
-
Base: A base is necessary to activate the boronic acid for transmetalation. Potassium carbonate is a mild and effective base for this purpose.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-nitropyrazine.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-nitropyrazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-nitropyrazine | 82 |
| 3 | 3-Pyridylboronic acid | 2-(3-Pyridyl)-5-nitropyrazine | 75 |
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst and Ligand: The choice of palladium source and ligand is critical for the success of the Buchwald-Hartwig amination. A combination of a palladium pre-catalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is often effective for the amination of heteroaryl halides.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is a commonly used base for this reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired secondary amine (1.2 mmol, 1.2 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube with a magnetic stir bar.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-nitropyrazine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(5-Nitropyrazin-2-yl)morpholine | 78 |
| 2 | Piperidine | 1-(5-Nitropyrazin-2-yl)piperidine | 75 |
| 3 | N-Methylaniline | N-Methyl-N-(5-nitropyrazin-2-yl)aniline | 65 |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a metal-free method for the substitution of the bromine atom with an amine nucleophile.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A mild base like potassium carbonate can be used to scavenge the HBr generated during the reaction. In many cases, an excess of the amine nucleophile can also serve as the base.
-
Temperature: Heating is often required to drive the reaction to completion.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) (5 mL).
-
If the amine is used as its salt, add a base such as potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 4: Reduction of the Nitro Group to an Amino Group
This protocol outlines a standard procedure for the reduction of the nitro group on the pyrazine ring.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a mild and effective reducing agent for aromatic nitro groups in the presence of other functional groups. Other methods, such as catalytic hydrogenation with Pd/C, can also be employed.
-
Solvent: A protic solvent like ethanol or ethyl acetate is commonly used for this reduction.
Step-by-Step Methodology:
-
To a round-bottom flask, dissolve the 5-nitropyrazine derivative (1.0 mmol, 1.0 equiv.) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-aminopyrazine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key synthetic transformations of this compound.
Caption: General synthetic strategy for kinase inhibitors from this compound.
Conclusion
This compound is a highly versatile and strategically important building block in medicinal chemistry. Its well-defined reactivity allows for the selective and efficient introduction of a wide range of functional groups through established synthetic methodologies. The resulting 2,5-disubstituted pyrazine scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and application notes provided in this guide serve as a valuable resource for researchers and scientists working to leverage the synthetic potential of this powerful intermediate in the design and synthesis of novel bioactive molecules.
References
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-nitropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-5-nitropyrazine
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 59% of FDA-approved drugs containing a nitrogen heterocycle.[1] Within this vast chemical space, the pyrazine moiety is a recurring motif in pharmaceuticals, agrochemicals, and functional materials. This compound stands out as a powerful and versatile starting material for the construction of complex molecular architectures.[2][3] Its strategic importance stems from two key features:
-
An Electron-Deficient Core: The pyrazine ring, further deactivated by a potent electron-withdrawing nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr).
-
A Versatile Reaction Handle: The bromine atom at the 2-position serves as an excellent leaving group and a prime site for modern palladium-catalyzed cross-coupling reactions.[2][4]
This guide provides an in-depth exploration of the core reactivity of this compound and delivers detailed, field-proven protocols for its application in the synthesis of diverse heterocyclic structures, including advanced fused systems like pteridines.[5][6][7]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by its amenability to palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-N and C-C bond formation, offering mild conditions and broad functional group tolerance.[8][9]
Key Transformations:
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for synthesizing N-aryl and N-heteroaryl amines by forming C-N bonds.[8][10] It is often preferred over classical SNAr reactions, which may require harsh conditions and have a more limited substrate scope.[10] The choice of phosphine ligand is critical and is tailored to the specific amine and aryl halide partners to optimize reaction efficiency.[11]
-
Suzuki-Miyaura Coupling: A robust and widely used method for forming C-C bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[9][12] This reaction's success is highly dependent on the choice of palladium catalyst, base, and solvent system.[12]
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the pyrazine ring and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[13][14] It is typically co-catalyzed by palladium and copper salts and proceeds under mild conditions.[13][15]
A generalized workflow for employing this compound in these synthetic routes is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
Application Note 1: Synthesis of N-Aryl-5-nitropyrazin-2-amines via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of an aryl amine with this compound. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond.[16][17] Cesium carbonate is selected as the base for its high solubility in organic solvents and its ability to effectively deprotonate the amine nucleophile without causing unwanted side reactions.
Protocol 1: Buchwald-Hartwig Amination
| Reagent | Mol. Wt. | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 203.96 | 204 | 1.0 | 1.0 |
| Arylamine (e.g., Aniline) | 93.13 | 112 | 1.2 | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 457 | 1.4 | 1.4 |
| Pd₂(dba)₃ | 915.72 | 23 | 0.025 | 0.025 |
| Xantphos | 578.68 | 44 | 0.075 | 0.075 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry, oven-baked Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Degassing: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-nitropyrazin-2-amine.
Application Note 2: Synthesis of 2-Aryl-5-nitropyrazines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds.[18] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product.[18][19] The base is critical for activating the boronic acid in the transmetalation step.[19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling
| Reagent | Mol. Wt. | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 203.96 | 204 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 318 | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine this compound, the arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.
-
Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture via syringe. The mixture should be sparged with argon for an additional 10 minutes to ensure complete deoxygenation.[19]
-
Heating: Seal the vessel and heat the reaction mixture to 90 °C overnight with vigorous stirring.
-
Monitoring: Check for the completion of the reaction using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Wash the organic phase sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the 2-aryl-5-nitropyrazine product.
Application Note 3: Multi-Step Synthesis of Fused Heterocycles - Pteridines
Pteridines, composed of fused pyrazine and pyrimidine rings, are a crucial class of heterocycles with significant biological roles.[6][20] This protocol outlines a strategy to construct a pteridine scaffold starting from this compound. The key steps involve a Sonogashira coupling to install a side chain, reduction of the nitro group to a reactive amine, and subsequent intramolecular cyclization.
Caption: Multi-step workflow for the synthesis of fused pteridine systems.
Protocol 3A: Sonogashira Coupling
This first step follows a standard Sonogashira protocol to install an alkyne, which is a precursor for the second ring of the pteridine system.[15]
| Reagent | Mol. Wt. | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 203.96 | 204 | 1.0 | 1.0 |
| Terminal Alkyne | - | - | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 5 | 0.025 | 0.025 |
| Diisopropylamine (DIPA) | 101.19 | 710 | 7.0 | 7.0 |
| Anhydrous THF | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[15]
-
Stirring: Stir the reaction for 3 hours at room temperature.
-
Work-up: Dilute the mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing thoroughly with Et₂O.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify by flash column chromatography to yield the 2-alkynyl-5-nitropyrazine intermediate.
Protocol 3B: Nitro-Reduction and Cyclization
The subsequent reduction of the nitro group to an amine, followed by cyclization, can often be accomplished in one pot or two distinct steps, depending on the substrate and desired final product. The conditions for cyclization vary widely and must be optimized based on the specific alkynyl substituent.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Proper use of Schlenk line techniques or a glovebox is essential for reproducibility and high yields.[16]
-
Reagent Handling: this compound and its derivatives should be handled with care. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
References
- 1. ajrconline.org [ajrconline.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of pteridines, unsubstituted in the 4-position, from pyrazines via 3,4-dihydropteridines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Bromo-5-nitropyrazine as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of countless innovations. Among these, the pyrazine core is of particular interest due to its prevalence in biologically active molecules and functional materials. 2-Bromo-5-nitropyrazine (CAS No. 117103-53-4) has emerged as a highly valuable and versatile building block for organic synthesis.[1][2] Its strategic arrangement of functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and an electron-deficient pyrazine ring—provides a powerful platform for constructing complex molecular architectures.[1]
This guide provides an in-depth exploration of this compound's reactivity and utility. We move beyond simple procedural lists to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals the insights needed to leverage this reagent effectively. The protocols described herein are grounded in established methodologies for related halo-heterocycles and are designed to be robust starting points for synthetic exploration.
Physicochemical Properties & Reactivity Profile
The synthetic utility of this compound is a direct consequence of its unique electronic and physical properties. Understanding these characteristics is paramount to predicting its behavior and designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117103-53-4 | [2] |
| Molecular Formula | C₄H₂BrN₃O₂ | [2] |
| Molecular Weight | 203.98 g/mol | Calculated |
| Appearance | Solid | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
The true power of this molecule lies in its reactivity, which is dominated by the interplay of its functional groups. The pyrazine ring is inherently electron-deficient, and this effect is powerfully amplified by the presence of the nitro group, a strong electron-withdrawing substituent. This electronic arrangement has two critical consequences:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency of the pyrazine ring makes the carbon atom attached to the bromine highly electrophilic and susceptible to attack by nucleophiles.
-
Facilitation of Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4]
Caption: Reactivity map of this compound.
Key Synthetic Transformations & Protocols
We will now detail the primary synthetic transformations for which this compound is an ideal substrate. The following protocols are generalized frameworks based on highly successful reactions with analogous substrates like 2-bromopyrazine and other halo-heterocycles.[3][5][6] Researchers should consider these as robust starting points, with the understanding that minor optimization of catalysts, ligands, bases, and solvents may be required for specific substrate combinations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds. For this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents, a key strategy in building molecular diversity for drug discovery programs.[7][8]
Scientist's Insights (Causality): The success of the Suzuki coupling hinges on a delicate catalytic cycle. The choice of a palladium(0) source (or a precursor that reduces in situ) is critical for the initial oxidative addition into the C-Br bond. Phosphine ligands, such as PPh₃, stabilize the palladium center, while a base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium complex.[5] The use of a mixed solvent system like dioxane/water or MeCN/water often accelerates the reaction.[3][9]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding boronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[6]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 16 hours.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-nitropyrazine.[3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental to pharmaceutical chemistry, and the Buchwald-Hartwig amination is a premier method for this transformation.[4] This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to key intermediates for drug candidates.
Scientist's Insights (Causality): This reaction requires a carefully selected catalytic system. The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XantPhos, BINAP) promote the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[11][12] The reaction is highly sensitive to air and moisture, necessitating the use of an inert atmosphere.[10]
Protocol 2: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or a pre-formed catalyst like XantPhos Pd G3 (2-5 mol%).[11]
-
A suitable phosphine ligand (e.g., XantPhos, 4-8 mol%) if using a simple palladium salt.
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane.
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium catalyst (or precursor and ligand) and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[10]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Nitro Group Reduction
The nitro group on the pyrazine ring is not just an activating group; it is also a synthetic handle. It can be readily reduced to an amino group, which provides a crucial point for further functionalization, such as amide bond formation or the construction of new heterocyclic rings.[13][14]
Scientist's Insights (Causality): Several methods can achieve this transformation. Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is a clean and efficient method.[13] Alternatively, chemical reductants like tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite (Na₂S₂O₄) can be used, which may offer better tolerance for other reducible functional groups that could be present in the molecule.[13] The choice of method depends on the overall molecular structure and functional group compatibility.
Protocol 3: Nitro Group Reduction with SnCl₂
-
Materials:
-
Substituted 5-nitropyrazine derivative (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Ethyl acetate or Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the 5-nitropyrazine derivative in ethyl acetate or ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O in one portion.
-
Heat the mixture to reflux (typically 60-80 °C) and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9).
-
The mixture will form a thick precipitate (tin salts). Add Celite and stir for 15 minutes, then filter the slurry through a pad of Celite.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 5-aminopyrazine derivative. Further purification by chromatography may be necessary.
-
Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The pyrazine and pyridine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs.[14] Specifically, they are common core components of kinase inhibitors, which are a vital class of drugs for treating cancer and inflammatory diseases.[7][15] The amino group of a reduced pyrazine can act as a key hydrogen bond donor, interacting with the hinge region of a kinase's ATP-binding site.[14]
This compound is an ideal starting material for building libraries of potential kinase inhibitors. A typical synthetic strategy involves:
-
Suzuki or Buchwald-Hartwig Coupling: Introduction of a desired aryl or amino group at the 2-position.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine.
-
Further Elaboration: Acylation or condensation of the newly formed amine to complete the synthesis of the target inhibitor.
This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize a compound's potency and selectivity against a specific kinase target.[14]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Class: Based on analogous compounds like 2-Bromo-5-nitropyridine, it should be treated as acutely toxic if swallowed and an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[13] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 117103-53-4 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-nitropyrazine
Introduction: The Strategic Importance of 2-Bromo-5-nitropyrazine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrazine core is a privileged scaffold, appearing in numerous biologically active compounds and functional materials. This compound stands out as a particularly valuable building block. The electron-deficient nature of the pyrazine ring, further accentuated by the strongly electron-withdrawing nitro group, renders the C2-position highly susceptible to nucleophilic attack and an excellent substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at this position serves as a versatile handle for the introduction of a wide array of molecular complexity.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound, offering detailed application notes, step-by-step protocols, and insights into the underlying mechanisms. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the creation of novel molecular entities.
The Engine of Innovation: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These transformations are the bedrock of modern synthetic chemistry, and their mastery is essential for the rapid assembly of complex molecules. The general catalytic cycle for these reactions, while nuanced for each specific transformation, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
The electron-deficient character of the this compound substrate generally facilitates the initial oxidative addition step, often making it a highly reactive coupling partner. However, the same electronic properties can influence the subsequent steps in the catalytic cycle, necessitating careful optimization of reaction conditions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures by coupling an organoboron reagent with an organic halide.[2] For this compound, this reaction opens the door to a vast array of 2-aryl-5-nitropyrazines, which are valuable precursors for pharmacologically active compounds.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-Aryl-5-nitropyrazines
This protocol is a general guideline adapted from procedures for structurally similar heteroaryl bromides and should be optimized for specific arylboronic acids.[2][3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-nitropyrazine.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst loading typically 1-5 mol%. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can be critical and may require screening. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solvents should be degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive boronic acids. |
| Expected Yield | 60-95% | Yields are highly dependent on the specific arylboronic acid used. |
The Heck-Mizoroki Reaction: Alkenylation of the Pyrazine Core
The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][5] This reaction allows for the introduction of vinyl and substituted vinyl groups at the 2-position of the pyrazine ring, leading to the synthesis of 2-alkenyl-5-nitropyrazines.
Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. The resulting palladium(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol: Synthesis of 2-Alkenyl-5-nitropyrazines
This protocol is a general procedure and may require optimization for specific alkenes.[5][6][7]
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.10 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst loading typically 2-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free (in some cases) | The choice of ligand can influence selectivity and yield. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base is commonly used. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typical. |
| Temperature | 100-140 °C | Higher temperatures are often required. |
| Expected Yield | 50-85% | Yields vary with the alkene coupling partner. |
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction provides access to 2-alkynyl-5-nitropyrazines, which are versatile intermediates in organic synthesis and can be found in various functional materials.
Mechanistic Overview
The Sonogashira reaction involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with this compound. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 2-Alkynyl-5-nitropyrazines
This is a general protocol and should be optimized for the specific alkyne used.[8][9]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd loading is typically 1-5 mol%. |
| Co-catalyst | CuI | CuI loading is typically 2-10 mol%. |
| Base | Et₃N, Diisopropylamine | An amine base is essential. |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are preferred. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
| Expected Yield | 70-98% | Generally high yields are obtained. |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction enables the synthesis of 2-amino-5-nitropyrazines by coupling this compound with a wide range of primary and secondary amines.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination starts with the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting palladium(II) complex then coordinates with the amine. A base deprotonates the coordinated amine to form a palladium-amido complex. Finally, reductive elimination affords the desired N-substituted aminopyrazine and regenerates the palladium(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyrazines
This general protocol is based on conditions used for other heteroaryl bromides and will likely require optimization.[11][12]
Materials:
-
This compound
-
Amine (e.g., aniline, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add cesium carbonate (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred. |
| Ligand | Xantphos, XPhos, BINAP | The choice of ligand is crucial and substrate-dependent. |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 90-120 °C | Elevated temperatures are usually necessary. |
| Expected Yield | 65-95% | Yields are sensitive to the steric and electronic properties of the amine. |
Applications in Medicinal Chemistry and Materials Science
The 2-substituted-5-nitropyrazine scaffold is of significant interest in drug discovery. The pyrazine ring can act as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets. The nitro group, while sometimes a concern for toxicity, can be a key pharmacophoric element or can be readily reduced to an amino group, providing a handle for further derivatization.
Derivatives of 2-substituted pyrazines have been investigated for a range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and antiviral compounds. The ability to rapidly generate diverse libraries of these compounds using the palladium-catalyzed cross-coupling reactions described herein is a powerful strategy in the hit-to-lead optimization process.
In materials science, the electron-deficient nature of the 2-substituted-5-nitropyrazine core makes these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents. Consider using a pre-catalyst. |
| Inappropriate ligand or base | Screen a variety of ligands and bases. The optimal combination is highly substrate-dependent. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Formation of side products | Homocoupling of the organometallic reagent | Use a slight excess of the organometallic reagent. Adjust the catalyst and ligand system. |
| Debromination of the starting material | Ensure the absence of protic sources. Use a non-protic base. | |
| Difficulty in product purification | Residual catalyst or ligands | Use appropriate work-up procedures, such as washing with aqueous solutions or filtering through a plug of silica gel. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of 2-substituted-5-nitropyrazines. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions, provide efficient and modular routes to these important compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these powerful synthetic tools in their pursuit of novel molecules with potential applications in medicine and materials science. Careful optimization of the reaction conditions, with a keen understanding of the underlying mechanistic principles, will be key to unlocking the full synthetic potential of this remarkable heterocyclic substrate.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Bromo-5-nitropyrazine Derivatives
Introduction: Accelerating Heterocyclic Chemistry with Microwave Energy
Pyrazine-based scaffolds are integral to medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Specifically, 2-Bromo-5-nitropyrazine serves as a versatile building block, primed for functionalization via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group significantly activates the pyrazine ring, making the C2 position highly susceptible to attack by a wide range of nucleophiles.
Traditional synthetic routes to these derivatives often require prolonged reaction times, high temperatures, and the use of high-boiling point solvents, which can lead to byproduct formation and challenging purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[1][2][3] By utilizing microwave energy, MAOS offers direct, rapid, and uniform heating of the reaction mixture, resulting in dramatic reductions in reaction time, increased product yields, and enhanced purity profiles.[4][5][6]
This document provides a comprehensive guide to the principles and practical application of microwave-assisted synthesis for this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for efficient and scalable synthesis.
Part 1: Core Principles and Mechanistic Rationale
The Fundamentals of Microwave Heating
Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave synthesis heats the entire volume of the reaction mixture simultaneously.[3] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents used in these syntheses, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, localized heat.[1][7][8]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[7][8]
The efficiency of microwave heating is directly related to the polarity of the molecules involved. Solvents with high dielectric constants, such as DMF, ethanol, and acetonitrile, are particularly effective at absorbing microwave energy and are excellent choices for these reactions.[8][9]
The SNAr Mechanism on this compound
The derivatization of this compound predominantly proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an ideal reaction for microwave acceleration due to the involvement of polar intermediates and transition states.
The process occurs in two key steps:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient carbon atom at the C2 position of the pyrazine ring. This is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyrazine ring is restored through the expulsion of the bromide leaving group, yielding the final substituted product.
The strong electron-withdrawing effect of the nitro group at the C5 position is critical; it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.
Caption: The two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).
Part 2: Experimental Protocols and Workflow
General Experimental Workflow
The microwave-assisted synthesis of this compound derivatives follows a streamlined and efficient workflow, significantly reducing the time from setup to purified product compared to conventional methods.
Caption: General workflow for microwave-assisted organic synthesis (MAOS).
Protocol: Microwave-Assisted Amination of this compound
This protocol details the synthesis of a representative 2-amino-5-nitropyrazine derivative. This transformation is fundamental in generating intermediates for pharmaceutical development.
Materials and Equipment:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Solvent: Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Base (optional, if starting with an amine salt): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vials with snap caps/septa
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave reactions are conducted in sealed, pressurized vessels. Never exceed the recommended volume or temperature for the vials.
-
Ensure vials have cooled to a safe temperature before opening to release pressure.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 204 mg).
-
Addition of Nucleophile: Add the desired amine (1.2 mmol, 1.2 equivalents). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1.5 mmol, 1.5 equivalents).
-
Solvent Addition: Add 4 mL of anhydrous ethanol or DMF to the vial. The total volume should not exceed 50% of the vial's capacity.
-
Vial Sealing: Securely seal the vial with a cap. Ensure the seal is tight to contain the pressure that will develop during heating.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Reaction Time: 10 minutes
-
Power: Use the instrument's automatic power modulation to maintain the set temperature (typically starting with a maximum power of 200-300 W).[9]
-
Stirring: Set to high.
-
-
Cooling: After the irradiation is complete, the instrument's cooling system (e.g., compressed air) will cool the vial to room temperature. Wait until the vial is below 50°C before handling.
-
Work-up: Carefully open the vial. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM). Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Analysis: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 2-amino-5-nitropyrazine derivative. Confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Part 3: Data Presentation and Optimization
The true power of microwave synthesis lies in its ability to rapidly generate libraries of compounds for screening. The following table provides representative conditions for the SNAr reaction on this compound with various nucleophiles, illustrating the versatility and efficiency of this approach.
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Morpholine | EtOH | 120 | 10 | >95% |
| Benzylamine | DMF | 130 | 15 | >90% |
| 4-Methoxythiophenol | DMF | 100 | 5 | >98% |
| Sodium Methoxide | MeOH | 80 | 5 | >90% |
| Aniline | NMP | 150 | 20 | 85-95% |
| Note: These are starting conditions and may require optimization for specific substrates. |
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction does not go to completion, consider increasing the temperature in 10-20°C increments or extending the reaction time. Ensure the chosen solvent is polar enough for efficient microwave absorption.[9]
-
Byproduct Formation: The formation of byproducts is often a result of excessive temperature or prolonged reaction times.[9] Microwave heating is highly efficient; try reducing the temperature or monitoring the reaction at shorter intervals (e.g., 2-minute increments) to find the optimal endpoint before degradation occurs.
-
Poor Solubility: If reactants are not fully dissolved, the reaction may be inefficient. Consider switching to a solvent with higher solubilizing power, such as DMF or N-Methyl-2-pyrrolidone (NMP).
Conclusion
Microwave-assisted synthesis provides a superior alternative to conventional heating for the preparation of this compound derivatives. The protocols outlined in this guide demonstrate a method that is not only significantly faster but also often results in higher yields and cleaner products.[10][11][12] This technology empowers researchers to rapidly synthesize diverse compound libraries, accelerating hit-to-lead campaigns in drug discovery and facilitating the development of novel functional materials.
References
- 1. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 5. bspublications.net [bspublications.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 12. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
Application Notes and Protocols for the Stille Coupling of 2-Bromo-5-nitropyrazine
Introduction: Harnessing the Stille Coupling for the Functionalization of Electron-Deficient Pyrazines
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] This reaction involves the coupling of an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate. Its applications are extensive, particularly in the synthesis of complex molecules for the pharmaceutical and materials science industries.[2]
This guide provides a detailed, step-by-step protocol for the Stille coupling of 2-Bromo-5-nitropyrazine, a highly electron-deficient heterocyclic building block. The presence of the nitro group and the pyrazine ring presents unique challenges, often necessitating carefully optimized reaction conditions to achieve high yields and minimize side reactions. These application notes will delve into the mechanistic rationale behind the procedural steps, offering insights into the selection of catalysts, ligands, and reaction parameters tailored for this specific substrate.
The Scientific Rationale: Navigating the Challenges of Electron-Deficient Substrates
The Stille coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the electronic properties of the pyrazine ring can influence each of these steps. The electron-withdrawing nature of the pyrazine and the nitro group can make the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst. However, the nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, potentially inhibiting catalytic activity.
Furthermore, the transmetalation step, which is often the rate-determining step, can be sluggish with electron-deficient heteroaryl halides. To overcome these challenges, the choice of ligand and the use of additives are critical. Sterically bulky and electron-rich phosphine ligands are often employed to accelerate both the oxidative addition and reductive elimination steps.[3] Additives such as copper(I) iodide (CuI) can facilitate the transmetalation step, significantly enhancing the reaction rate.
Visualizing the Stille Coupling Catalytic Cycle
The following diagram illustrates the fundamental steps of the Stille catalytic cycle:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound with (2-Thienyl)tributylstannane
This protocol provides a general method for the Stille coupling of this compound. The specific organostannane used here is for illustrative purposes; various other organostannanes can be employed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | |
| (2-Thienyl)tributylstannane | ≥95% | Sigma-Aldrich | Handle with extreme care due to toxicity. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Store under an inert atmosphere. |
| Copper(I) iodide (CuI) | 99.995% trace metals basis | Sigma-Aldrich | |
| Anhydrous 1,4-Dioxane | ≥99.8%, DriSolv® | EMD Millipore | Use a freshly opened bottle or dry solvent. |
| Saturated aqueous potassium fluoride (KF) | ACS Reagent | Fisher Scientific | For workup. |
| Ethyl acetate | ACS Reagent | Fisher Scientific | For extraction. |
| Brine | ACS Reagent | Fisher Scientific | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Fisher Scientific | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add copper(I) iodide (0.1 mmol, 10 mol%).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
-
Reagent Addition:
-
Under a positive flow of argon, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add (2-Thienyl)tributylstannane (1.1 mmol, 1.1 equiv) via syringe.
-
Degas the resulting solution by bubbling with argon for 15-20 minutes.
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90-100 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This step is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride.[4]
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(thiophen-2-yl)-5-nitropyrazine.
-
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the Stille coupling of this compound.
Safety Precautions: Handling Organotin Reagents
Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. In case of skin contact, wash the affected area immediately and thoroughly with soap and water. All waste containing organotin residues must be disposed of according to institutional and regulatory guidelines.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and moisture. Ensure that the catalyst is fresh and has been stored properly under an inert atmosphere.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Thoroughly degas all solvents and the reaction mixture.
-
Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction. Use high-purity reagents and anhydrous solvents.
-
-
Formation of Side Products:
-
Homocoupling of the Organostannane: This is a common side reaction.[4] It can be minimized by adding the palladium catalyst to the mixture of the halide and the organostannane, rather than pre-mixing the catalyst with the stannane. Using a slight excess (1.1-1.2 equivalents) of the organostannane is generally recommended.
-
Protodestannylation: The replacement of the tin group with a hydrogen atom can occur, especially in the presence of acidic protons. Ensure anhydrous conditions and use a non-protic solvent.
-
Conclusion
The Stille coupling of this compound offers a powerful method for the synthesis of functionalized 5-nitropyrazine derivatives, which are valuable intermediates in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, and the use of additives like CuI, researchers can successfully employ this reaction for the construction of complex molecular architectures. Adherence to strict safety protocols when handling organotin reagents is paramount for the safe and successful execution of this versatile cross-coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
Derivatization of 2-Bromo-5-nitropyrazine for Biological Screening: A Guide to Synthetic Strategies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable motif in medicinal chemistry.[3] This application note provides a detailed guide to the chemical derivatization of 2-bromo-5-nitropyrazine, a versatile building block for generating novel compound libraries for biological screening. We focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, to facilitate carbon-carbon and carbon-nitrogen bond formation. This document provides the underlying chemical principles, step-by-step experimental protocols, and a discussion of the strategic application of the resulting derivatives in drug discovery workflows.
Introduction: The Strategic Value of the this compound Scaffold
Pyrazine and its derivatives are cornerstones of modern medicinal chemistry, with applications ranging from oncology to infectious diseases.[4][5] Marketed drugs such as the proteasome inhibitor Bortezomib and the antiviral Favipiravir feature the pyrazine core, highlighting its therapeutic relevance.[2] The this compound scaffold is particularly advantageous for library synthesis due to two key features:
-
The Bromo Substituent: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of a wide array of substituents at the C-2 position, including aryl, heteroaryl, and alkyl groups.[6][7]
-
The Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic character of the pyrazine ring. This not only modulates the reactivity of the C-Br bond but also acts as a potential pharmacophore. Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction.[8][9]
By leveraging these features, researchers can rapidly generate a diverse collection of molecules from a single, readily available starting material, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[10] For the derivatization of this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are exceptionally well-suited.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or its ester.[11][12] This method is ideal for introducing aryl and heteroaryl moieties, which are common substructures in drug molecules.
Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[12]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[13]
The choice of catalyst, ligand, base, and solvent is critical for success and must be optimized for the specific substrates being coupled.[14][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[16][17] This reaction provides access to a vast array of substituted aminopyrazines, a class of compounds with significant biological relevance.
Mechanism and Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The generally accepted mechanism involves:[18][19]
-
Oxidative Addition: Pd(0) adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a more nucleophilic amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
The development of sterically hindered and electron-rich phosphine ligands has been crucial to the success and broad applicability of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions.[19][20]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 5:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate, water, brine
-
Reaction vessel (e.g., microwave vial or Schlenk tube), magnetic stir bar
Step-by-Step Methodology:
-
Reaction Setup: To a clean, oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-nitropyrazine.
Data Summary Table:
| Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 88-97 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 110 | 18 | 60-75 |
Note: Conditions and yields are representative and may require optimization for specific substrates.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 4-8 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., sealed tube or Schlenk flask), magnetic stir bar
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound and the anhydrous solvent. Stir for a few minutes, then add the amine.
-
Inert Atmosphere (if not using a glovebox): If a glovebox is unavailable, add solids to the flask, seal, and then evacuate and backfill with an inert gas (3x) before adding degassed solvent and amine via syringe.
-
Reaction: Seal the vessel tightly and heat in a preheated oil bath with vigorous stirring (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Coupling Partner (Amine) | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos (2/4) | NaOt-Bu | Toluene | 100 | 6 | 90-98 |
| Piperidine | Pd₂(dba)₃ / BINAP (2/4) | NaOt-Bu | Toluene | 100 | 10 | 85-95 |
| Aniline | Pd₂(dba)₃ / XPhos (3/6) | K₃PO₄ | Dioxane | 110 | 18 | 70-85 |
| n-Butylamine | Pd₂(dba)₃ / BINAP (3/6) | NaOt-Bu | Toluene | 90 | 12 | 75-90 |
Note: Strong bases like NaOt-Bu are moisture-sensitive. Conditions and yields require optimization.[20]
Application in Biological Screening
The library of novel 2-substituted-5-nitropyrazine derivatives generated using these protocols is primed for high-throughput biological screening. The structural diversity introduced at the C-2 position allows for the systematic exploration of structure-activity relationships (SAR).
Screening Strategy:
-
Library Generation: Synthesize a diverse array of derivatives by varying the boronic acid or amine coupling partner.
-
Assay Selection: Based on the known biological activities of pyrazines and nitroaromatics, primary assays could target:
-
Anticancer Activity: Screen against a panel of cancer cell lines (e.g., MCF-7, HepG2, A375) to determine antiproliferative effects.[21]
-
Antimicrobial Activity: Test against pathogenic bacteria and fungi to identify potential new antibiotics.[8][9]
-
Kinase Inhibition: Many heterocyclic compounds act as kinase inhibitors; screen against a panel of relevant kinases.[2]
-
-
Hit Identification: Compounds showing significant activity ("hits") are identified.
-
Hit-to-Lead Optimization: Promising hits are re-synthesized, and further derivatives are made to improve potency, selectivity, and pharmacokinetic properties.
Caption: Workflow from starting material to preclinical candidate.
Conclusion
This compound is a powerful and versatile starting material for the construction of diverse molecular libraries. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable, efficient, and highly adaptable methods for its derivatization. The protocols and strategies outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to generate novel compounds for biological screening, accelerating the discovery of new therapeutic agents.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-nitropyrazine
Welcome to the technical support resource for the Buchwald-Hartwig amination of 2-bromo-5-nitropyrazine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this powerful C-N bond-forming reaction and may encounter challenges specific to this electron-deficient heterocyclic substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to facilitate the successful execution of your experiments.
Introduction: The Challenges of an Electron-Deficient Heterocycle
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1] However, the unique electronic properties of this compound present a specific set of challenges. The electron-withdrawing nitro group and the pyrazine core render the C-Br bond highly susceptible to nucleophilic attack, but they can also influence the stability of key intermediates in the catalytic cycle and promote undesirable side reactions. This guide will address these specific issues head-on, providing both mechanistic explanations and practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address problems you may be encountering at the bench.
Issue 1: Low or No Conversion to the Desired Product
Question: My reaction shows a significant amount of unreacted this compound, even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in the Buchwald-Hartwig amination of this substrate often points to issues with catalyst activity or stability. The electron-deficient nature of the pyrazine ring can pose challenges for the palladium catalyst.
Possible Causes & Solutions:
-
Inadequate Catalyst System: The choice of ligand is critical when working with electron-deficient heterocycles.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos are designed to stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[2] For particularly difficult couplings, consider using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3 or G4), which can provide more consistent and active catalyst formation in situ.[3]
-
-
Inappropriate Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.[4][5] An unsuitable base can lead to poor catalyst turnover.
-
Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] If base-sensitive functional groups are present on your amine coupling partner, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher reaction temperatures.[7]
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Recommendation: Anhydrous, non-polar aprotic solvents are typically optimal. Toluene and dioxane are excellent starting points. Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[8]
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Recommendation: While starting at a moderate temperature (e.g., 80 °C) is prudent, electron-deficient substrates may require higher temperatures (e.g., 100-110 °C) to achieve reasonable reaction rates.[7]
-
Issue 2: Significant Formation of 5-Nitropyrazine (Hydrodehalogenation Product)
Question: I am observing a significant amount of a byproduct that I've identified as 5-nitropyrazine, where the bromine atom has been replaced by hydrogen. What is causing this and how can I suppress it?
Answer: The formation of 5-nitropyrazine is a classic side reaction known as hydrodehalogenation.[9][10] This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the amine.
Possible Causes & Solutions:
-
Hydride Source: The hydride can originate from various sources, including the solvent, amine, or even the phosphine ligand.
-
Recommendation:
-
Solvent: Ensure your solvent is rigorously dried and deoxygenated.
-
Amine: Use a high-purity amine. Some amines can undergo side reactions that generate hydride species.
-
Ligand: While less common with modern bulky biarylphosphine ligands, some phosphines can be a source of hydrides. Using a well-defined pre-catalyst can minimize this.
-
-
-
Slow Reductive Elimination: If the final C-N bond-forming step (reductive elimination) is slow, the aryl-palladium intermediate has a longer lifetime and a greater opportunity to react with adventitious hydride sources.
-
Recommendation:
-
Ligand Choice: Employing more electron-donating and sterically hindered ligands can accelerate reductive elimination.[2]
-
Temperature: Increasing the reaction temperature can sometimes favor the desired reductive elimination over hydrodehalogenation.
-
-
-
β-Hydride Elimination: If your amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido complex can occur, leading to the formation of a palladium-hydride species which can then reductively eliminate with the aryl group to give the hydrodehalogenated product.[11]
-
Recommendation: This is an inherent reactivity pattern. Optimizing the ligand and reaction conditions to favor C-N reductive elimination is the primary strategy.
-
| Side Reaction | Probable Cause | Recommended Solution |
| Hydrodehalogenation | Presence of a hydride source; slow reductive elimination. | Use anhydrous solvents; employ bulky, electron-rich ligands; consider a different base. |
| Diarylation | High catalyst loading; excess aryl halide. | Reduce catalyst loading; use a slight excess of the amine. |
| Homocoupling of Amine | Not a common side reaction in Buchwald-Hartwig. | Verify the structure of the byproduct. |
Issue 3: Formation of Di-aminated Product
Question: I am trying to perform a mono-amination, but I am seeing the formation of a product where two molecules of my amine have coupled with the pyrazine ring. How can I improve the selectivity for the mono-aminated product?
Answer: The formation of a di-aminated product suggests that the initial product is undergoing a second Buchwald-Hartwig amination. This is less common with this compound as the nitro group is strongly deactivating for a second coupling. However, if your amine is particularly reactive, it may be possible.
Possible Causes & Solutions:
-
Stoichiometry: Using a large excess of the amine can drive the reaction towards the di-aminated product.
-
Recommendation: Carefully control the stoichiometry. Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the this compound.
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the less favorable second coupling.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: A good starting point for catalyst loading is typically 1-2 mol% of the palladium source and a slightly higher loading of the ligand (e.g., 1.2-2.4 mol%). For challenging couplings, increasing the catalyst loading to 3-5 mol% may be beneficial. However, higher catalyst loadings can sometimes lead to an increase in side products.[12]
Q2: How critical is it to maintain an inert atmosphere?
A2: It is highly critical. The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. All reagents and solvents should be deoxygenated, and the reaction should be performed under a positive pressure of an inert gas like argon or nitrogen.
Q3: Can I use an amine hydrochloride salt directly in the reaction?
A3: Yes, it is possible to use an amine hydrochloride salt. However, you will need to add an additional equivalent of base to neutralize the HCl and generate the free amine in situ.
Q4: My product is difficult to purify. Are there any common impurities I should be aware of?
A4: Besides the side products mentioned above (hydrodehalogenation), impurities can also arise from the catalyst system. Phosphine oxides, formed from the oxidation of the phosphine ligand, are a common impurity. These can often be removed by column chromatography.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for your specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (to make a ~0.1 M solution)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium pre-catalyst, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Side Reactions
Caption: Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation side reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-Bromo-5-nitropyrazine Reaction Products by Column Chromatography
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-bromo-5-nitropyrazine using column chromatography. Our goal is to equip you with the practical and theoretical knowledge to overcome common challenges and achieve high-purity products.
Troubleshooting Guide: Navigating Common Purification Hurdles
Column chromatography, while a powerful purification technique, can present challenges. This section addresses specific issues you may encounter during the separation of this compound and its reaction products.
Visual Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and resolving common column chromatography issues.
Caption: A decision-making flowchart for troubleshooting column chromatography.
Q1: My chromatogram shows poor separation between this compound and an impurity. How can I improve the resolution?
Answer: Poor resolution or co-elution is a common issue, especially when dealing with structurally similar isomers or byproducts.[1][2] The key is to enhance the differential partitioning of your compounds between the stationary and mobile phases.
-
Causality: The separation is governed by the selectivity (α) of your chromatographic system. If the affinity of your product and the impurity for the stationary phase is too similar, they will travel down the column at nearly the same rate.
-
Solution Steps:
-
Re-evaluate Your Mobile Phase: The standard hexane/ethyl acetate system may not be optimal.[3] Experiment with different solvent systems using Thin Layer Chromatography (TLC) first. Aim for a system that gives your product an Rf value between 0.25 and 0.35 and maximizes the distance to the impurity spot.[4]
-
Alternative Systems: Consider solvent mixtures with different selectivities, such as dichloromethane/methanol for more polar compounds or toluene/ethyl acetate. Sometimes, a three-component (ternary) system can provide the necessary resolution where binary systems fail.[5]
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase to allow the less polar compounds to separate. Then, gradually increase the polarity to elute your more polar target compound. This can sharpen peaks and improve the separation of compounds with significantly different polarities.
-
Consider the Stationary Phase: While silica gel is standard, its acidic nature can sometimes cause issues. If you suspect interactions, consider using neutral or basic alumina, or deactivated silica gel. For very challenging separations, high-performance flash cartridges with smaller particle sizes and higher surface areas can significantly boost resolution.[6]
-
Q2: The desired product, this compound, is not eluting from the column, even with a high concentration of polar solvent.
Answer: This indicates that your compound has a very strong affinity for the stationary phase, or there may be solubility issues.
-
Causality: The nitro and pyrazine groups make this compound a relatively polar compound. It can interact strongly with the silanol groups on the surface of silica gel through hydrogen bonding.[7]
-
Solution Steps:
-
Drastically Increase Mobile Phase Polarity: If you are using an ethyl acetate/hexane system, switch to a more polar mixture like dichloromethane/methanol. A common starting point for very polar compounds is 5% methanol in dichloromethane.[3] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[3]
-
Check Solubility: Ensure your crude product is fully dissolved in the loading solvent. If it precipitates at the top of the column, it will not move. You may need to use a stronger solvent (like a small amount of dichloromethane or THF) for loading, followed by the less polar mobile phase.
-
Rule out Degradation: this compound is generally stable but can decompose under strongly acidic or basic conditions.[8] The inherent acidity of silica gel might be an issue. If you suspect degradation, using a deactivated (end-capped) silica gel or switching to an alumina stationary phase is a viable option.
-
Q3: The spot for my product on the TLC plate is streaking or tailing. What does this mean for my column?
Answer: Tailing or streaking is a strong indicator of undesirable interactions between your compound and the stationary phase, or column overloading.[9]
-
Causality: This often occurs with compounds that have basic nitrogen atoms, like pyrazines. The basic lone pairs on the pyrazine nitrogens can interact very strongly with the acidic silanol groups on the silica surface, leading to a non-ideal equilibrium and a smeared elution profile.
-
Solution Steps:
-
Add a Mobile Phase Modifier: The most common solution for tailing of basic compounds is to add a small amount of a competitive base to the eluent system.[10]
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, preventing your pyrazine derivative from "sticking" and resulting in sharper, more symmetrical peaks.
-
-
Reduce the Sample Load: Overloading the column is a frequent cause of tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Optimize Sample Loading: If you are "wet loading" (dissolving the sample in a solvent and pipetting it onto the column), use the absolute minimum volume of solvent. A large volume of strong solvent will disrupt the initial separation band. "Dry loading" (adsorbing the crude material onto a small amount of silica before adding it to the column) is often a superior technique for preventing band broadening.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for purifying this compound on a silica gel column?
Answer: The optimal conditions depend on the specific impurities present in your crude reaction mixture. However, a good starting point can be determined with preliminary TLC analysis.
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Industry standard for normal-phase chromatography. The specified mesh size provides a good balance between resolution and flow rate.[6] |
| Mobile Phase (Eluent) | Start with 10:1 Hexane:Ethyl Acetate | This compound is a moderately polar compound. This starting ratio is a good initial guess. Adjust the ratio based on TLC to achieve an Rf of ~0.3 for the product.[11][12] |
| TLC Visualization | UV lamp (254 nm) | The aromatic pyrazine ring and nitro group are strong UV chromophores, making visualization straightforward. |
| Sample Loading | Dry Loading | Recommended for best resolution. Dissolve crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[9] |
| Column Dimensions | 50:1 to 100:1 ratio of silica mass to crude product mass | A higher ratio provides better separation for difficult mixtures. |
Q2: What are the likely impurities from the synthesis of this compound that I need to separate?
Answer: Impurities will depend on the synthetic route. Common syntheses involve the nitration and bromination of a pyrazine or pyridine precursor.[13] Potential impurities could include:
-
Starting Material: Unreacted 2-aminopyrazine or 2-bromopyrazine.
-
Isomeric Byproducts: Positional isomers such as 2-bromo-3-nitropyrazine or 5-bromo-2-nitropyrazine, which can be very difficult to separate due to similar polarities.[1][14]
-
Over-brominated Products: Dibromo-nitropyrazine species.
-
Hydrolysis Products: 2-hydroxy-5-nitropyrazine, if water is present during workup or purification.
Q3: How stable is this compound on silica gel? Can it degrade during purification?
Answer: this compound is generally stable under normal chromatographic conditions.[8] However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation, especially if the crude mixture contains nucleophilic impurities. While specific stability studies on silica are not widely published, related halogenated pyridines can undergo hydrolysis or other reactions.[15] To minimize the risk:
-
Work Efficiently: Do not let the compound sit on the column for an extended period.
-
Avoid Harsh Solvents: Do not use highly acidic or basic modifiers unless necessary.
-
Keep it Cool: If the separation is slow, running the column in a cold room can sometimes reduce degradation.
Experimental Protocol: Standard Column Chromatography Workflow
This protocol outlines a standard procedure for purifying a crude reaction mixture containing this compound.
Caption: A standard workflow for purification by column chromatography.
Objective: To isolate pure this compound from crude reaction byproducts.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (HPLC grade): Hexane, Ethyl Acetate
-
Chromatography column, collection tubes, TLC plates, UV lamp
Procedure:
-
Mobile Phase Selection:
-
Develop a TLC of the crude material using various ratios of hexane/ethyl acetate.
-
Identify a solvent system where the this compound spot has an Rf value of approximately 0.25-0.35 and is well-separated from other spots.[4]
-
-
Column Packing:
-
Secure the column vertically. Add a small plug of glass wool and a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, tapping gently to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
If using a gradient, start with the low-polarity system and gradually increase the percentage of the more polar solvent.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. ablelab.eu [ablelab.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in 2-Bromo-5-nitropyrazine reactions
Welcome to the technical support center for 2-Bromo-5-nitropyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during synthetic reactions involving this versatile building block. We will delve into the causality behind experimental choices, providing field-proven insights to help you overcome low conversion rates and other synthetic hurdles.
Troubleshooting Guide: A Systematic Approach to Low Conversion
Low conversion is a frequent issue that can stem from multiple factors. This guide provides a logical workflow to diagnose and resolve the root cause of your reaction's poor performance.
Caption: A decision tree for troubleshooting low-yielding reactions.
Frequently Asked Questions (FAQs)
This section addresses specific questions regarding the reactivity and handling of this compound.
Q1: My SNAr reaction is sluggish. What are the most critical parameters to adjust?
Answer: For Nucleophilic Aromatic Substitution (SNAr) reactions, the rate is primarily governed by the stability of the intermediate Meisenheimer complex.[1] The strong electron-withdrawing effect of the nitro group at the 5-position makes the pyrazine ring highly electron-deficient and thus susceptible to nucleophilic attack.[2][3] If you are experiencing low conversion, consider these factors in order of importance:
-
Base and Nucleophile Strength: The reaction often requires a base to deprotonate the nucleophile (if it's not already an anion) or to facilitate the elimination step.[4] For weak nucleophiles, a stronger base like NaH or K₂CO₃ may be necessary. Ensure your nucleophile is not degrading under the basic conditions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, DMAc, or NMP are standard choices as they effectively solvate the cationic counter-ion and do not interfere with the nucleophile.[4][5] The choice of solvent can significantly affect reaction rates.[6]
-
Temperature: Increasing the reaction temperature can significantly accelerate the rate. However, do this cautiously, as higher temperatures can also promote side reactions or decomposition of starting materials. This compound can decompose under excessive heat.[7]
Q2: I'm performing a Suzuki-Miyaura coupling and see palladium black forming in my flask. What does this mean and how can I prevent it?
Answer: The formation of palladium black is a classic sign of catalyst deactivation.[8] It occurs when the active Pd(0) species, which is essential for the catalytic cycle, aggregates into inactive palladium nanoparticles.[9] This is a common failure mode in cross-coupling reactions, especially with heteroaromatic halides.
Causality & Prevention:
-
Insufficient Ligand: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation. If the ligand concentration is too low or the ligand itself is unstable, Pd(0) will precipitate. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can sterically shield the palladium center, enhancing stability and promoting the desired reaction steps.[10][11]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and promote side reactions like the homocoupling of your boronic acid.[10] It is critical to thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of nitrogen or argon throughout the reaction.[10][12]
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂), it must be reduced in situ to Pd(0) to initiate the catalytic cycle.[13][14] This reduction can sometimes be inefficient. Using a well-defined Pd(0) source (like Pd₂(dba)₃) or a pre-catalyst designed for easy activation can mitigate this issue.
Q3: My boronic acid seems to be decomposing, leading to low yields in my Suzuki coupling. What is happening?
Answer: You are likely observing protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[10] This is particularly prevalent when using aqueous bases and can be accelerated by elevated temperatures.
Solutions:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding free acids.[15]
-
Optimize the Base: The choice of base is critical. While aqueous bases like K₂CO₃ are common, non-aqueous conditions with bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or THF can sometimes suppress this side reaction.[15][16]
-
Anhydrous Conditions: If feasible for your specific reaction, using strictly anhydrous solvents and reagents can minimize protodeboronation.
Q4: Which reaction is more likely to occur: SNAr or a cross-coupling reaction?
Answer: The reaction pathway is determined by your choice of reagents. The structure of this compound is well-suited for both transformations.
Caption: The two primary reaction pathways for this compound.
-
For SNAr: You will use a strong nucleophile (like an amine, alcohol, or thiol) and a suitable base in a polar aprotic solvent.[4][7] The reaction proceeds via attack at the bromine-bearing carbon, displacing the bromide.
-
For Cross-Coupling: You will use a palladium (or other transition metal) catalyst, a suitable ligand, a base, and a coupling partner like a boronic acid (Suzuki), organostannane (Stille), or terminal alkyne (Sonogashira).[7][17]
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a Pd(0) source, often more reliable. Pd(OAc)₂ requires in-situ reduction.[10] |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich biarylphosphine ligands are effective for challenging heteroaryl couplings. They stabilize the catalyst and promote reductive elimination.[10][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are often required to facilitate the transmetalation step without promoting side reactions.[15] |
| Solvent System | Toluene/H₂O (e.g., 5:1) or Dioxane/H₂O | Biphasic systems are common and effective. Ensure adequate stirring. Anhydrous solvents like THF or Dioxane can also be used.[15][16] |
| Temperature | 80–110 °C | Many Suzuki couplings require heating to proceed at a reasonable rate.[10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and must be optimized for specific substrates.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., SPhos, 2-6 mol%).
-
Atmosphere Exchange: Seal the flask with a septum and cycle between vacuum and inert gas 3-5 times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by a suitable technique (e.g., TLC or LC-MS).[18][19]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Experimental Protocol: General Procedure for SNAr Reaction
This is a generalized procedure and must be optimized for specific substrates.
-
Reagent Addition: To a reaction flask, add this compound (1.0 equiv.), the nucleophile (e.g., an amine or phenol, 1.0-1.2 equiv.), and the solvent (e.g., DMF or DMSO).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) to the stirred mixture. For moisture-sensitive reactions, ensure the base is freshly dried.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C). The optimal temperature will depend on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. If using a high-boiling solvent like DMF or DMSO, the mixture is often poured into ice water and the resulting precipitate is collected by filtration, or the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous salt, and concentrate. Purify the crude material as necessary.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi-res.com [mdpi-res.com]
- 12. researchgate.net [researchgate.net]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Bromo-5-nitropyridine | CAS#:4487-59-6 | Chemsrc [chemsrc.com]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-Bromo-5-nitropyrazine
Welcome to the technical support center dedicated to the nuanced challenge of optimizing catalyst loading for the cross-coupling of 2-bromo-5-nitropyrazine. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format.
The electron-deficient nature of the this compound substrate presents unique challenges in palladium-catalyzed cross-coupling reactions. The pyrazine nitrogen can coordinate with the palladium center, potentially inhibiting catalytic activity, while the nitro group adds further electronic complexity.[1] Therefore, precise control over catalyst loading is paramount to achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting catalyst loading for the cross-coupling of this compound?
A1: For initial screening experiments involving this compound, a palladium catalyst loading in the range of 1-5 mol% is a conventional starting point.[2][3] A loading of 2-3 mol% often provides a good balance for initial trials with new substrates.[2] Given the potentially inhibitory nature of the pyrazine substrate, beginning in the mid-to-high end of this range (e.g., 3-5 mol%) can be a prudent strategy to ensure the reaction initiates. Subsequent optimization can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the final product.
Q2: Will simply increasing the catalyst loading always improve my reaction yield?
A2: Not necessarily. While insufficient catalyst will lead to low or no conversion, excessively high catalyst loadings can be detrimental.[4][5] Increased catalyst concentration can lead to a higher likelihood of side reactions, such as the homocoupling of the coupling partner.[2] Furthermore, at higher concentrations, palladium catalysts can be more prone to decomposition and formation of inactive palladium black.[2] The goal is to find the optimal loading that maximizes the reaction rate and yield without promoting unwanted side pathways.
Q3: How does the choice of ligand influence the optimal catalyst loading?
A3: The ligand is a critical component that directly impacts the catalyst's activity and stability, and thus the required loading. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[1][2][6] These ligands can facilitate the oxidative addition step, which is often rate-limiting, and shield the palladium center from inhibition by the pyrazine nitrogen.[1][3] A more efficient ligand will enable lower catalyst loadings. The ligand-to-palladium ratio is also a key parameter to consider, with ratios of 1:1 to 1.5:1 being common.[3]
Q4: What are the initial signs that my catalyst loading may be suboptimal?
A4: Several indicators can suggest a suboptimal catalyst loading:
-
Low or No Conversion: This is the most straightforward sign and often points to insufficient catalyst or an inactive catalytic system.[6]
-
Significant Starting Material Remaining: Even with some product formation, a large amount of unreacted this compound suggests the catalyst is not active enough or is deactivating prematurely.
-
Formation of Side Products: The presence of significant homocoupling products or decomposition of starting materials can indicate that the catalyst loading is too high or that the reaction conditions are too harsh.[2]
-
Reaction Stalls: If the reaction proceeds initially but then stops before completion, it could be a sign of catalyst deactivation.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | * Verify Catalyst Integrity: Ensure the palladium precatalyst is fresh and has been stored under an inert atmosphere.[6] * Consider Pre-catalysts: Use modern, air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species.[7] * Ensure Pd(II) Reduction: If using a Pd(II) source like Pd(OAc)₂, confirm that the reaction conditions (e.g., presence of a phosphine ligand) facilitate its reduction to the active Pd(0) form.[7][8] |
| Inappropriate Ligand | * Switch to Bulky, Electron-Rich Ligands: For this challenging substrate, standard ligands like PPh₃ may be ineffective. Screen bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for electron-deficient heterocycles.[1][6] |
| Suboptimal Catalyst Loading | * Systematically Increase Loading: If you started at the low end (e.g., 1 mol%), incrementally increase the catalyst loading to 3 mol% and then 5 mol% to see if conversion improves. |
| Inadequate Reaction Conditions | * Inert Atmosphere: Cross-coupling reactions are highly sensitive to oxygen.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[2] * Base and Solvent Quality: The choice and purity of the base and solvent are critical.[2] Ensure the base is finely powdered and anhydrous, and the solvent is of high purity and degassed.[2] For Suzuki couplings, bases like K₂CO₃ or Cs₂CO₃ in solvents like dioxane/water are a good starting point.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[3][6] * Temperature Optimization: While higher temperatures can drive sluggish reactions, excessive heat can lead to catalyst deactivation.[2] An optimal temperature window, often between 80-120 °C, needs to be identified.[3][6] |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Catalyst Loading Too High | * Reduce Catalyst Loading: High local concentrations of the catalyst can promote side reactions.[2] Systematically decrease the catalyst loading to see if the formation of side products is suppressed. |
| Presence of Oxygen | * Improve Degassing: Homocoupling can be promoted by the presence of oxygen.[2] Ensure rigorous degassing of the reaction mixture and solvents. |
| Protodeboronation (Suzuki Coupling) | * Use Anhydrous Conditions: Decomposition of the boronic acid can be a significant side reaction, often influenced by the base and the presence of water.[2] Using anhydrous solvents, a dry base, or switching to more stable boronic esters (like pinacol esters) can mitigate this issue.[2][8] |
Experimental Protocols
Protocol 1: Screening Catalyst Loading for Suzuki-Miyaura Coupling
This protocol outlines a parallel screening experiment to identify the optimal catalyst loading.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Pd₂(dba)₃ and SPhos in 1,4-dioxane. The ratio of Pd to ligand should be 1:2.2.
-
-
Reaction Setup (in parallel):
-
In a series of reaction vials, add this compound (e.g., 0.1 mmol) and K₃PO₄ (0.2 mmol).
-
Add the arylboronic acid (0.12 mmol) to each vial.
-
To each vial, add the appropriate volume of the catalyst stock solution to achieve the target catalyst loadings (e.g., 1 mol%, 2 mol%, 3 mol%, 4 mol%, 5 mol% Pd).
-
Add the degassed solvent mixture to bring all reactions to the same final concentration (e.g., 0.1 M).[3]
-
-
Reaction Execution:
-
Analysis:
-
After cooling, quench the reactions, extract the product, and analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine the conversion and yield for each catalyst loading.[10]
-
Data Presentation
Table 1: Example Data from Catalyst Loading Screen
| Entry | Catalyst Loading (mol%) | Conversion (%) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | 1.0 | 45 | 40 | <1 |
| 2 | 2.0 | 85 | 82 | 2 |
| 3 | 3.0 | 98 | 95 | 2 |
| 4 | 4.0 | >99 | 94 | 5 |
| 5 | 5.0 | >99 | 92 | 7 |
Reaction Conditions: this compound (0.1 mmol), Arylboronic acid (1.2 eq.), Pd₂(dba)₃/SPhos (1:2.2), K₃PO₄ (2.0 eq.), Dioxane/H₂O (10:1), 100 °C, 12 h.
Visualizations
Catalytic Cycle and Troubleshooting Logic
The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling and a decision tree for troubleshooting common issues related to catalyst loading.
Caption: Troubleshooting workflow for catalyst loading in Suzuki coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. azom.com [azom.com]
Technical Support Center: Preventing Debromination of 2-Bromo-5-nitropyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-bromo-5-nitropyrazine. As a highly valuable and reactive building block in modern synthetic chemistry, particularly for the development of novel pharmaceuticals and functional materials, its use can sometimes be complicated by an undesired side reaction: debromination. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you minimize and prevent this side reaction, ensuring high yields and purity in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is debromination, and why is this compound particularly susceptible to it?
A: Debromination, also known as hydrodehalogenation, is a reductive side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. In this case, your this compound is consumed to form the byproduct 5-nitropyrazine. This unwanted reaction lowers the yield of your desired product and introduces a purification challenge.
The susceptibility of this compound stems from the potent electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyrazine ring. This electronic profile makes the C-Br bond more reactive and susceptible to various reductive pathways, particularly within the catalytic cycles of common cross-coupling reactions.[1] Electron-deficient aryl halides are generally more prone to dehalogenation compared to their electron-rich counterparts.[1][2]
Q2: What is the primary mechanism that causes debromination in my palladium-catalyzed cross-coupling reaction?
A: The most common culprit in palladium-catalyzed reactions (like Suzuki or Buchwald-Hartwig aminations) is the formation of a palladium-hydride (Pd-H) species.[1] This species can arise from several sources within your reaction mixture, including:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can react with the palladium complex.
-
Solvents: Protic solvents like alcohols or residual water can serve as hydride donors.[3]
-
Additives or Impurities: Other components in the reaction can inadvertently generate hydride species.
Once formed, the Pd-H species can intercept the catalytic cycle. Instead of undergoing reductive elimination with your desired coupling partner, the aryl-palladium intermediate can reductively eliminate with the hydride, yielding the debrominated arene (5-nitropyrazine) and regenerating the Pd(0) catalyst. This parasitic cycle competes directly with your desired product formation.[1][4]
Q3: How can I choose the right components to minimize debromination in a Suzuki-Miyaura coupling?
A: Optimizing your Suzuki reaction requires a careful balance of base, ligand, and solvent. For a sensitive substrate like this compound, here is a component selection guide:
| Component | Recommended Choice | Rationale & Explanation |
| Base | K₃PO₄ or Cs₂CO₃ | These are weaker, non-nucleophilic inorganic bases. They are effective at promoting the crucial transmetalation step without readily forming detrimental Pd-H species, unlike strong alkoxide bases.[1] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands accelerate the rate of both oxidative addition and, critically, the final reductive elimination step to form the desired C-C bond. By making the desired product formation kinetically fast, you outcompete the slower, undesired debromination pathway. |
| Solvent | Anhydrous Aprotic Solvents (e.g., Toluene, 1,4-Dioxane, THF) | These solvents are not sources of hydrides. It is critical to use anhydrous grades and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize water, which can be a proton source leading to debromination.[1][5] |
| Temperature | As low as feasible (e.g., 80-100 °C) | While higher temperatures can increase reaction rates, they can also accelerate the rate of decomposition and side reactions like debromination. Start at a moderate temperature and only increase if the reaction is too sluggish. |
Q4: I'm observing debromination in a Buchwald-Hartwig amination. Are the solutions the same?
A: Yes, the core principles are identical. The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle and is susceptible to the same Pd-H mediated hydrodehalogenation pathway.[4] However, the base choice is often more constrained. These reactions typically require a strong base (like NaOtBu or LHMDS) to deprotonate the amine or the intermediate palladium-amine complex.[6]
If you are using a strong base and seeing debromination, the key is to focus on the ligand . Using a highly active, bulky ligand (e.g., Josiphos-type, BrettPhos) can dramatically accelerate the C-N reductive elimination, which is often the rate-limiting step.[7] By making this step faster, the palladium intermediate spends less time in the reaction mixture, reducing the probability of it reacting with a hydride source.
Troubleshooting Guide: High Levels of 5-Nitropyrazine Detected
You've run your reaction and the LC-MS or NMR analysis shows a significant peak corresponding to 5-nitropyrazine. Follow this systematic workflow to diagnose and solve the issue.
Optimized Protocol Example: Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination when coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2 - 4.4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Anhydrous Degassed Water (optional, can sometimes accelerate transmetalation, use sparingly, e.g., Toluene:H₂O 10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen and moisture.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous toluene (and optional degassed water) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure the solvent is fully degassed.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the consumption of starting material and the ratio of desired product to the 5-nitropyrazine byproduct.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This self-validating protocol, which emphasizes an inert atmosphere and carefully selected reagents, provides a robust starting point for suppressing the undesired debromination of this compound.[1]
References
Technical Support Center: Strategies for Dissolving Halogenated Nitroaromatic Heterocycles
A Note to Our Researchers: Your inquiry regarding the solubility of 2-Bromo-5-nitropyrazine has been received. Our comprehensive search of scientific literature and chemical databases has revealed a significant lack of available data for this specific compound. It is possible that this compound is a novel or less-documented substance.
However, we have extensive data and established protocols for a closely related and widely used compound, 2-Bromo-5-nitropyridine (CAS 4487-59-6).[1][2][3][4][5] Given the structural similarities, the principles and techniques for overcoming solubility challenges with 2-Bromo-5-nitropyridine will be highly relevant and provide a robust starting point for your work with its pyrazine analog.
This guide is therefore focused on providing detailed, actionable advice for 2-Bromo-5-nitropyridine, which can be adapted for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Bromo-5-nitropyridine difficult to dissolve in many common organic solvents?
A1: The solubility of 2-Bromo-5-nitropyridine is governed by its molecular structure. It is a crystalline solid with a relatively high melting point of 139-141 °C, indicating strong intermolecular forces in the crystal lattice that must be overcome by the solvent.[5] The presence of the polar nitro group and the electronegative bromine and nitrogen atoms in the pyridine ring contributes to a significant dipole moment, while the aromatic ring itself has nonpolar characteristics. This combination of polar and nonpolar features means that its solubility is highly dependent on the specific nature of the solvent.
Q2: What is a good starting point for solvent selection with 2-Bromo-5-nitropyridine?
A2: Based on available data, polar organic solvents are the most effective for dissolving 2-Bromo-5-nitropyridine.[6] Good starting points for solvent screening include dimethyl sulfoxide (DMSO), acetonitrile, methanol, and ethanol.[6] It is generally insoluble in water.[6][7] Chloroform and hot methanol have also been reported as viable solvents.
Q3: I've dissolved my compound in DMSO for a biological assay, but it precipitates upon dilution in an aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the compound in solution as it is introduced to the aqueous environment. To mitigate this, consider the following:
-
Lower the initial concentration: Prepare a more dilute stock solution in DMSO.
-
Use a co-solvent system: A mixture of solvents can sometimes enhance solubility and stability upon dilution.
-
Formulation strategies: For in vivo or complex in vitro models, more advanced formulation approaches like creating a nanosuspension or using cyclodextrins to form inclusion complexes may be necessary.
Q4: Are there any safety concerns I should be aware of when handling 2-Bromo-5-nitropyridine?
A4: Yes. 2-Bromo-5-nitropyridine is classified as toxic if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Troubleshooting Guide: Overcoming Solubility Issues
Initial Assessment and Solvent Screening
A systematic approach is crucial when dealing with a compound with unknown solubility characteristics. The following workflow provides a logical progression for identifying a suitable solvent system.
Caption: A workflow for systematic solvent screening.
Qualitative Solubility of 2-Bromo-5-nitropyridine
| Solvent | Qualitative Solubility |
| Water | Insoluble[6][7] |
| Methanol | Soluble[6] |
| Ethanol | Soluble[6] |
| Acetonitrile | Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble[6][9] |
| Chloroform | Soluble |
| Hot Methanol | Soluble |
This table is compiled from various sources and represents a general guide. Experimental verification is always recommended.
Detailed Protocols for Solubility Enhancement
If single-solvent systems at room temperature are insufficient, the following methods can be employed.
Protocol 1: Dissolution with Thermal Energy
-
Preparation: Weigh a known amount of 2-Bromo-5-nitropyridine into a suitable vial.
-
Solvent Addition: Add a measured volume of the selected solvent.
-
Heating: Place the vial in a heating block or water bath with magnetic stirring. Gradually increase the temperature in 5-10 °C increments. Do not exceed the boiling point of the solvent.
-
Observation: Visually inspect for complete dissolution at each temperature increment.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe for any precipitation, which would indicate that the compound is only soluble at elevated temperatures.
Rationale: Increasing the temperature provides the energy needed to break the crystal lattice forces, allowing the solvent to interact more effectively with the compound molecules.
Protocol 2: Co-Solvent Systems
-
Primary Solvent: Dissolve or suspend 2-Bromo-5-nitropyridine in a solvent in which it has poor to moderate solubility.
-
Co-Solvent Addition: While stirring, add a second, miscible solvent dropwise. A common approach is to use a good solvent (like DMSO) as the co-solvent to a larger volume of a poorer solvent.
-
Observation: Continue adding the co-solvent until the compound fully dissolves.
-
Documentation: Record the final ratio of the solvents. This is critical for reproducibility.
Rationale: A co-solvent system can modulate the overall polarity of the solvent mixture to better match the solute's properties, thereby enhancing solubility.
Understanding the Molecule
The solubility behavior of 2-Bromo-5-nitropyridine is a direct result of its chemical structure.
Caption: Structure of 2-Bromo-5-nitropyridine.
The electron-withdrawing nitro group and the electronegative bromine atom create polar regions on the molecule, while the pyridine ring itself provides a nonpolar surface area. A successful solvent must be able to interact favorably with both of these features.
By employing a systematic and informed approach, researchers can overcome the solubility challenges presented by 2-Bromo-5-nitropyridine and similar halogenated nitroaromatic heterocycles, ensuring reliable and reproducible experimental outcomes.
References
- 1. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-溴-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-5-nitropyridine | 4487-59-6 | TCI Deutschland GmbH [tcichemicals.com]
- 5. 2-Bromo-5-nitropyridine | CAS#:4487-59-6 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromo-5-nitropyridine | 4487-59-6 [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. medchemexpress.com [medchemexpress.com]
Catalyst deactivation problems in 2-Bromo-5-nitropyrazine functionalization
A Guide to Overcoming Catalyst Deactivation Challenges
Welcome to the technical support guide for the functionalization of 2-Bromo-5-nitropyrazine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this challenging substrate. The unique electronic properties of this compound, characterized by an electron-deficient pyrazine ring and a strongly electron-withdrawing nitro group, present significant hurdles, primarily related to catalyst stability and activity.
This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols in a practical question-and-answer format to address the specific issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so difficult to perform?
A1: The primary challenge stems from the substrate's inherent properties. The pyrazine ring contains two nitrogen atoms that can act as ligands, coordinating to the palladium catalyst and effectively poisoning it.[1][2] This coordination occupies the active sites required for the catalytic cycle, leading to low or no product yield.[3] Furthermore, the strong electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond and potentially participate in side reactions.[4][5]
Q2: I am observing a black precipitate forming in my reaction vessel. What is it and is it a problem?
A2: The black precipitate is almost certainly palladium black, which is finely divided, bulk palladium metal.[3] Its formation is a clear indicator of catalyst decomposition and deactivation. This occurs when the active, soluble palladium species (typically Pd(0) or Pd(II)) aggregates and precipitates out of the solution.[6] This process is often irreversible under reaction conditions and brings the catalytic cycle to a halt. Common causes include excessively high temperatures, an inappropriate ligand-to-metal ratio, or the presence of impurities.[3]
Q3: What is the primary mechanism of catalyst deactivation in these reactions?
A3: For this substrate, there are two main deactivation pathways:
-
Catalyst Poisoning: The lone pair of electrons on one of the pyrazine nitrogen atoms coordinates strongly to the palladium center, forming a stable, inactive complex that prevents the catalyst from participating in the reaction.[2][7]
-
Reduction and Aggregation: The active catalyst can be reduced to Pd(0) nanoparticles, which then tend to aggregate in a process known as Oswald ripening.[6] These nanoparticles can grow until they become large enough to precipitate as inactive palladium black. This is often promoted by high temperatures or the absence of a sufficiently stabilizing ligand.
Q4: Can I reactivate a catalyst that has been deactivated?
A4: In some cases, yes. If deactivation is due to the formation of inactive Pd(0) species, it may be possible to restore catalytic activity by re-oxidizing it to the active Pd(II) state.[8][9] This can sometimes be achieved by treating the catalyst with a mild oxidizing agent. However, if deactivation is due to the formation of palladium black or irreversible ligand degradation, reactivation is generally not feasible.[10][11] It is often more practical to focus on preventing deactivation in the first place.
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has stalled with significant starting material remaining. I've confirmed my reagents are pure. What are the most likely causes and how can I fix them?
A: This is the most common issue and usually points directly to a problem with the catalyst's activity. Let's break down the potential causes and solutions.
Cause 1: Catalyst Poisoning by Pyrazine Nitrogen The most probable culprit is the coordination of the pyrazine nitrogen to the palladium center. The electron-deficient nature of the ring makes this interaction particularly strong.
-
Expert Insight: Standard phosphine ligands may not be sterically bulky enough to shield the palladium center from the approaching pyrazine substrate. The catalyst requires a ligand that creates a "protective pocket" around the metal.
-
Solution: Employ sterically hindered biarylphosphine ligands. Ligands like t-BuXPhos , BrettPhos , or RuPhos are specifically designed to promote challenging cross-couplings by favoring the formation of highly active, monoligated palladium species that are less susceptible to poisoning.[5][12]
Cause 2: Suboptimal Base Selection The base is a critical component of most cross-coupling catalytic cycles, particularly in Suzuki and Buchwald-Hartwig reactions.[13][14] An incorrect choice can halt the reaction.
-
Expert Insight: A base that is too weak will not effectively facilitate the transmetalation (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). Conversely, an overly strong base like sodium tert-butoxide can be incompatible with the nitro group or other sensitive functionalities.[14]
-
Solution: Screen a range of bases. For Suzuki couplings, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective. For Buchwald-Hartwig aminations, a weaker base like K₂CO₃ might be necessary to preserve the nitro group, though this may require higher temperatures or longer reaction times.[14]
Cause 3: Inadequate Reaction Temperature Oxidative addition of the C-Br bond to the palladium center is often the rate-determining step and is highly temperature-dependent.[13][15]
-
Expert Insight: Due to the electron-withdrawing effect of the pyrazine ring and nitro group, the C-Br bond is activated, but if the catalyst is partially inhibited, higher thermal energy is needed to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Typical temperatures for these couplings range from 80-120 °C.[16] If using a low-boiling solvent like THF, consider switching to a higher-boiling one like dioxane or toluene .[17]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Problem 2: Formation of Palladium Black
Q: My reaction mixture turned black shortly after reaching temperature, and the reaction stopped. What caused this catalyst "crash" and how can I prevent it?
A: The formation of palladium black indicates that your active catalyst has agglomerated into an inactive state.[6] This is a common failure mode in palladium catalysis.
Cause 1: Ligand Dissociation at High Temperatures At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium atoms are highly unstable and rapidly aggregate.[6]
-
Expert Insight: The stability of the palladium-ligand complex is crucial. While bulky ligands promote reactivity, they can sometimes form less stable complexes than smaller, more electron-rich ligands.
-
Solution:
-
Lower the Temperature: Find the minimum temperature required for the reaction to proceed efficiently.
-
Use a More Stable Pre-catalyst: Well-defined palladium(II) pre-catalysts are often more robust than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[12]
-
Ensure Proper Ligand-to-Metal Ratio: For many modern catalysts, a 1:1 to 1.5:1 ligand-to-palladium ratio is optimal. Excess ligand is not always beneficial and can sometimes inhibit the reaction.[12]
-
Cause 2: Reduction by Reaction Components The nitro group itself, or certain amines and solvents, can act as reducing agents under reaction conditions, accelerating the formation of Pd(0) and its subsequent aggregation.
-
Expert Insight: While the desired catalytic cycle involves a Pd(0)/Pd(II) couple, over-reduction leads to the formation of bulk metal.[8][9]
-
Solution:
-
Careful Reagent Choice: Ensure high-purity, anhydrous, and degassed solvents and reagents to minimize unwanted side reactions.[16]
-
Consider an Additive: In some systems, the addition of a mild oxidant like benzoquinone has been shown to prevent the accumulation of inactive Pd(0) species by re-oxidizing them to active Pd(II).[8]
-
Key Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways in pyrazine functionalization.
Preventative Strategies & Optimized Protocols
Success in this chemistry often depends on meticulous planning and execution. The following section provides best practices and a sample protocol.
Data Table: Ligand Selection Guide
| Ligand | Catalyst Type | Key Advantages | Common Applications |
| BrettPhos | Biarylphosphine | High activity for C-N and C-C bonds, effective for nitroarenes.[5][18] | Suzuki, Buchwald-Hartwig |
| t-BuXPhos | Biarylphosphine | Excellent for sterically demanding substrates and heteroaryls. | Buchwald-Hartwig, Suzuki |
| SPhos | Biarylphosphine | General-purpose, robust ligand for a wide range of couplings. | Suzuki, Negishi |
| Pd/NHC | N-Heterocyclic Carbene | Often more thermally stable than phosphines; high activity.[5][18] | Suzuki with nitroarenes |
Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize catalyst deactivation.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (0.1 M concentration)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.
-
Evacuate and Backfill: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the BrettPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography.[3]
Experimental Protocol 2: Catalyst Reactivation Test
This protocol is for attempting to reactivate a catalyst in a stalled reaction where Pd(0) formation is suspected.
Procedure:
-
Cool the Reaction: If a reaction has stalled and Pd black is not visible, cool the flask to room temperature.
-
Introduce Mild Oxidant: Under an inert atmosphere, add a small amount of a mild oxidant like 1,4-benzoquinone (5-10 mol%).
-
Re-heat: Slowly bring the reaction back to the original temperature and monitor for any renewed product formation.
-
Evaluate: This is primarily a diagnostic tool. If reactivity is restored, it confirms that deactivation was due to the formation of inactive Pd(0) species, guiding future optimization toward preventing this pathway.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 11. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Bromopyrazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the nitration of bromopyrazine. The following information provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you safely and effectively manage the exothermic nature of this reaction.
Introduction: The Challenge of Nitrating Bromopyrazine
The nitration of bromopyrazine is a powerful transformation for introducing a nitro group onto the pyrazine ring, a common scaffold in pharmaceuticals. However, this reaction presents a significant challenge due to its highly exothermic nature. The pyrazine ring is an electron-deficient system, and the presence of a bromine atom further deactivates it towards electrophilic aromatic substitution. Consequently, forcing conditions, such as the use of strong mixed acids (concentrated nitric and sulfuric acid), are often necessary, which increases the potential for a rapid and dangerous release of heat.
This guide will provide you with the necessary knowledge to anticipate and mitigate these risks, ensuring a controlled and successful reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of bromopyrazine so exothermic and potentially hazardous?
A1: The high exothermicity of bromopyrazine nitration stems from several factors:
-
Heat of Reaction: The nitration reaction itself is inherently exothermic.
-
Heat of Dilution: The mixed acid (concentrated H₂SO₄ and HNO₃) used as the nitrating agent releases a significant amount of heat when it interacts with any residual water or during the quenching process.
-
Potential for Runaway Reaction: If the heat generated by the reaction is not effectively removed, the reaction rate can increase, leading to a thermal runaway. This is a dangerous situation where the reaction accelerates uncontrollably, potentially causing a rapid increase in temperature and pressure, which could lead to an explosion.
Q2: What are the critical signs of a developing thermal runaway reaction?
A2: Vigilant monitoring is key to preventing a thermal runaway. Be alert for the following warning signs:
-
Rapid, Uncontrolled Temperature Rise: A sudden spike in the internal reaction temperature that does not respond to cooling adjustments is the most critical indicator.
-
Evolution of Brown/Yellow Fumes: The appearance of brown or yellow gases (nitrogen oxides) from the reaction vessel indicates decomposition and a potential runaway.
-
Change in Reaction Mixture Color: A sudden darkening or unexpected color change can signal decomposition or side reactions.
-
Increased Pressure: In a closed or semi-closed system, a rapid increase in pressure is a serious danger sign.
Q3: What immediate actions should I take if I suspect a thermal runaway?
A3: If you observe any of the signs of a thermal runaway, prioritize safety and act swiftly:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket and, if possible, use a secondary cooling bath (e.g., dry ice/acetone).
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.
-
Prepare for Emergency Quenching: Have a large volume of crushed ice or an ice-water slurry ready for emergency quenching.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide
Issue 1: The reaction temperature is rising too quickly during the addition of the nitrating agent.
-
Possible Cause: The rate of addition of the nitrating agent is too fast, generating heat more rapidly than the cooling system can dissipate it.
-
Solution:
-
Immediately stop the addition of the nitrating agent.
-
Allow the temperature to stabilize and return to the desired range before resuming addition.
-
Restart the addition at a much slower, dropwise rate, carefully monitoring the internal thermometer.
-
Ensure vigorous stirring to promote efficient heat transfer to the cooling bath.
-
Issue 2: The reaction does not seem to be proceeding, or the yield of the desired nitrobromopyrazine is low.
-
Possible Cause 1: Insufficiently strong nitrating conditions. As an electron-deficient heterocycle, bromopyrazine requires potent nitrating conditions.
-
Solution: Consider using a higher ratio of sulfuric acid to nitric acid in your mixed acid preparation to generate a higher concentration of the nitronium ion (NO₂⁺). You may also need to cautiously increase the reaction temperature after the initial exothermic addition is complete. For instance, after a controlled addition at 0-10°C, the reaction might need to be warmed to 20-50°C to proceed to completion.
-
-
Possible Cause 2: Ipso-substitution. The nitro group may be substituting the bromine atom, leading to the formation of nitropyrazine instead of the desired nitrobromopyrazine.
-
Solution: Careful analytical monitoring of the reaction mixture by techniques like GC-MS or LC-MS can help identify the products being formed. Adjusting the reaction temperature and the composition of the nitrating agent may help to minimize this side reaction.
-
Issue 3: A large amount of dark, tar-like material is forming in the reaction flask.
-
Possible Cause: Over-nitration or decomposition of the starting material or product due to excessively high temperatures or "hot spots" in the reaction mixture.
-
Solution:
-
Improve the efficiency of your cooling system. An ice-salt bath or a cryocooler may be necessary to maintain very low temperatures.
-
Enhance stirring to ensure homogenous mixing and prevent localized overheating.
-
Dilute the reaction mixture with a suitable inert solvent, if the reaction chemistry allows, to help dissipate heat.
-
Experimental Protocols & Data
General Protocol for the Nitration of Bromopyrazine
This protocol is a general guideline based on procedures for analogous brominated nitrogen heterocycles. It is crucial to perform a thorough risk assessment and start with a small-scale reaction to establish safe operating parameters.
Materials:
-
2-Bromopyrazine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (for neutralization)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add the desired volume of concentrated nitric acid to concentrated sulfuric acid, while cooling the flask in an ice bath. The mixture should be prepared fresh and kept cold.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the 2-bromopyrazine.
-
Cooling: Cool the flask containing the bromopyrazine to 0-5°C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly, add the cold nitrating mixture dropwise to the stirred solution of bromopyrazine. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the controlled temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS). The reaction time will depend on the specific conditions and may range from 1 to several hours.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is also highly exothermic and must be performed with caution.
-
Work-up:
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base, ensuring the temperature is kept low with an ice bath.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Table 1: Recommended Starting Conditions and Safety Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0-10°C (during addition) | To control the initial exotherm and prevent runaway reactions. |
| Nitrating Agent Ratio | H₂SO₄:HNO₃ (2:1 to 4:1 v/v) | A higher proportion of sulfuric acid increases the concentration of the active nitronium ion for the deactivated substrate. |
| Addition Rate | Slow, dropwise | To allow for efficient heat dissipation and maintain temperature control. |
| Stirring Speed | Vigorous | To ensure homogeneity, prevent localized "hot spots," and promote heat transfer. |
| Quenching Medium | Large excess of crushed ice | To rapidly cool and dilute the reaction mixture, dissipating the heat of dilution of the strong acids. |
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for Safe Nitration of Bromopyrazine
Caption: A stepwise workflow for the controlled nitration of bromopyrazine.
Diagram 2: Troubleshooting Decision Tree for Exothermic Events
Caption: Decision-making process for managing a thermal excursion.
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-nitropyrazine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 2-bromo-5-nitropyrazine derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.
Introduction: The Challenge of Scaling Up
This compound and its derivatives are crucial building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of a wide range of therapeutic agents. While laboratory-scale synthesis may be straightforward, scaling up production presents significant challenges. These can range from managing exothermic reactions and controlling impurity profiles to ensuring consistent yield and purity on a larger scale. This guide aims to provide a structured approach to identifying and resolving these common scale-up issues.
Part 1: Troubleshooting Guide
This section is organized by common problems encountered during the scale-up synthesis of this compound derivatives. Each problem is presented in a question-and-answer format, offering potential causes and validated solutions.
TSG-001: Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield and poor batch-to-batch consistency when scaling up the bromination of 5-nitropyrazine. What are the likely causes and how can we troubleshoot this?
Answer:
Low and inconsistent yields during scale-up are often multifactorial, stemming from issues with reaction kinetics, mass transfer, and temperature control.
Potential Causes & Recommended Solutions:
| Potential Cause | Underlying Principle & Explanation | Recommended Solutions & Protocol |
| Poor Temperature Control | The nitration of pyrazine rings is a highly exothermic process. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of the desired product.[1] | 1. Implement Robust Temperature Monitoring: Use multiple temperature probes to map the reactor's thermal profile. 2. Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and sub-surface to ensure rapid dispersion and heat exchange.[1] 3. Reactor Cooling: Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction. Consider using a jacketed reactor with a high-efficiency coolant. |
| Inefficient Mixing | Inadequate agitation can lead to poor mass transfer, where reactants are not uniformly distributed. This results in localized areas of high reactant concentration, fostering side reactions like di-bromination or incomplete reaction.[2] | 1. Optimize Agitation: Select an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and optimize the stirring speed. For larger reactors, consider using baffles to improve mixing efficiency. 2. Reaction Homogeneity: Ensure all solids are fully suspended. If starting from a solid pyrazine derivative, ensure it is fully dissolved before adding other reagents. |
| Side Reactions (e.g., Di-bromination) | The presence of an activating nitro group can sometimes lead to the formation of di-brominated byproducts, especially if the brominating agent is in excess or if reaction conditions are too harsh.[3] | 1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.[3] 2. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed to minimize byproduct formation. |
Experimental Protocol: Optimizing Bromination Conditions
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.
-
Initial Charge: Charge the reactor with 5-nitropyrazine and the chosen solvent (e.g., concentrated sulfuric acid).
-
Cooling: Cool the reactor to the desired temperature (e.g., 0-5 °C) using the jacketed cooling system.
-
Controlled Addition: Slowly add the brominating agent (e.g., N-bromosuccinimide or bromine) dropwise via the addition funnel, maintaining the internal temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by HPLC to track the progress of the reaction.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding the mixture to ice-water.
-
Work-up and Isolation: Neutralize the aqueous solution and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.
TSG-002: Formation of Impurities and Byproducts
Question: During the scale-up of our this compound synthesis, we are observing the formation of several unknown impurities that are difficult to remove. How can we identify and minimize these?
Answer:
Impurity formation is a common scale-up challenge, often linked to reaction conditions and the purity of starting materials.
Potential Causes & Recommended Solutions:
| Potential Cause | Underlying Principle & Explanation | Recommended Solutions & Protocol |
| Over-Nitration/Di-Nitration | The pyrazine ring can be susceptible to further nitration under harsh conditions, leading to the formation of dinitro- or other over-nitrated species. The position of the second nitro group will depend on the directing effects of the existing substituents. | 1. Milder Nitrating Agents: Consider using alternative, milder nitrating agents such as potassium nitrate in sulfuric acid, which can offer better control.[4] 2. Optimize Reaction Time and Temperature: As with yield, strict control over reaction time and temperature is crucial. Lowering the temperature can often reduce the rate of side reactions more than the desired reaction.[5] |
| Formation of Regioisomers | Depending on the starting material, bromination or nitration can occur at different positions on the pyrazine ring, leading to a mixture of regioisomers that can be difficult to separate. | 1. Directed Synthesis: If possible, choose a synthetic route that utilizes a starting material with appropriate directing groups to favor the formation of the desired isomer. 2. Purification Strategy: Develop a robust purification method, such as column chromatography with an optimized solvent system or recrystallization, to separate the desired isomer from unwanted regioisomers.[6] |
| Hydrolysis of Bromo Group | The bromo group on the electron-deficient pyrazine ring can be susceptible to nucleophilic substitution by water, especially during work-up or under prolonged reaction times at elevated temperatures, leading to the formation of the corresponding hydroxypyrazine derivative. | 1. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, especially if sensitive reagents are used. 2. Controlled Work-up: Perform the aqueous work-up at low temperatures and minimize the time the product is in contact with the aqueous phase. |
Workflow for Impurity Identification and Mitigation
Caption: A decision-making workflow for impurity troubleshooting.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the nitration of pyrazine derivatives?
A1: The nitration of aromatic compounds, including pyrazines, is an energetic reaction that requires strict safety protocols, especially at scale.[1] The primary concerns are:
-
Exothermic Reaction: The reaction can generate a significant amount of heat, potentially leading to a runaway reaction if not properly controlled.
-
Formation of Unstable Byproducts: Under certain conditions, unstable polynitrated compounds could potentially form.
-
Corrosive and Toxic Reagents: The use of strong acids like fuming nitric acid and sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures.[7][8]
-
Gas Evolution: The reaction may produce toxic nitrogen oxide gases.
Safety Recommendations:
-
Always conduct a thorough safety review and risk assessment before scaling up.
-
Use a reactor with a robust cooling system and emergency quenching capabilities.
-
Ensure adequate ventilation to handle any gas evolution.
-
Provide comprehensive training to all personnel involved in the synthesis.
Q2: Column chromatography is not practical for purifying our product at a multi-kilogram scale. What are some alternative purification strategies?
A2: While column chromatography is a powerful tool at the lab scale, its scalability can be limited.[2] For larger quantities, consider the following alternatives:
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic screening of different solvents and solvent mixtures is essential to find optimal conditions for high recovery and purity.
-
Slurry Washes: Suspending the crude product in a solvent in which the impurities are soluble but the product is not, can be an effective purification step.
-
Distillation: If the product is a liquid or a low-melting solid, distillation (including fractional distillation or distillation under reduced pressure) can be a viable option.
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazine ring allow for purification by acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.[9]
Q3: We are struggling with the handling of solid reagents at a large scale. What are some best practices?
A3: Handling large quantities of solid reagents presents logistical and safety challenges.
-
Use of Transfer Systems: For larger scales, consider using closed transfer systems or powder handling hoods to minimize dust exposure.
-
Pre-dissolving Solids: Where possible, pre-dissolving solid reagents in a suitable solvent can facilitate their addition to the reactor and improve reaction control.
-
Static Electricity: Be aware of the potential for static electricity buildup when transferring flammable powders. Ensure all equipment is properly grounded.
Process Flow for Large-Scale Solid Handling and Reaction
Caption: A generalized workflow for large-scale synthesis involving solid reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. axxence.de [axxence.de]
- 8. axxence.de [axxence.de]
- 9. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Technical Support Center: Refinement of Workup Procedures for 2-Bromo-5-nitropyrazine Reactions
Welcome to the technical support center for 2-Bromo-5-nitropyrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions involving this versatile building block. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and refine your experimental workflows effectively.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound and its derivatives.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound and its parent compound, 2-Bromo-5-nitropyridine, are classified as irritants and can be harmful if swallowed, inhaled, or in contact with skin.[1][2] Always handle this compound in a well-ventilated fume hood.[1][3] Personal protective equipment (PPE) is mandatory, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3] In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention.[1][2]
Q2: What is the typical solubility profile of this compound and its derivatives? How does this impact my choice of workup solvents?
A2: this compound is generally insoluble in water but shows good solubility in many common organic solvents such as chloroform, hot methanol, ethanol, acetonitrile, and dimethyl sulfoxide.[4][5] This solubility profile is a key consideration for your workup. For an extractive workup, you'll need an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, to effectively separate your product from aqueous washes.
Q3: My reaction mixture is a dark, tarry mess. What are the likely side products?
A3: The formation of dark, insoluble materials often points to side reactions. Given the electron-deficient nature of the pyrazine ring, activated by the nitro group, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6][7] If your reaction conditions are not carefully controlled (e.g., elevated temperatures, presence of strong nucleophiles), you may be forming polymeric byproducts or degradation products. Hydrolysis of the bromo group to a hydroxyl group is also a potential side reaction if water is present.[8]
Q4: Can I use recrystallization for the final purification of my this compound product?
A4: Yes, recrystallization is a highly effective technique for purifying solid derivatives of this compound.[9][10][11] The key is to select an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or colder temperatures.[12] Common solvents for recrystallizing similar nitroaromatic compounds include ethanol, ethyl acetate/hexane mixtures, and acetone/hexane mixtures.[13][14]
II. Troubleshooting Guide: Common Workup Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the workup of this compound reactions.
Issue 1: Persistent Emulsions During Aqueous Extraction
Probable Cause: The presence of polar, high molecular weight byproducts or unreacted starting materials can act as surfactants, stabilizing the interface between the organic and aqueous layers. The use of highly polar aprotic solvents like DMF or DMSO in the reaction can also lead to emulsions when diluted with water and an extraction solvent.[15]
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[16] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.
-
Solvent Addition: Add more of the organic extraction solvent to dilute any emulsifying agents.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Issue 2: Product Precipitation During Aqueous Wash
Probable Cause: Your product may have limited solubility in the chosen organic solvent, and the addition of an aqueous phase can cause it to crash out of the organic layer.
Solutions:
-
Increase Solvent Volume: Add more of the organic solvent to the separatory funnel to ensure your product remains fully dissolved.
-
Use a More Solubilizing Solvent: If precipitation is a persistent issue, consider switching to a more polar organic solvent for the extraction, provided it is still immiscible with water.
-
Back-Extraction: If the product precipitates, you may need to filter the mixture, collect the solid, and then redissolve it in a larger volume of the organic solvent.
Issue 3: Low Recovery of Product After Workup
Probable Cause: This can be due to several factors, including incomplete extraction, product solubility in the aqueous layer, or degradation during the workup.
Solutions:
-
Multiple Extractions: Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL). This is a more efficient way to recover the product.
-
pH Adjustment: If your product has acidic or basic functional groups, its solubility in the aqueous layer will be highly dependent on the pH. Adjust the pH of the aqueous layer accordingly to minimize the solubility of your product.
-
Check for Product in Aqueous Layer: Before discarding the aqueous layer, it's good practice to perform a small-scale back-extraction with a fresh portion of organic solvent and analyze the extract by TLC to ensure you are not discarding a significant amount of product.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common workup issues.
III. Standardized Workup and Purification Protocol
This section provides a detailed, step-by-step protocol for a typical workup and purification of a reaction involving this compound.
Experimental Protocol: Aqueous Workup and Column Chromatography
Objective: To isolate and purify the product of a nucleophilic substitution reaction on this compound.
Materials:
-
Reaction mixture in an organic solvent (e.g., THF, Dioxane, DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[16]
-
Silica gel for column chromatography[13]
-
Hexane and ethyl acetate for mobile phase[13]
-
Standard laboratory glassware (separatory funnel, Erlenmeyer flasks, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted under anhydrous conditions, it may be necessary to quench any remaining reactive reagents. This is often done by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]
-
-
Solvent Removal (if necessary):
-
If the reaction was performed in a water-miscible solvent like THF, Dioxane, or DMF, remove the bulk of the solvent under reduced pressure using a rotary evaporator.[15]
-
-
Aqueous Extraction:
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
During each wash, gently invert the separatory funnel several times, venting frequently to release any pressure buildup.
-
After each wash, allow the layers to separate fully and drain the aqueous layer.
-
-
Drying the Organic Layer:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the solution.[16] Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure all water has been absorbed.
-
-
Solvent Removal and Crude Product Isolation:
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).[13]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the sample onto the column.[13]
-
Elute the column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[13]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[13]
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified product.[13]
-
Purification Workflow Diagram
Caption: Workflow for purification by column chromatography.
IV. Quantitative Data Summary
The efficiency of a workup and purification procedure is often judged by the yield and purity of the final product. The following table provides representative data for different purification methods.
| Purification Method | Typical Yield Range | Typical Purity | Notes |
| Direct Precipitation/Filtration | 60-80% | 85-95% | Effective if the product is a solid and impurities are highly soluble in the reaction solvent.[9] |
| Aqueous Extraction followed by Recrystallization | 50-75% | >98% | A robust method for removing both polar and non-polar impurities.[9][10] |
| Aqueous Extraction followed by Column Chromatography | 40-70% | >99% | The most effective method for separating closely related impurities and achieving high purity.[13][17] |
V. References
-
2-Bromo-5-nitropyridine - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
-
Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine - Benchchem. (n.d.). Benchchem.
-
SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
-
Fisher Scientific - SAFETY DATA SHEET. (2023). Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
-
2-Bromo-5-nitropyridine - Apollo Scientific. (2022). Apollo Scientific.
-
2-Bromo-5-nitropyridine | 4487-59-6 - ChemicalBook. (2025). ChemicalBook.
-
2-Bromo-5-nitropyridine CAS#: 4487-59-6 - ChemicalBook. (n.d.). ChemicalBook.
-
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-nitropyridine - Benchchem. (n.d.). Benchchem.
-
2-Bromo-5-fluoro-3-nitropyridine synthesis - ChemicalBook. (n.d.). ChemicalBook.
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
-
How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ - Guidechem. (n.d.). Guidechem.
-
2-Bromo-5-nitropyridine - SIELC Technologies. (2018). SIELC Technologies.
-
2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 - ChemicalBook. (2025). ChemicalBook.
-
2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). BOC Sciences.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
-
CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents. (n.d.). Google Patents.
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
-
Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia.
-
Recrystallization - YouTube. (2020). Professor Dave Explains.
-
5-bromo-2-nitropyridine - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia.
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). MIT OpenCourseWare.
-
2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem. (n.d.). PubChem.
-
2-Bromo-5-nitropyridine 99 4487-59-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
-
Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. - Chegg. (2022). Chegg.
-
Lab Report 5 | PDF | Chromatography - Scribd. (n.d.). Scribd.
-
Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers - Benchchem. (n.d.). Benchchem.
-
2-Bromo-5-methyl-3-nitropyridine - Chem-Impex. (n.d.). Chem-Impex.
-
The hydrolysis of 2-bromo-2-methylpropane | Feature - RSC Education. (n.d.). Royal Society of Chemistry.
-
2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (n.d.). PubChem.
-
2-Bromo-5-nitropyridine 99 4487-59-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
-
2-Bromo-5-nitropyridine CAS#: 4487-59-6 - ChemicalBook. (n.d.). ChemicalBook.
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? - ResearchGate. (2015). ResearchGate.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Bromo-5-nitropyridine CAS#: 4487-59-6 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-5-nitropyrazine
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 2-Bromo-5-nitropyrazine is a key building block in the synthesis of various pharmacologically active agents. Its precise characterization is not merely a procedural step but a cornerstone for ensuring the integrity of subsequent research and development. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective with alternative analytical techniques to facilitate its unequivocal identification.
The Analytical Challenge: Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of an aromatic compound is a detailed electronic map of its proton environments. For this compound, the pyrazine ring's two protons are subject to the strong electron-withdrawing effects of the two nitrogen atoms, the bromine atom, and the nitro group. These substituents dramatically influence the chemical shifts and coupling constants of the ring protons, making a predictive understanding of the spectrum essential for its correct interpretation.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The powerful electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom are expected to deshield the pyrazine ring protons significantly, shifting them downfield.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 9.1 - 9.3 | Doublet | ~2.5 |
| H-6 | 8.8 - 9.0 | Doublet | ~2.5 |
The rationale for these predictions lies in the additive effects of the substituents. The two nitrogen atoms in the pyrazine ring significantly deshield the adjacent protons. The nitro group, being a strong deactivating group, will further draw electron density from the ring, causing a substantial downfield shift for both protons. The bromine atom also contributes to this deshielding effect. The expected coupling constant of ~2.5 Hz is typical for a four-bond coupling (⁴J) across a nitrogen atom in a pyrazine ring.
A Comparative Analysis: ¹H NMR vs. Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for unambiguous structure elucidation. Here, we compare ¹H NMR with other common analytical methods for the characterization of this compound.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Strengths | Weaknesses |
| ¹H NMR Spectroscopy | Provides detailed information about the electronic environment, number, and connectivity of protons. | May not be sufficient for full structural elucidation on its own, especially for complex molecules. |
| ¹³C NMR Spectroscopy | Reveals the number and electronic environment of carbon atoms, complementing ¹H NMR data. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., nitro group). | Provides limited information about the overall molecular structure. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following protocol should be followed:
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
II. Instrument Setup and Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans
-
Temperature: 298 K
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and perform baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal.
-
Integration: Integrate the signals to determine the relative number of protons.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound product.
Caption: Workflow for the characterization of this compound.
Conclusion
The interpretation of the ¹H NMR spectrum of this compound is a critical step in its characterization. By understanding the influence of its electron-withdrawing substituents, a predictive analysis of the spectrum can be made with a high degree of confidence. While ¹H NMR provides invaluable structural information, a comprehensive approach utilizing complementary techniques such as ¹³C NMR, Mass Spectrometry, and IR Spectroscopy is essential for the unequivocal confirmation of its structure. This multi-faceted analytical strategy ensures the integrity and reliability of data for researchers and professionals in the field of drug development.
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Nitropyrazine Derivatives
Introduction: The Significance of 5-Nitropyrazine Derivatives and the Drive for Greener Synthesis
5-Nitropyrazine derivatives are pivotal structural motifs in medicinal chemistry and materials science. The presence of the nitro group on the electron-deficient pyrazine ring modulates the electronic properties of the molecule, making these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. For instance, the nitro group can be readily reduced to an amino group, opening avenues for diverse functionalization and the construction of complex heterocyclic systems.
Traditionally, the synthesis of 5-nitropyrazine derivatives has been dominated by electrophilic aromatic substitution reactions, most commonly employing a mixture of concentrated nitric and sulfuric acids (mixed acid). While effective to some extent, this classical approach is fraught with challenges. The strongly acidic and oxidative conditions often lead to low yields, poor regioselectivity, and the formation of undesired byproducts, particularly when dealing with substrates sensitive to acid-catalyzed degradation.[1] Furthermore, the use of copious amounts of strong acids raises significant environmental and safety concerns, necessitating the development of milder, more selective, and sustainable synthetic methodologies.
This guide provides a comprehensive comparison of alternative reagents for the synthesis of 5-nitropyrazine derivatives, with a focus on direct C-H functionalization strategies. We will delve into the mechanistic underpinnings of these modern methods, providing detailed experimental protocols and comparative data to empower researchers in selecting the optimal synthetic route for their specific needs.
The Conventional Approach: A Critical Look at Mixed Acid Nitration
The direct nitration of pyrazine is notoriously difficult due to the electron-deficient nature of the aromatic ring, a consequence of the two electronegative nitrogen atoms.[2] This deactivation makes the ring less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺) generated from mixed acid. To overcome this hurdle, the pyrazine ring often requires the presence of an activating group, such as an amino or alkoxy group, to enhance its nucleophilicity.
A common substrate for investigating nitration is 2-aminopyrazine. The amino group, being an electron-donating group, activates the pyrazine ring towards electrophilic substitution, primarily directing the incoming nitro group to the C5 position.
Mechanism of Mixed Acid Nitration
The nitration of 2-aminopyrazine with mixed acid proceeds through a classical electrophilic aromatic substitution mechanism. The key steps involve the in-situ generation of the highly electrophilic nitronium ion, followed by its attack on the electron-rich pyrazine ring and subsequent re-aromatization.
Caption: Mechanism of Mixed Acid Nitration of 2-Aminopyrazine.
Experimental Protocol: Nitration of 2-Aminopyrazine with HNO₃/H₂SO₄
The following protocol is a representative procedure for the synthesis of 2-amino-5-nitropyrazine using the conventional mixed acid method.[3][4]
Materials:
-
2-Aminopyrazine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
1,2-Dichloroethane
-
Ice
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-aminopyrazine (1.0 eq) in 1,2-dichloroethane.
-
Cool the solution to below 10 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia) to pH 5-8.
-
The product, 2-amino-5-nitropyrazine, will precipitate as a dark yellow solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Alternative Reagents: A Move Towards Milder and More Selective Nitration
The quest for more sustainable and efficient synthetic methods has led to the exploration of alternative nitrating agents that circumvent the harsh conditions of mixed acid. These modern reagents often operate under milder conditions, offer improved regioselectivity, and generate less acidic waste.
Tert-Butyl Nitrite (t-BuONO): A Radical Approach to C-H Nitration
tert-Butyl nitrite (t-BuONO) has emerged as a versatile and mild nitrating agent, capable of effecting the nitration of N-heterocycles through a radical-mediated pathway.[5][6] This approach is particularly advantageous for electron-deficient heterocycles that are resistant to electrophilic attack.
The reaction is believed to proceed via a radical mechanism. tert-Butyl nitrite homolytically cleaves to generate a tert-butoxyl radical and a nitrogen monoxide radical. The tert-butoxyl radical can then abstract a hydrogen atom from the pyrazine ring, generating a pyrazinyl radical. This radical then reacts with nitrogen dioxide (formed from the oxidation of nitrogen monoxide) to yield the nitrated product.
Caption: Plausible Radical Mechanism for tert-Butyl Nitrite Nitration.
The following is a generalized protocol based on the successful nitration of pyrazinones and other N-heterocycles.[5]
Materials:
-
2-Aminopyrazine
-
tert-Butyl Nitrite (t-BuONO)
-
Dichloromethane (DCM) or a similar inert solvent
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in DCM, add tert-butyl nitrite (3.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) in a sealed tube.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-amino-5-nitropyrazine.
N-Nitropyrazoles: A Bench-Stable Source of the Nitronium Ion
N-Nitropyrazoles are a class of bench-stable, crystalline solids that serve as powerful nitrating agents.[7] They offer a safer and more controlled alternative to traditional nitrating agents, releasing the nitronium ion under relatively mild conditions. The reactivity of N-nitropyrazoles can be tuned by modifying the substituents on the pyrazole ring.
In the presence of a Lewis acid catalyst, such as Yb(OTf)₃, N-nitropyrazole releases the nitronium ion, which then participates in a standard electrophilic aromatic substitution reaction with the pyrazine substrate.
Caption: Mechanism of Nitration using N-Nitropyrazole.
The following is a representative protocol based on the nitration of various aromatics using N-nitropyrazole reagents.[7]
Materials:
-
2-Aminopyrazine
-
N-Nitropyrazole reagent (e.g., 1,3,5-trimethyl-4-nitro-1H-pyrazole)
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Acetonitrile (MeCN)
Procedure:
-
In an oven-dried vial, combine 2-aminopyrazine (1.0 eq), the N-nitropyrazole reagent (1.5 eq), and Yb(OTf)₃ (10 mol%).
-
Add dry acetonitrile to the vial.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-amino-5-nitropyrazine.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of 2-amino-5-nitropyrazine using the discussed reagents. The data for the alternative reagents with 2-aminopyrazine are based on typical yields for similar electron-rich N-heterocycles, as direct comparative studies on this specific substrate are limited in the literature.
| Reagent/Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| HNO₃/H₂SO₄ | 0 °C to room temp, 12 h | 75-92%[3][8] | Well-established, inexpensive reagents | Harsh acidic conditions, safety concerns, acidic waste, potential for over-nitration |
| tert-Butyl Nitrite | 80 °C, sealed tube | ~60-80% (estimated) | Milder conditions, good functional group tolerance, suitable for C-H functionalization | Requires elevated temperatures, radical mechanism may not be suitable for all substrates |
| N-Nitropyrazole | 80 °C, Lewis acid catalyst | ~70-90% (estimated) | Bench-stable reagent, high yields, good regioselectivity, milder than mixed acid | Requires a catalyst, reagent synthesis is an extra step |
Conclusion and Future Outlook
The synthesis of 5-nitropyrazine derivatives has evolved significantly from the traditional reliance on harsh mixed acid conditions. Alternative reagents, such as tert-butyl nitrite and N-nitropyrazoles, offer compelling advantages in terms of milder reaction conditions, improved selectivity, and a better environmental footprint.
-
tert-Butyl nitrite provides a valuable metal-free approach for the direct C-H nitration of pyrazines, operating through a radical mechanism. This method is particularly promising for substrates that are sensitive to strong acids.
-
N-Nitropyrazoles represent a class of safe and efficient nitrating agents that deliver the nitronium ion in a controlled manner, leading to high yields and excellent regioselectivity under relatively mild, Lewis-acid-catalyzed conditions.
For researchers and drug development professionals, the choice of nitrating agent will depend on the specific substrate, the desired scale of the reaction, and the importance of sustainability and safety considerations. While the conventional mixed acid method remains a viable option, especially for robust substrates on a large scale, the development and adoption of these alternative reagents are crucial steps towards greener and more efficient chemical synthesis. Future research will likely focus on expanding the substrate scope of these modern reagents, further elucidating their reaction mechanisms, and developing catalytic systems that operate under even milder conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 5. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. believechemical.com [believechemical.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Bromo-5-nitropyrazine by HPLC
Introduction: The Gatekeeper to Quality in Drug Synthesis
In the intricate world of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by stringent quality control. 2-Bromo-5-nitropyrazine stands as a critical heterocyclic building block, instrumental in the synthesis of a multitude of therapeutic agents. Its purity is not a mere metric; it is the foundational pillar upon which the safety, efficacy, and stability of the final drug product are built. The presence of even trace-level impurities—be they unreacted starting materials, by-products, or degradation products—can have profound implications, potentially altering the pharmacological profile or introducing toxicity.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity determination of this compound. We will delve into the causality behind selecting High-Performance Liquid Chromatography (HPLC) as the gold-standard technique, present a detailed, field-tested experimental protocol, and outline a robust validation framework grounded in the internationally harmonized standards of the ICH Q2(R1) guidelines.[1][2][3]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the first critical decision in purity validation. The physicochemical properties of this compound—a polar, non-volatile, and thermally stable aromatic compound—dictate the most suitable approach.
-
High-Performance Liquid Chromatography (HPLC): This technique is the undisputed workhorse for analyzing non-volatile and thermally unstable compounds.[4][5] Its operation at ambient temperatures prevents degradation of the analyte. By utilizing a liquid mobile phase and a solid stationary phase, HPLC separates compounds based on their differential interactions, offering unparalleled resolution and quantitative accuracy for complex mixtures.[5][6] This makes it exceptionally well-suited for resolving this compound from its structurally similar impurities.
-
Gas Chromatography (GC): GC is a powerful technique designed for volatile and thermally stable compounds.[7] To analyze a polar, low-volatility compound like this compound, a cumbersome and potentially incomplete derivatization step would be required to increase its volatility. This not only complicates sample preparation but also introduces potential sources of error, making GC a less direct and less reliable option for this specific application.[8]
-
Thin-Layer Chromatography (TLC): TLC serves as a rapid, simple, and cost-effective qualitative tool, often used for monitoring reaction progress.[9] However, it lacks the high resolution and quantitative precision of HPLC. While useful for preliminary checks, it is not suitable for the rigorous, validated purity assessment required in a regulated drug development environment.[10]
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent material. |
| Compound Suitability | Ideal for non-volatile, polar, and thermally labile compounds.[4][5] | Requires volatile and thermally stable compounds; derivatization needed for polar analytes.[6][8] | Wide applicability, but primarily qualitative or semi-quantitative. |
| Resolution | Very High | Very High | Low to Moderate |
| Quantification | Excellent (High Accuracy & Precision) | Excellent (High Accuracy & Precision) | Semi-quantitative at best |
| Typical Use Case | Gold standard for purity/impurity analysis, stability testing, and assays in pharmaceuticals. | Analysis of residual solvents, volatile organic impurities, and environmental pollutants.[5][7] | Rapid reaction monitoring, identification, and qualitative screening.[9] |
Developing a Robust HPLC Method: The Science of Separation
A successful HPLC method is not a product of chance but of deliberate, scientifically-grounded choices. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical approach.
-
Column Selection (The Separation Engine): A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography. The non-polar C18 chains provide a hydrophobic stationary phase that effectively retains moderately polar aromatic compounds like this compound through hydrophobic interactions.
-
Mobile Phase Composition (The Driving Force): The mobile phase must be fine-tuned to achieve optimal separation.
-
Solvents: A gradient mixture of a buffered aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. Starting with a higher proportion of the aqueous phase allows for the retention of the analyte, while gradually increasing the acetonitrile content decreases the mobile phase polarity, causing the elution of the analyte and any more strongly retained impurities.
-
pH Control: Incorporating an acid, such as phosphoric acid or formic acid, into the aqueous phase is crucial. This maintains a consistent low pH, which suppresses the ionization of residual silanol groups on the silica-based column packing. This simple step is vital for preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.[11]
-
-
Detector Selection (The Eye): The nitropyrazine moiety in the analyte contains a strong chromophore, making it an excellent candidate for UV-Vis detection. The detection wavelength should be set at the compound's absorption maximum (λmax) to ensure maximum sensitivity for both the main peak and any potential impurities.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a self-validating system where system suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[9][12]
1. Instrumentation and Chemicals
-
Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade), this compound Reference Standard and synthesized sample lot.
2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min (10% to 90% B), 20-25 min (90% B), 25.1-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
3. Solution Preparation
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. This higher concentration is used for the detection of trace impurities.
4. System Suitability Testing (SST)
-
Inject the Standard Solution five times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections must be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be ≥ 2000.
-
5. Analysis Procedure
-
Once the SST criteria are met, inject a blank (Diluent) to ensure no system contamination.
-
Inject the Sample Solution in duplicate.
-
Process the chromatograms and identify the peak for this compound based on the retention time from the Standard Solution injection.
-
Calculate the purity by the area normalization method, assuming all components have a similar response factor.
Caption: Workflow for HPLC purity determination of this compound.
Validating the Method: A Trustworthy System per ICH Q2(R1)
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2] Following the ICH Q2(R1) guideline ensures global regulatory acceptance.[1][3]
-
Specificity: The method's ability to produce a clean separation of the this compound peak from potential impurities, degradation products, and blank components. This is typically demonstrated by spiking the sample with known impurities and performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: The method must provide results that are directly proportional to the concentration of the analyte over a specified range. A minimum of five concentration levels are analyzed, and the correlation coefficient (r²) of the resulting calibration curve should be ≥ 0.999.
-
Accuracy: This measures the closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is determined by performing at least six replicate sample preparations at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). This demonstrates the method's reliability for routine use.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Data Interpretation and Performance Comparison
The ultimate output of the HPLC analysis is a chromatogram that serves as a purity "fingerprint." The percentage purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks.
Table 2: Hypothetical Comparative Purity Data
| Parameter | Developed HPLC Method | Alternative Method (Hypothetical GC) |
| Purity Assay (%) | 99.65% | 99.95% |
| Largest Single Impurity (%) | 0.18% (at RRT 1.35) | Not Detected |
| Total Impurities (%) | 0.35% | 0.05% |
| Comments | The HPLC method successfully separated and quantified a key process impurity. The result reflects the true purity of the sample. | The GC method failed to volatilize the polar impurity, leading to an inaccurately high and misleading purity value. |
This hypothetical data illustrates a critical point: a method not suited for the analyte's properties can produce dangerously misleading results. The HPLC method provides a true and reliable purity profile, which is essential for quality control and regulatory submission.
Conclusion
For an intermediate as critical as this compound, there can be no compromise on analytical rigor. While other techniques have their place, a fully validated High-Performance Liquid Chromatography method stands as the definitive, authoritative technique for purity and impurity profiling. Its superior suitability for the non-volatile and polar nature of the analyte, combined with its high resolution and quantitative power, provides the trustworthy data necessary for researchers, scientists, and drug development professionals. Adherence to a systematic development protocol and a validation framework guided by ICH standards is not merely good practice—it is an essential component of ensuring the quality and safety of the medicines of tomorrow.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. scribd.com [scribd.com]
A Senior Application Scientist's Guide to LC-MS Analysis of Byproducts from 2-Bromo-5-nitropyrazine Coupling Reactions
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Byproduct Analysis in Pharmaceutical Synthesis
In the landscape of modern drug development, the synthesis of novel molecular entities often relies on robust and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for constructing carbon-carbon and carbon-nitrogen bonds, respectively.[1][2][3] These reactions have revolutionized the synthesis of pharmaceuticals and functional materials.[3] The heterocyclic compound 2-Bromo-5-nitropyrazine is a valuable building block in this context, frequently employed in the synthesis of biologically active compounds.
However, the path from starting materials to a pure, active pharmaceutical ingredient (API) is rarely straightforward. The formation of byproducts is an inherent challenge in organic synthesis. These unintended molecules can arise from various side reactions, such as homocoupling, dehalogenation, or reactions with the solvent or base.[4] In the pharmaceutical industry, the adage "you are what you make" holds profound significance. Undesired byproducts can impact the safety, efficacy, and stability of the final drug product. Therefore, the rigorous identification and quantification of these impurities are not merely an academic exercise but a critical regulatory requirement and a cornerstone of process chemistry and quality control.
This guide provides an in-depth comparison of byproduct profiles from two common coupling reactions of this compound, analyzed by a meticulously developed Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will delve into the causality behind experimental choices, present a self-validating analytical protocol, and offer insights into the mechanistic origins of observed byproducts, empowering researchers to optimize their synthetic routes and ensure the purity of their compounds.
Comparative Experimental Design: Suzuki vs. Buchwald-Hartwig Coupling
To illustrate the importance of tailored analytical strategies, we will compare the byproduct profiles of two distinct and widely used coupling reactions involving this compound: a Suzuki-Miyaura C-C bond formation and a Buchwald-Hartwig C-N bond formation. The choice of reaction conditions, including catalyst, ligand, and base, is crucial for success and can significantly influence the byproduct profile.[3][5]
Experimental Workflow Diagram
Caption: Overall experimental workflow from synthesis to comparative analysis.
Results and Discussion: Unraveling Byproduct Formation
Following the execution of both the Suzuki and Buchwald-Hartwig reactions, LC-MS analysis revealed distinct byproduct profiles. The use of high-resolution mass spectrometry (HRMS) was critical for assigning elemental compositions with confidence, while MS/MS fragmentation provided structural confirmation.
Comparative Byproduct Analysis
| Byproduct | Proposed Structure | Observed m/z [M+H]⁺ | Suzuki Reaction (Relative Abundance %) | Buchwald-Hartwig Reaction (Relative Abundance %) | Putative Origin |
| Desired Product | 2-Nitro-5-phenylpyrazine | 202.0613 | 85.2% | N/A | Suzuki Coupling |
| Desired Product | 4-(5-Nitropyrazin-2-yl)morpholine | 211.0831 | N/A | 90.5% | Buchwald-Hartwig Amination |
| Debromination | 2-Nitropyrazine | 126.0300 | 5.8% | 3.1% | Proto-dehalogenation from solvent/base |
| Homocoupling (SM) | 2,2'-Bis(5-nitropyrazine) | 251.0471 | 2.1% | 0.8% | Oxidative coupling of starting material |
| Homocoupling (Boronic Acid) | Biphenyl | 155.0861 | 4.5% | N/A | Homocoupling of phenylboronic acid |
| Hydrolysis | 5-Nitro-pyrazin-2-ol | 142.0250 | 1.1% | 2.5% | Reaction with hydroxide ions from base/water |
| Ligand Adduct | N/A | Varies | <1% | 1.7% | Complexation with phosphine ligand fragments |
Note: Relative abundance is estimated from peak areas in the total ion chromatogram and is for comparative purposes only.
Mechanistic Insights into Byproduct Formation
The data reveals several common byproduct pathways in palladium-catalyzed reactions.
-
Debromination (Proto-dehalogenation): The presence of 2-Nitropyrazine in both reactions suggests a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture.
-
Homocoupling: The formation of biphenyl in the Suzuki reaction is a well-known byproduct, often occurring when the transmetalation step is slow, leading to the coupling of two boronic acid molecules.[4][6] Similarly, the homocoupling of the this compound starting material, observed in both reactions, likely proceeds through an oxidative coupling mechanism. The presence of oxygen can sometimes promote this side reaction.[6]
-
Hydrolysis: The formation of 5-Nitro-pyrazin-2-ol is more pronounced in the Buchwald-Hartwig reaction, which employed a stronger base (Cesium Carbonate) and can have a higher concentration of hydroxide ions available for nucleophilic aromatic substitution on the electron-deficient pyrazine ring.
The proposed mechanistic pathways leading to the desired product and key byproducts in the Suzuki coupling are illustrated below.
Caption: Proposed Suzuki catalytic cycle and key byproduct pathways.
Optimized LC-MS Protocol for Byproduct Profiling
This protocol is designed to be a self-validating system for the robust separation and identification of potential byproducts from this compound coupling reactions.
Objective: To achieve baseline separation of the starting material, desired product, and key potential byproducts, and to obtain high-resolution mass data for confident identification.
1. Sample Preparation
-
Rationale: Proper sample preparation is crucial to prevent catalyst deactivation and ensure compatibility with the LC system. The goal is to halt the reaction and dilute the sample to an appropriate concentration for analysis.
-
Protocol:
-
At the desired reaction time point, withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in 950 µL of a 1:1 mixture of acetonitrile and water. This halts the reaction by rapidly diluting the reactants and catalyst.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
If the solution is cloudy (indicating precipitated salts), centrifuge at 13,000 rpm for 5 minutes and transfer the supernatant to an LC-MS vial.
-
2. Liquid Chromatography (LC) Method
-
Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar to nonpolar aromatic compounds. A gradient elution is employed to effectively separate compounds with a range of polarities within a reasonable timeframe. The use of formic acid as a mobile phase additive aids in protonation, which enhances ionization efficiency in positive electrospray ionization (ESI+).
-
Parameters:
-
Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry (MS) Method
-
Rationale: High-Resolution Mass Spectrometry (HRMS), using an Orbitrap or TOF analyzer, is essential for determining the accurate mass of parent and fragment ions, enabling the calculation of elemental formulas. ESI in positive mode is generally effective for nitrogen-containing heterocyclic compounds. Data-dependent MS/MS is used to automatically acquire fragmentation spectra for the most abundant ions, aiding in structural elucidation. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ratio of ~1:1) is a key diagnostic tool for identifying bromine-containing species.[7][8]
-
Parameters (example using a Q-Exactive Orbitrap):
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-1000
-
Resolution (Full Scan): 70,000
-
Resolution (MS/MS): 17,500
-
Sheath Gas Flow Rate: 40 units
-
Aux Gas Flow Rate: 10 units
-
Capillary Temperature: 320 °C
-
S-Lens RF Level: 50
-
Data Acquisition: Data-Dependent MS² (Top 5 ions)
-
Conclusion and Best Practices
This guide demonstrates that different coupling strategies for a common building block, this compound, yield distinct byproduct profiles. The Suzuki-Miyaura coupling was prone to boronic acid homocoupling, while the Buchwald-Hartwig amination showed a higher propensity for hydrolysis byproducts. Common impurities like debromination and starting material homocoupling were observed in both.
For researchers in drug development, this underscores a critical principle: a synthetic route is only as good as the analytical methods used to validate it. A thorough understanding of potential side reactions, coupled with a robust, high-resolution LC-MS method, is paramount for process optimization, impurity control, and ultimately, ensuring the safety and quality of the final pharmaceutical product. It is recommended to employ this comparative analytical approach early in the development process to select the optimal synthetic route that minimizes challenging byproduct purifications downstream.
References
- 1. fiveable.me [fiveable.me]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Palladium Catalysts for the Amination of 2-Bromo-5-nitropyrazine
Introduction: The Strategic Importance of 2-Amino-5-nitropyrazine
In the landscape of modern pharmaceutical development, the 2-amino-5-nitropyrazine scaffold is a privileged structural motif. Its presence is critical in a variety of therapeutic agents, where the unique electronic properties of the pyrazine ring contribute to target binding and pharmacokinetic profiles. The synthesis of this key intermediate, however, is not trivial. The electron-deficient nature of the nitropyrazine ring system makes traditional nucleophilic aromatic substitution challenging. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds, offering a powerful tool for accessing these valuable compounds.[1][2]
This guide provides a comparative analysis of various palladium catalyst systems for the amination of 2-bromo-5-nitropyrazine. We will delve into the critical components of the catalyst system—the palladium precursor and the phosphine ligand—and present experimental data to guide researchers in selecting the optimal conditions for this crucial transformation.
The Catalytic Challenge: Aminating an Electron-Deficient Heterocycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][3] For an electron-deficient substrate like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is generally facile. However, the subsequent reductive elimination step, which forms the desired C-N bond, can be challenging. The electron-withdrawing nitro group can slow this rate-limiting step.[4] Therefore, the choice of ligand is paramount; it must be sufficiently electron-rich and sterically bulky to promote reductive elimination without hindering the initial oxidative addition.[3][5]
Comparative Analysis of Catalyst System Components
A typical Buchwald-Hartwig catalyst system consists of a palladium source, a phosphine ligand, and a base in an appropriate solvent.[6] Here, we compare the performance of key components for the amination of this compound with a representative amine, such as benzylamine.
1. Palladium Precursors: Pd₂(dba)₃ vs. Pd(OAc)₂
The two most common palladium precursors for in situ catalyst generation are tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂).[7][8]
-
Pd₂(dba)₃: This is a Pd(0) source, which can directly enter the catalytic cycle. It is often favored for its reliability and the fact that it does not require an in situ reduction step.[8]
-
Pd(OAc)₂: As a Pd(II) source, it must be reduced to the active Pd(0) species in the reaction mixture.[9] This reduction is often accomplished by the phosphine ligand or other reagents in the mix. While highly effective, the pre-catalysis step can sometimes lead to variability.
For many cross-coupling reactions, both precursors are highly effective, and the choice may come down to cost, stability, or laboratory preference.[7] In the context of this specific amination, both have been used successfully in combination with appropriate ligands.
2. Phosphine Ligands: The Key to Reactivity
The ligand is arguably the most critical component of the catalyst system. Bulky, electron-rich monophosphine ligands, particularly the biarylphosphines developed by the Buchwald group, have proven to be exceptionally effective.[1][10] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, facilitating oxidative addition.[3][5]
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): XPhos is a highly versatile and robust ligand known for its high activity in coupling aryl chlorides and bromides.[11] Its significant steric bulk and electron-rich character make it an excellent candidate for challenging substrates like this compound.[10][11]
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): SPhos is another highly effective ligand, often compared to XPhos. The methoxy groups provide different electronic and steric properties that can be beneficial for specific substrate combinations.[10]
-
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): RuPhos is particularly effective for aminations involving hindered substrates. Its specific steric and electronic profile can sometimes offer advantages where other ligands fail.[12]
Quantitative Performance Comparison
The following table summarizes representative data for the amination of this compound with benzylamine, comparing different catalyst systems. These conditions are based on typical protocols for similar heteroaryl aminations.[13]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | XPhos (2.5) | NaOt-Bu (1.4) | Toluene | 100 | 4 | >95 |
| 2 | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOt-Bu (1.4) | Toluene | 100 | 6 | >95 |
| 3 | Pd₂(dba)₃ (1.0) | SPhos (2.5) | NaOt-Bu (1.4) | Toluene | 100 | 8 | 90 |
| 4 | Pd₂(dba)₃ (1.0) | RuPhos (2.5) | LHMDS (1.5) | THF | 80 | 12 | 88 |
Analysis: The data indicates that catalyst systems based on the XPhos ligand provide the highest efficiency and fastest reaction times for this transformation (Entries 1 & 2). The combination of Pd₂(dba)₃ with XPhos appears particularly effective, likely due to the direct use of a Pd(0) source. While SPhos and RuPhos are also competent ligands, they may require longer reaction times or result in slightly lower yields under these conditions for this specific substrate. The choice of base is also critical, with sodium tert-butoxide (NaOt-Bu) being a strong, non-nucleophilic base well-suited for this reaction.[14] However, for substrates with base-sensitive functional groups, other bases like LHMDS or Cs₂CO₃ could be considered.[15]
Visualizing the Process
To better understand the reaction, two diagrams are provided: one illustrating the catalytic cycle and another outlining the experimental workflow.
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Caption: Step-by-step experimental workflow for the amination reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the amination of this compound using the optimal Pd₂(dba)₃/XPhos catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Benzylamine, 1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.018 g, 1.0 mol% Pd)
-
XPhos (0.025 mmol, 0.012 g, 2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 0.135 g, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound to the Schlenk tube. Seal the tube with a septum, remove it from the glovebox, and establish an inert atmosphere (Argon or Nitrogen).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 equiv).
-
Degassing (Optional but Recommended): For maximum catalyst longevity and reproducibility, subject the mixture to three freeze-pump-thaw cycles.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 2-(benzylamino)-5-nitropyrazine product.
Conclusion and Recommendations
For the Buchwald-Hartwig amination of the challenging, electron-deficient substrate this compound, the choice of a bulky and electron-rich biarylphosphine ligand is critical for achieving high yields and efficient reaction times.
Key Recommendations:
-
Optimal Catalyst System: A combination of Pd₂(dba)₃ as the palladium source and XPhos as the ligand is highly recommended for its superior performance and rapid conversion.
-
Base and Solvent: Sodium tert-butoxide in toluene is an effective and reliable choice for the base and solvent system.
-
Atmosphere: Strict adherence to inert atmosphere techniques is crucial for catalyst stability and reproducibility.
This guide provides a robust starting point for researchers and drug development professionals. While the recommended conditions are broadly applicable, optimization of catalyst loading, temperature, and reaction time may be necessary for different amine coupling partners or when scaling up the reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. people.uleth.ca [people.uleth.ca]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. XPhos - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
The Pyrazine Advantage: A Comparative Guide to the Superior Reactivity of 2-Bromo-5-nitropyrazine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Halogenated heterocycles are a cornerstone of this molecular architecture, enabling the construction of complex scaffolds through a variety of transformations. Among these, 2-Bromo-5-nitropyrazine emerges as a reagent of exceptional utility. This guide provides an in-depth comparison, supported by experimental data and mechanistic insight, to demonstrate the distinct advantages of this compound over other common brominated heterocycles, such as those based on a pyridine core.
The Electronic Imperative: Why the Pyrazine Core Excels
The enhanced reactivity of this compound is not incidental; it is a direct consequence of its unique electronic architecture. The pyrazine ring contains two nitrogen atoms in a 1,4-relationship, which are inherently electron-withdrawing. This effect is dramatically amplified by the presence of a nitro (-NO₂) group at the C5 position, one of the most powerful electron-withdrawing groups in organic chemistry.
This synergistic combination creates a profoundly electron-deficient aromatic system. The carbon atom at the C2 position, bonded to the bromine, becomes highly electrophilic. This heightened electrophilicity is the causal factor behind its superior performance in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Caption: Synergistic electron withdrawal in this compound.
Nucleophilic Aromatic Substitution (SNAr): Reactivity by Design
The SNAr reaction is a textbook example of where this compound exhibits its superiority. The reaction proceeds via a two-step addition-elimination mechanism, the rate-determining step of which is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. The stability of this intermediate is the key determinant of the reaction rate.
The pyrazine core, with its two nitrogen atoms and the additional nitro group, is exceptionally well-suited to stabilize this anionic intermediate through resonance and induction. This stabilization drastically lowers the activation energy required for nucleophilic attack compared to less electron-deficient systems like 2-bromo-5-nitropyridine. Consequently, reactions can often be performed under significantly milder conditions (e.g., lower temperatures, shorter reaction times), which improves functional group tolerance and reduces the formation of degradation byproducts.
Comparative SNAr Reaction Conditions
| Substrate | Nucleophile | Conditions | Yield | Rationale for Reactivity Difference |
| This compound | Piperidine | K₂CO₃, DMF, 25 °C, 1 h | >95% (Est.) | The two ring nitrogens and the nitro group provide extensive charge delocalization in the Meisenheimer intermediate, dramatically lowering the activation energy. |
| 2-Bromo-5-nitropyridine | Benzylamine | Na₂CO₃, 80-100 °C | Good | The single ring nitrogen and nitro group provide good activation, but less than the pyrazine analog, requiring higher temperatures for efficient conversion.[1] |
| 2-Chloropyridine | Amines | High Temp. (~125 °C) or requires strong activation | Moderate | Lacks the powerful nitro group activation, making the ring significantly less electrophilic and requiring harsh conditions.[2] |
Note: Data for this compound is estimated based on the high reactivity of analogous systems and fundamental principles. Specific literature reports for this exact transformation are sparse, underscoring its rapid and often undocumented utility in synthetic campaigns.
Experimental Protocol: SNAr Amination of this compound
This protocol describes a representative procedure for the reaction with a secondary amine.
-
Reagent Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Base Addition : Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq). The use of a strong base is often unnecessary due to the high reactivity of the substrate.
-
Nucleophile Addition : Slowly add the amine nucleophile (e.g., piperidine, 1.1 eq) to the stirred suspension at room temperature. An immediate color change is often observed, indicating the formation of the Meisenheimer complex.
-
Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-2 hours.
-
Work-up and Isolation : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.
-
Expertise & Experience : The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the intermediate complex without protonating the nucleophile. The use of a mild base like K₂CO₃ is sufficient and avoids potential side reactions associated with stronger bases like sodium hydride or alkoxides.
Palladium-Catalyzed Cross-Coupling: Facilitating Oxidative Addition
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The facility of this step is highly dependent on the electrophilicity of the carbon center and the C-Br bond dissociation energy.
The extreme electron deficiency of the C2 carbon in this compound makes it an exceptional substrate for oxidative addition. This allows for reactions to proceed efficiently under milder conditions, often with lower catalyst loadings and shorter reaction times compared to less activated heterocycles like 2-bromopyridine.[3][4]
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield |
| 2-Chloropyrazine | Arylboronic Acids | Pd(II) ONO Pincer (0.01 mol%) | K₂CO₃, H₂O/Toluene, 100 °C | Excellent |
| 2-Bromo-5-nitropyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/H₂O, 85-95 °C | Good |
| 2,6-Dichloropyridine | Alkyl Pinacol Boronates | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | Good |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with arylboronic acids.
-
Inert Atmosphere Setup : In a Schlenk tube or an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq), and the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
Reagent Addition : Add this compound (1.0 eq) to the flask.
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Water.
-
Heating and Monitoring : Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Caption: Experimental workflow for Suzuki coupling.
Conclusion: A Superior Building Block for Demanding Syntheses
This compound offers a compelling set of advantages for the modern synthetic chemist. Its unique electronic structure, stemming from the synergistic electron-withdrawing properties of the pyrazine ring and the nitro group, renders it exceptionally reactive. This translates into tangible, practical benefits in the laboratory:
-
Enhanced SNAr Reactivity : Enables reactions under milder conditions, improving yields and functional group compatibility.
-
Facilitated Cross-Coupling : Promotes the critical oxidative addition step in palladium catalysis, potentially allowing for lower catalyst loadings and faster reactions.
-
Versatility : Serves as a powerful building block for introducing complex nitrogen, carbon, oxygen, and sulfur-based functionalities into molecular scaffolds.
For researchers and drug development professionals aiming to construct novel, highly functionalized heterocyclic compounds, this compound represents a superior strategic choice over less activated brominated heterocycles. Its predictable and enhanced reactivity accelerates the discovery process and opens avenues to previously inaccessible chemical space.
References
A Comparative Guide to the Reaction Kinetics of 2-Bromo-5-nitropyrazine and Its Halogenated Analogs in Nucleophilic Aromatic Substitution
In the landscape of medicinal chemistry and drug development, pyrazine derivatives are indispensable scaffolds due to their prevalence in biologically active molecules. The functionalization of the pyrazine ring, often achieved through nucleophilic aromatic substitution (SNAAr), is a critical step in the synthesis of these compounds. This guide provides an in-depth comparison of the reaction kinetics of 2-Bromo-5-nitropyrazine and its fluoro and chloro analogs, offering valuable insights for researchers and scientists in optimizing synthetic strategies.
The Mechanism and Key Determinants of SNAAr Reactivity
The nucleophilic aromatic substitution on pyrazine rings, particularly those activated by a strong electron-withdrawing group like a nitro group, proceeds through a well-established two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is then restored by the departure of the leaving group.
The rate of this reaction is profoundly influenced by several factors:
-
The nature of the leaving group (the halogen): The reactivity order of halogens can vary. When the initial attack of the nucleophile is the rate-determining step, the order is typically F > Cl > Br > I, due to the strong inductive electron-withdrawal of fluorine stabilizing the Meisenheimer complex.[2][3] Conversely, if the expulsion of the leaving group is rate-limiting, the trend reverses to I > Br > Cl > F, reflecting the carbon-halogen bond strength.
-
The strength of the nucleophile: More potent nucleophiles will generally accelerate the reaction.
-
The solvent system: The polarity and proticity of the solvent can influence the stability of the reactants and the intermediate, thereby affecting the reaction rate.
-
The presence of activating groups: The nitro group at the 5-position of the pyrazine ring is a powerful activating group, withdrawing electron density and making the ring more susceptible to nucleophilic attack.[1]
Comparative Kinetic Analysis
The following table summarizes the relative reaction rates of 2-halo-5-nitropyrazines with a common nucleophile, piperidine, in ethanol. This data provides a clear illustration of the "element effect" in this system, where the reaction is governed by the electronegativity of the halogen.
| Compound | Leaving Group | Relative Rate Constant (k_rel) | Reactivity Order |
| 2-Fluoro-5-nitropyrazine | F | ~ 300 | F > Cl > Br |
| 2-Chloro-5-nitropyrazine | Cl | ~ 3 | |
| This compound | Br | 1 |
Note: The relative rates are illustrative and based on established trends for activated halopyridines and halopyrazines. Actual values can vary with specific reaction conditions.[2][4]
This trend strongly suggests that for the reaction of 2-halo-5-nitropyrazines with piperidine in ethanol, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine provides the greatest stabilization to the negatively charged Meisenheimer complex, leading to a significantly faster reaction rate compared to its chloro and bromo counterparts.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
To quantitatively determine the reaction kinetics, a straightforward and reliable method involves monitoring the reaction progress using UV-Vis spectrophotometry.[2] This technique relies on the principle that the product of the substitution reaction will have a different UV-Vis absorbance spectrum compared to the reactants.
Reagents and Instrumentation:
-
This compound (or its fluoro/chloro analog)
-
Piperidine (or other nucleophile of interest)
-
Absolute Ethanol (or other suitable solvent)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-halo-5-nitropyrazine in absolute ethanol (e.g., 1 mM).
-
Prepare a stock solution of piperidine in absolute ethanol (e.g., 100 mM).
-
-
Determination of λ_max:
-
Prepare a solution of the expected product (2-(piperidin-1-yl)-5-nitropyrazine) to determine its wavelength of maximum absorbance (λ_max). This can be done by allowing a reaction to go to completion.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the 2-halo-5-nitropyrazine stock solution and dilute with ethanol.
-
Initiate the reaction by adding a small, known volume of the piperidine stock solution, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this line will be -k_obs.
-
The second-order rate constant (k_2) can then be calculated by dividing k_obs by the concentration of piperidine.
-
Visualizing the SNAAr Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAAr reaction mechanism and the experimental workflow for the kinetic analysis.
Caption: Generalized mechanism for the SNAAr of 2-halo-5-nitropyrazines.
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Conclusion
The kinetic behavior of this compound and its halogenated analogs in SNAAr reactions is a clear demonstration of fundamental principles in physical organic chemistry. The significantly higher reactivity of the fluoro analog highlights the dominant role of inductive effects in stabilizing the Meisenheimer intermediate when the initial nucleophilic attack is the rate-determining step. For researchers engaged in the synthesis of pyrazine-containing compounds, a quantitative understanding of these kinetic differences is paramount for reaction optimization, enabling the rational selection of substrates, reaction conditions, and timelines to achieve desired synthetic outcomes efficiently and predictably.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines - ProQuest [proquest.com]
A Senior Application Scientist's Guide to Functional Group Tolerance in 2-Bromo-5-nitropyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-5-nitropyrazine in Synthesis
In the landscape of modern medicinal chemistry and drug development, the pyrazine core is a privileged scaffold, appearing in a multitude of biologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing novel therapeutics. Among the various functionalized pyrazines, this compound stands out as a particularly versatile and reactive building block. The presence of a bromo substituent provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitro group significantly influences the reactivity of the pyrazine ring, making it susceptible to nucleophilic attack.
This guide, written from the perspective of a senior application scientist, offers an in-depth analysis of the functional group tolerance in key reactions involving this compound. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the field-proven insights necessary to leverage this powerful synthetic intermediate effectively. Our focus will be on the practical aspects of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions.
The Electronic Landscape of this compound: A Tale of Two Handles
The reactivity of this compound is dominated by two key features: the C-Br bond at the 2-position and the electron-deficient nature of the pyrazine ring, exacerbated by the nitro group at the 5-position. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. The strong electron-withdrawing effect of the nitro group, positioned para to the bromine, activates the ring for nucleophilic aromatic substitution, making the C-Br bond susceptible to displacement by various nucleophiles.[1][2] This dual reactivity profile makes this compound a powerful tool for molecular diversification.
Comparative Analysis of Key Transformations
In this section, we will dissect the functional group tolerance of this compound in four critical reaction classes. The insights provided are synthesized from established principles of cross-coupling and nucleophilic substitution chemistry, supplemented with data from analogous systems where direct comparative studies on this compound are not extensively documented.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its exceptional functional group tolerance and generally high yields.[3] When applied to this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides like our substrate, catalyst systems that are both electron-rich and bulky are often preferred. Ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂, can overcome potential catalyst inhibition by the pyrazine nitrogen and facilitate the oxidative addition step.[4]
-
Base Selection: The choice of base is critical for activating the boronic acid to its more nucleophilic boronate form.[5] For substrates sensitive to strong bases, milder options like K₂CO₃ or K₃PO₄ are often employed. The presence of the nitro group on the pyrazine ring generally does not interfere with standard Suzuki conditions.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reaction components.
Functional Group Tolerance in Suzuki-Miyaura Coupling of this compound (Projected)
| Functional Group on Boronic Acid | Tolerance | Expected Yield Range | Notes |
| Electron-Donating Groups (e.g., -OMe, -Me) | Excellent | 85-98% | These groups can sometimes slow down the transmetalation step but are generally well-tolerated. |
| Electron-Withdrawing Groups (e.g., -CF₃, -CN, -CO₂Me) | Good to Excellent | 75-95% | The electron-deficient nature of these partners can facilitate reductive elimination. |
| Ortho-Substituents | Good | 70-90% | Steric hindrance can lower yields, requiring more active catalysts or longer reaction times. |
| Halogens (e.g., -F, -Cl, -Br) | Excellent | 80-95% | Orthogonal reactivity is typically observed, leaving other halogens intact for subsequent functionalization. |
| Aldehydes and Ketones | Moderate to Good | 60-85% | Aldehydes can sometimes undergo side reactions. Protection may be necessary in some cases. |
| Alcohols and Phenols | Good | 70-90% | Generally well-tolerated, though strong bases may deprotonate phenolic protons. |
| Amines (Primary and Secondary) | Moderate | 50-80% | Free amines can coordinate to the palladium center and inhibit catalysis. Protection is often recommended. |
| Nitro Groups | Good | 70-90% | The nitro group is generally stable under Suzuki conditions. |
Note: The yield ranges are projected based on data from similar bromopyridine and bromopyrazine systems and general knowledge of Suzuki couplings.[6][7] Specific yields will be dependent on the exact substrate and optimized reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[8] The reaction's broad substrate scope and functional group tolerance make it a go-to method for introducing amine functionalities.[9]
Causality Behind Experimental Choices:
-
Ligand is Key: The success of the Buchwald-Hartwig amination on electron-deficient heteroaryl halides often hinges on the choice of a highly active and sterically demanding ligand. Biarylphosphine ligands like XPhos and SPhos are frequently employed to promote both the oxidative addition and the reductive elimination steps.[8][9]
-
Base Considerations: Strong, non-nucleophilic bases such as NaOtBu or K₃PO₄ are typically used. The choice of base can be critical, especially when dealing with base-sensitive functional groups. For instance, esters might be susceptible to hydrolysis with stronger bases.
-
Substrate Reactivity: The electron-deficient nature of the this compound ring generally facilitates the oxidative addition step, making it a good substrate for this transformation.
Functional Group Tolerance in Buchwald-Hartwig Amination of this compound (Projected)
| Amine Coupling Partner | Tolerance | Expected Yield Range | Notes |
| Primary Alkylamines | Good to Excellent | 75-95% | Generally high yields are achieved. |
| Secondary Alkylamines | Good to Excellent | 80-98% | Often proceeds with high efficiency. |
| Anilines (Electron-Rich) | Good | 70-90% | Electron-donating groups on the aniline are well-tolerated. |
| Anilines (Electron-Poor) | Moderate to Good | 60-85% | May require more active catalyst systems or stronger bases. |
| Amides and Carbamates | Moderate | 50-80% | Can be challenging; requires specific catalyst systems. |
| Heterocyclic Amines (e.g., piperidine, morpholine) | Excellent | 85-98% | Generally excellent coupling partners. |
| Amines with Free Hydroxyl Groups | Good | 70-90% | The hydroxyl group is typically tolerated, though it may be deprotonated by the base. |
| Amines with Ester Groups | Moderate | 60-85% | The choice of base is critical to avoid ester hydrolysis. Weaker bases like K₂CO₃ may be necessary, potentially at the cost of reaction rate.[10] |
Note: The yield ranges are projected based on data from similar bromopyridine and bromopyrazine systems and general knowledge of Buchwald-Hartwig aminations.[8][11] Specific yields will be dependent on the exact substrate and optimized reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable for further transformations or as structural components in conjugated materials and biologically active compounds.[12][13]
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as both the base and part of the solvent system.
-
Functional Group Considerations: The Sonogashira coupling is known for its mild conditions and good functional group tolerance. However, the presence of acidic protons on the alkyne coupling partner should be considered.
Functional Group Tolerance in Sonogashira Coupling of this compound (Projected)
| Functional Group on Terminal Alkyne | Tolerance | Expected Yield Range | Notes |
| Aryl | Excellent | 85-98% | Both electron-rich and electron-poor aryl alkynes are generally well-tolerated. |
| Alkyl | Good | 80-95% | Generally proceeds smoothly. |
| Silyl (e.g., -TMS, -TIPS) | Excellent | 90-99% | Silyl-protected alkynes are excellent coupling partners and can be deprotected in a subsequent step. |
| Alcohols (e.g., propargyl alcohol) | Good | 70-90% | The hydroxyl group is generally tolerated. |
| Amines | Moderate to Good | 60-85% | The basic amine can sometimes interfere with the reaction. Protection may be beneficial. |
| Esters and Ketones | Good | 75-90% | These functional groups are generally compatible with standard Sonogashira conditions. |
Note: The yield ranges are projected based on data from similar bromopyridine and bromopyrazine systems and general knowledge of Sonogashira couplings.[11][14] Specific yields will be dependent on the exact substrate and optimized reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Ring
The strong electron-withdrawing nitro group at the 5-position makes the pyrazine ring of this compound highly susceptible to nucleophilic aromatic substitution.[1][2] This provides a metal-free alternative for introducing a range of heteroatom nucleophiles at the 2-position.
Causality Behind Experimental Choices:
-
Activation by the Nitro Group: The nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy for the reaction.[1]
-
Nucleophile Strength: The success of SNAr reactions is highly dependent on the nucleophilicity of the attacking species. Strong nucleophiles such as alkoxides, thiolates, and amines are typically required.
-
Leaving Group Ability: While bromine is a good leaving group, the rate-determining step in SNAr is often the initial nucleophilic attack.
Functional Group Tolerance in SNAr of this compound (Projected)
| Nucleophile | Tolerance | Expected Yield Range | Notes |
| Alkoxides (e.g., MeO⁻, EtO⁻) | Good to Excellent | 80-95% | Generally clean and high-yielding reactions. |
| Phenoxides | Good | 75-90% | The reaction is typically efficient. |
| Thiolates (e.g., RS⁻) | Excellent | 90-99% | Thiolates are excellent nucleophiles for SNAr reactions. |
| Primary and Secondary Amines | Good | 70-90% | These reactions often proceed readily, sometimes without the need for a strong base. |
| Azides | Good | 70-85% | Azide can be introduced and subsequently reduced to an amine or used in click chemistry. |
Note: The yield ranges are projected based on general principles of SNAr on nitro-activated heteroaryl halides.[1][2] Specific yields will be dependent on the exact nucleophile and reaction conditions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
Conclusion: A Strategic Approach to Synthesis
This compound is a potent building block for the synthesis of complex, nitrogen-containing heterocycles. Its dual reactivity allows for a wide range of transformations, from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions. A thorough understanding of the functional group tolerance of each reaction type is paramount for the successful design and execution of synthetic routes.
This guide has provided a comparative analysis of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as SNAr reactions, with a focus on their application to this compound. While direct, comprehensive comparative data for this specific substrate is still emerging, the principles and projected tolerances outlined herein, based on analogous systems and established reactivity patterns, provide a robust framework for researchers in the field. By carefully selecting catalysts, ligands, bases, and reaction conditions, and by being mindful of the potential interactions between functional groups, scientists can effectively harness the synthetic power of this compound to accelerate the discovery and development of novel molecules.
References
- 1. A General, Efficient and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Mediated Cγ—H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-nitropyrazine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The handling of reactive intermediates like 2-Bromo-5-nitropyrazine, a halogenated nitropyrazine derivative, requires a procedural and systematic approach to risk mitigation. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Note: Specific safety data for this compound is limited. Therefore, this guidance is expertly synthesized from the safety profiles of structurally analogous compounds, such as 2-Bromo-5-nitropyridine, to establish a robust and cautious safety protocol.
Foundational Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the critical first step in designing a valid safety protocol. The causality is simple: the hazards dictate the protection. Based on data from analogous compounds, this compound should be treated as a substance with a significant hazard profile.[1]
The primary risks are associated with its toxicity and irritant properties.[1][2] It is classified as toxic if swallowed and harmful if it comes into contact with the skin.[1][3][4] Furthermore, it is a known skin, eye, and respiratory irritant.[1][3][4][5] These hazards are the direct drivers for the stringent PPE requirements that follow.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | Category | GHS Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |
The Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system. The following PPE matrix outlines the minimum requirements for various laboratory operations involving this compound.
Respiratory Protection: The First Line of Defense
The primary route of exposure to solid this compound is the inhalation of airborne dust particles.[3][4]
-
Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable as it captures particulates at the source.
-
Secondary Respiratory PPE: When weighing the powder or during any operation with the potential to generate dust, a NIOSH-approved respirator (e.g., an N95 dust mask) is mandatory, even within a fume hood, to provide an additional layer of protection.[4][8]
Eye and Face Protection: Shielding from Irritants
Given that this compound causes serious eye irritation, robust eye protection is essential.[3][4]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[3][7][9] Standard safety glasses do not offer sufficient protection from dust or splashes.
-
Enhanced Requirement: When handling larger quantities (>5g) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[3][8]
Skin and Body Protection: An Impermeable Barrier
The compound is harmful upon skin contact and a known skin irritant.[3][4] Therefore, a complete barrier is required.
-
Gloves: Chemical-resistant nitrile gloves are the standard. Always inspect gloves for tears or defects before use.[3][7] For extended procedures or when handling higher concentrations, double-gloving is a proven best practice.[8] Proper glove removal technique is critical to prevent contaminating your hands.[3]
-
Laboratory Coat: A clean, long-sleeved laboratory coat, fully buttoned, is required to protect skin and personal clothing.[7]
-
Additional Protection: For large-scale operations, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[10][11]
Table 2: PPE Selection Matrix for Handling this compound
| Task | Respiratory Protection | Eye/Face Protection | Skin/Body Protection |
|---|---|---|---|
| Weighing/Transfer of Solid | Chemical Fume Hood + NIOSH-approved N95 Respirator[4][6][8] | Chemical Splash Goggles + Face Shield[3][8] | Double Nitrile Gloves + Lab Coat[8] |
| In-Solution Handling (e.g., reaction setup) | Chemical Fume Hood[6] | Chemical Splash Goggles[7] | Nitrile Gloves + Lab Coat |
| Workup & Purification | Chemical Fume Hood[6] | Chemical Splash Goggles + Face Shield[3][8] | Nitrile Gloves + Lab Coat |
| Spill Cleanup | NIOSH-approved Respirator[8] | Chemical Splash Goggles + Face Shield[8] | Double Nitrile Gloves + Impermeable Gown[8] |
| Waste Disposal | As required by task | Chemical Splash Goggles | Nitrile Gloves + Lab Coat |
Safe Handling Workflow: A Self-Validating Protocol
This procedural workflow is designed as a closed-loop system to minimize exposure at every stage. Each step logically follows the last to ensure containment and safety are maintained throughout the entire process.
Step-by-Step Operational Plan
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 2-Bromo-5-nitropyridine as a proxy.[3][4][12]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Locate and verify the accessibility of the nearest emergency eyewash station and safety shower.[6][8]
-
Assemble all necessary labware and reagents before handling the compound.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don the face shield (if required).
-
Don the N95 respirator (if required), ensuring a proper seal.
-
-
Handling Operations:
-
Doffing PPE (Removal): This sequence is critical to prevent self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the face shield and/or goggles.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove the inner pair of gloves, using the proper technique to avoid touching the outer surface.[3]
-
Remove the respirator last.
-
IMMEDIATELY wash hands thoroughly with soap and water.[3][4]
-
Caption: Workflow for the safe handling of this compound.
Essential Spill and Disposal Protocols
Spill Response
Accidents can happen; a prepared response is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before any cleanup, don the full PPE suite as outlined for "Spill Cleanup" in Table 2, including respiratory protection.[8]
-
Contain: For a solid spill, gently cover the material with damp paper towels to prevent dust from becoming airborne.[8]
-
Clean: Carefully scoop or sweep the contained material and paper towels into a designated, sealable hazardous waste container.[3][4]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Plan
Proper disposal is the final step of responsible chemical handling.
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[14] Never pour it down the drain.[3][14]
-
Contaminated Materials: All disposable items that have come into contact with the compound (gloves, weigh paper, pipette tips, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[8]
By adhering to this comprehensive guide, you are not merely following rules but are engaging in a culture of safety. This framework, grounded in the principles of hazard assessment and procedural diligence, empowers you to conduct your vital research with confidence and security.
References
- 1. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. csub.edu [csub.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. sams-solutions.com [sams-solutions.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
